Guanabenz
Description
This compound is a Central alpha-2 Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic alpha2-Agonist.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.
An alpha-2 selective adrenergic agonist used as an antihypertensive agent.
See also: Guanfacine (related); this compound Acetate (active moiety of).
Propriétés
IUPAC Name |
2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVGELJXXEGPV-YIXHJXPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23256-50-0 (monoacetate) | |
| Record name | Guanabenz [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60329-03-5, 5051-62-7 | |
| Record name | Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60329-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanabenz [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | guanabenz | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanabenz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANABENZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGD30112WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Guanabenz and the Integrated Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Guanabenz in the context of the Integrated Stress Response (ISR). It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pathways and experimental evidence underlying this compound's effects.
Introduction to the Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency.[1] A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, PKR, or HRI.[1] Phosphorylation of eIF2α leads to a global reduction in protein synthesis, thereby conserving resources and preventing the accumulation of misfolded proteins.[2][3][4] Paradoxically, phosphorylated eIF2α also selectively promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), which in turn orchestrates the expression of genes involved in stress adaptation and recovery.[3][5]
A critical component of the ISR is a negative feedback loop that facilitates the dephosphorylation of eIF2α, allowing for the restoration of protein synthesis once stress is resolved.[6][7] This dephosphorylation is primarily mediated by a holoenzyme consisting of the catalytic subunit of Protein Phosphatase 1 (PP1c) and a regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A.[3][7][8] GADD34 is itself a transcriptional target of ATF4, creating a delayed negative feedback mechanism.[3][6]
This compound: Mechanism of Action in the ISR
This compound, an α2-adrenergic agonist historically used as an antihypertensive medication, has been identified as a modulator of the ISR.[9][10][11] Its mechanism of action in this context is centered on its ability to prolong the phosphorylation of eIF2α, thereby enhancing the adaptive effects of the ISR.[3][5][6][7][10][12][13][14]
The prevailing model suggests that this compound selectively inhibits the stress-inducible GADD34-PP1c phosphatase complex.[1][3][7][8][10][15][16][17] By disrupting the function of this complex, this compound prevents the dephosphorylation of eIF2α, leading to a sustained reduction in protein synthesis and prolonged activation of the ATF4-mediated transcriptional program.[3][7][8] This selective inhibition of the stress-induced phosphatase allows for a targeted enhancement of the ISR in stressed cells, with minimal impact on basal protein synthesis in unstressed cells.[1]
However, it is important to note that this model has been subject to debate. Some in vitro studies have reported that this compound does not directly disrupt the GADD34-PP1c complex or inhibit its enzymatic activity.[2][4][18] These findings suggest that the precise mechanism of this compound's action on the ISR may be more complex and could involve additional or alternative pathways. Some research also points to eIF2α-independent anti-inflammatory effects of this compound.[19]
Signaling Pathway of the Integrated Stress Response
The following diagram illustrates the core signaling pathway of the Integrated Stress Response, highlighting the central role of eIF2α phosphorylation and dephosphorylation.
Proposed Mechanism of this compound Action
This diagram illustrates the proposed mechanism by which this compound modulates the Integrated Stress Response by inhibiting the GADD34-PP1c complex.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound on the ISR.
Table 1: Effect of this compound on eIF2α Phosphorylation in Cell Culture
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in p-eIF2α (vs. control) | Reference |
| 3T3 Fibroblasts | 5 µM | 8 hours | Statistically significant increase | [6][20] |
| 3T3 Fibroblasts | 10 µM | 8 hours | Statistically significant increase | [6][20] |
| Neonatal Rat Cardiomyocytes | 2.5 µM | 24-36 hours | Prolonged eIF2α phosphorylation in the presence of Tunicamycin | [3] |
Table 2: In Vivo Effects of this compound on eIF2α Phosphorylation in Mouse Brain
| This compound Administration | Duration | Outcome | Reference |
| 11 mg/mL in drinking water | 7 days | Increased levels of phospho-eIF2α | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and the ISR.
Western Blotting for Phosphorylated and Total eIF2α
This protocol is a generalized procedure based on methodologies described in studies investigating this compound's effect on eIF2α phosphorylation.[6][20][21]
-
Cell Culture and Treatment:
-
Plate cells (e.g., 3T3 fibroblasts) at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at specified concentrations (e.g., 5 µM, 10 µM) or vehicle control for the indicated duration (e.g., 8 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α overnight at 4°C. A loading control antibody (e.g., α-Tubulin or GAPDH) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture images using a digital imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the p-eIF2α signal to the total eIF2α signal and the loading control.
-
In Vivo Administration of this compound in Mice
This protocol is a generalized procedure based on in vivo studies of this compound.[6][21][22]
-
Animal Model Selection and Allocation:
-
Select an appropriate mouse model for the study.
-
Randomly allocate mice to treatment and control (vehicle) groups.
-
-
This compound Preparation and Administration:
-
Prepare this compound hydrochloride solution in a suitable vehicle (e.g., sterile water for oral gavage or inclusion in drinking water).
-
Administer this compound or vehicle to the mice. For oral gavage, use a specific dose (e.g., 4-16 mg/kg). For administration in drinking water, a concentration of 11 mg/mL has been used.[6]
-
-
Monitoring:
-
Monitor the animals regularly for any adverse effects, changes in body weight, or other relevant clinical signs.
-
-
Tissue Collection:
-
At the end of the study period, euthanize the mice according to approved protocols.
-
Collect tissues of interest (e.g., brain) and process them for subsequent analysis (e.g., Western blotting, histology).
-
Experimental Workflow for In Vivo this compound Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.
Conclusion
This compound has emerged as a significant modulator of the Integrated Stress Response, primarily through its ability to prolong the phosphorylation of eIF2α. The prevailing hypothesis points to the inhibition of the GADD34-PP1c phosphatase complex as the key mechanism, although this remains an area of active investigation with some conflicting reports. The ability of this compound to selectively enhance the ISR in stressed cells makes it a valuable tool for studying cellular stress pathways and a potential therapeutic agent for diseases associated with protein misfolding and ER stress. Further research is warranted to fully elucidate its precise molecular interactions and to explore its full therapeutic potential.
References
- 1. Harnessing the integrated stress response for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]
- 5. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock | Semantic Scholar [semanticscholar.org]
- 10. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 12. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. PromISR-6, a this compound Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of GADD34, the Stress-Inducible Regulatory Subunit of the Endoplasmic Reticulum Stress Response, Does Not Enhance Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of GADD34, the stress-inducible regulatory subunit of the endoplasmic reticulum stress response, does not enhance functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
Guanabenz as an Alpha-2 Adrenergic Agonist and UPR Modulator: A Technical Guide for Researchers
Introduction
Guanabenz (B1672423) is a centrally acting alpha-2 adrenergic agonist historically approved for the treatment of hypertension.[1][2] Beyond its antihypertensive properties, this compound has emerged as a significant tool in biomedical research due to its distinct ability to modulate the Unfolded Protein Response (UPR), a critical cellular stress pathway.[3] This dual mechanism of action—engaging G-protein coupled receptor (GPCR) signaling and concurrently intervening in cellular proteostasis—makes it a valuable compound for investigating a range of pathologies, from neurodegenerative diseases to viral infections.[4][5] This guide provides an in-depth overview of this compound's mechanisms, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes its complex signaling pathways and research applications.
Core Mechanisms of Action
This compound exerts its biological effects through two primary, well-documented pathways:
-
Alpha-2 Adrenergic Agonism: As its classical mechanism, this compound stimulates alpha-2 adrenergic receptors in the brainstem.[6][7] These receptors are coupled to inhibitory G-proteins (Gi). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] This cascade ultimately reduces sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[1][6]
-
Modulation of the Integrated Stress Response (ISR): this compound has been identified as an inhibitor of the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[3] Endoplasmic Reticulum (ER) stress, caused by the accumulation of misfolded proteins, activates kinases like PERK, which phosphorylates eIF2α.[8][9] This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER. The process is reversed by a phosphatase complex involving the catalytic subunit of protein phosphatase 1 (PP1) and a regulatory subunit, GADD34 (also known as PPP1R15A). This compound is reported to inhibit this complex, thereby prolonging the phosphorylated state of eIF2α and extending the reduction in protein translation.[9][10][11] This allows the cell more time to resolve protein misfolding stress.[3] However, some studies have reported that this compound and its derivative Sephin1 do not directly affect the stability or activity of the PP1-PPP1R15A complex in vitro, suggesting the precise mechanism may be more complex.[12]
Signaling Pathway Diagrams
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aktpathway.com [aktpathway.com]
- 5. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 10. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Guanabenz in eIF2α Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Guanabenz, an α2-adrenergic agonist historically used as an antihypertensive medication, has been repurposed as a potent modulator of the Integrated Stress Response (ISR).[1][2] The ISR is a crucial cellular signaling network that responds to various environmental stresses, converging on the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event attenuates global protein synthesis while promoting the translation of specific stress-response mRNAs. This compound extends the duration of eIF2α phosphorylation by selectively inhibiting its dephosphorylation by the GADD34:PP1c phosphatase complex.[3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.
Core Mechanism: Inhibition of GADD34-Mediated Dephosphorylation
Cellular stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress), activates several kinases that phosphorylate eIF2α on its Serine 51 residue. One of the key kinases in this process is the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK).[5][6] Phosphorylation of eIF2α (p-eIF2α) leads to a transient halt in general protein synthesis, reducing the load on the ER.[6]
However, p-eIF2α also preferentially allows the translation of certain mRNAs, including Activating Transcription Factor 4 (ATF4).[7][8] ATF4, in turn, transcriptionally upregulates a set of genes, including Growth Arrest and DNA Damage-inducible protein 34 (GADD34, also known as PPP1R15A).[5][6][9] GADD34 functions as a regulatory subunit that recruits the catalytic subunit of Protein Phosphatase 1 (PP1c) to p-eIF2α, leading to its dephosphorylation.[6][9][10] This forms a negative feedback loop that allows for the eventual recovery of protein synthesis.[6][9]
This compound directly interferes with this negative feedback loop. It binds to a complex of GADD34 and PP1c, inhibiting the dephosphorylation of eIF2α.[5][6][11] This action is selective for the stress-inducible GADD34:PP1c complex and does not affect the constitutively active CReP:PP1c complex, which manages basal eIF2α dephosphorylation.[4][12] The result is a prolonged state of eIF2α phosphorylation and a sustained attenuation of protein synthesis in stressed cells.[5]
Quantitative Data Presentation
The efficacy of this compound in modulating eIF2α phosphorylation and its primary pharmacological activity can be quantified. The following tables summarize key data from published studies.
Table 1: Effect of this compound on eIF2α Phosphorylation in 3T3 Fibroblasts
| This compound Concentration | Treatment Duration | Fold Increase in p-eIF2α / total eIF2α (vs. Vehicle) | Statistical Significance (p-value) | Reference |
| 5 µM | 8 hours | ~11-fold | < 0.0001 | [9][13] |
| 10 µM | 8 hours | ~9-fold | = 0.0004 | [9][13] |
Table 2: this compound Acetate Affinity for α2-Adrenergic Receptors
| Receptor Subtype | Potency (pEC₅₀) | Equivalent Concentration (nM) | Reference |
| α2a-adrenergic | 8.25 | 5.62 | [14] |
| α2b-adrenergic | 7.01 | 97.7 | [14] |
| α2c-adrenergic | ~5 | ~10,000 | [14] |
Experimental Protocols
Reproducing and building upon existing findings requires robust experimental methodologies. The following sections detail protocols for key assays used to study the effects of this compound.
Protocol: Western Blot for Phospho-eIF2α (p-eIF2α) and Total eIF2α
This protocol is designed to quantify the levels of phosphorylated and total eIF2α in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., 3T3 fibroblasts, HeLa, or a cell line relevant to your research) to achieve 70-80% confluency at the time of treatment.
-
Treat cells with desired concentrations of this compound (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-8 hours).
-
Optionally, include a positive control for ER stress, such as Tunicamycin (2 µg/mL) or Thapsigargin (300 nM).
2. Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Load 20-40 µg of total protein per lane.
-
Add Laemmli sample buffer (4X or 6X) and boil at 95-100°C for 5-10 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S staining.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-eIF2α (Ser51) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step (3 x 10 minutes in TBST).
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the signal using a digital imager or X-ray film.
8. Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block and probe the membrane with an antibody for total eIF2α (1:1000 dilution) and subsequently a loading control like α-tubulin or GAPDH.
Protocol: Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell viability and cytotoxicity, which is crucial for determining therapeutic windows.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and medium-only (no cells) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the medium-only wells.
Protocol: In Vitro GADD34:PP1c Phosphatase Assay
This assay can be used to directly measure the inhibitory effect of this compound on the dephosphorylation of a substrate by the GADD34:PP1c complex.
1. Reagent Preparation:
-
Substrate: Purified, radiolabeled [γ-³²P]ATP phosphorylated eIF2α. This is prepared in a kinase reaction using a purified eIF2α kinase like PERK or PKR.
-
Enzyme: Purified recombinant PP1 catalytic subunit and purified recombinant GADD34.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35.
-
Inhibitor: this compound dissolved in DMSO at various concentrations.
2. Assay Procedure:
-
In a microcentrifuge tube, pre-incubate the PP1 catalytic subunit (e.g., 0.02 U) with a saturating concentration of recombinant GADD34 for 5-10 minutes at 30°C to allow the holophosphatase complex to form.
-
Add varying concentrations of this compound or vehicle (DMSO) to the complex and incubate for another 10 minutes.
-
Initiate the phosphatase reaction by adding the ³²P-labeled p-eIF2α substrate.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.
3. Measurement of Dephosphorylation:
-
Centrifuge the tubes to pellet the protein (substrate).
-
Measure the amount of free ³²P-phosphate in the supernatant using a scintillation counter.
-
The amount of radioactivity released is directly proportional to the phosphatase activity. Calculate the percentage of inhibition at each this compound concentration to determine the IC₅₀.
Therapeutic Implications and Considerations
The ability of this compound to prolong eIF2α phosphorylation has significant therapeutic potential, particularly in diseases associated with protein misfolding and ER stress, such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders.[3][15] By reducing the overall protein synthesis load, this compound can alleviate cellular stress and promote cell survival.[3][5]
However, the context of the cellular stress is critical. In certain conditions, such as lipotoxicity in pancreatic β cells, sustained ISR activation via this compound can exacerbate stress and lead to apoptosis.[16] This highlights the importance of carefully evaluating the role of the ISR in specific disease pathologies. Furthermore, while derivatives of this compound like Sephin1 have been developed to remove the α2-adrenergic activity, some studies have questioned their direct effect on the GADD34:PP1c complex in vitro, suggesting that the precise molecular interactions may be more complex than currently understood.[4][17]
Conclusion
This compound represents a key pharmacological tool for studying the Integrated Stress Response. Its well-characterized mechanism of inhibiting the GADD34:PP1c complex provides a specific method for prolonging eIF2α phosphorylation. This technical guide offers the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug developers to investigate the therapeutic potential of modulating this critical cellular stress pathway. Further research will continue to refine our understanding of this compound and its derivatives in various disease models.
References
- 1. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated Stress Response as a Therapeutic Target for CNS Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 7. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for analyzing eIF2 kinases and translational control in the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aktpathway.com [aktpathway.com]
- 15. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]
Investigating the Neuroprotective Effects of Guanabenz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanabenz (B1672423), an α2-adrenergic agonist historically approved for the treatment of hypertension, has garnered significant scientific interest for its neuroprotective properties.[1][2][3] Its potential has been explored in a variety of neurodegenerative disease models, including those for Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.[4][5][6] The primary neuroprotective mechanism of this compound is not linked to its antihypertensive activity but rather to its ability to modulate the cellular Integrated Stress Response (ISR), a key pathway implicated in the cellular response to misfolded proteins.[1][2]
This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's neuroprotective effects, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)
The neuroprotective effects of this compound are primarily attributed to its intervention in the Unfolded Protein Response (UPR) and the broader Integrated Stress Response (ISR).[2][3] Cellular stressors, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), activate the ISR.[1][5] This response pathway converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][4]
Phosphorylated eIF2α (p-eIF2α) globally reduces protein synthesis, which allows the cell to conserve resources and mitigate the stressor.[1] However, it paradoxically enhances the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[1][4] ATF4 then upregulates genes involved in stress resolution and, critically for neuroprotection, can promote the expression of factors like Parkin, an E3 ubiquitin ligase involved in mitochondrial quality control.[3][4]
The ISR includes a negative feedback loop to terminate this translational repression. The stress-induced protein GADD34 (Growth Arrest and DNA Damage-inducible protein 34) recruits Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2α, allowing protein synthesis to resume.[7][8][9] this compound is proposed to exert its effect by selectively binding to a GADD34-PP1c complex, thereby inhibiting the dephosphorylation of p-eIF2α.[1][8][10] This prolongs the state of reduced protein synthesis and sustained ATF4 expression, enhancing the adaptive capacity of the cell.[1][3]
It is important to note that some studies have challenged this mechanism, suggesting that this compound and its analog Sephin1 may not directly affect the stability or activity of the PP1-GADD34 complex in vitro.[11][12][13] An alternative mechanism that has been proposed involves the inhibition of the protein folding activity of the ribosome (PFAR).[4][14][15]
Evidence from In Vitro Neuroprotection Studies
This compound has been shown to attenuate neuronal cell death in various in vitro models of neurodegeneration. A common paradigm involves inducing cellular stress in neuronal cell lines, such as differentiated PC12 cells or primary cortical neurons, and then assessing the protective effects of this compound treatment.[4]
Quantitative Data Summary: In Vitro Models
| Cell Model | Stressor | This compound Conc. | Key Findings | Reference |
| Differentiated PC12 Cells | 6-hydroxydopamine (6-OHDA) | 1 µM | Attenuated 6-OHDA-induced cell death; increased p-eIF2α, ATF4, and Parkin levels. | [4] |
| Primary Cortical Neurons | Camptothecin (CPT) | 1 µM | Limited CPT-induced neuronal death in an ATF4- and Parkin-dependent manner. | [4] |
| 3T3 Fibroblasts | N/A | 5-10 µM | Significantly increased the relative levels of p-eIF2α over total eIF2α. | [7] |
| Hepatocellular Carcinoma Cells | N/A | N/A | Reduced cell viability through apoptosis and autophagy; increased p-eIF2α and ATF4. | [16] |
| Cardiac Myocytes | Tunicamycin | N/A | Antagonized tunicamycin-induced cell death and markers of ER stress. | [9] |
Key Experimental Protocols: In Vitro
Protocol 3.2.1: Neuroprotection in 6-OHDA-Treated Differentiated PC12 Cells [3][4]
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum (HS) and 5% fetal bovine serum (FBS).
-
To induce differentiation, plate cells on collagen-coated plates and replace the medium with a differentiation medium containing RPMI-1640, 1% HS, and 50-100 ng/ml Nerve Growth Factor (NGF).
-
Maintain differentiation for 7-10 days, changing the medium every 2-3 days, until neurite outgrowth is extensive.
-
-
Treatment:
-
Pre-treat the differentiated PC12 cells with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 1 hour).
-
Introduce the neurotoxin 6-hydroxydopamine (6-OHDA) at a final concentration determined by a prior dose-response curve (e.g., 50 µM).
-
Co-incubate the cells with this compound and 6-OHDA for 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.[3]
-
Measure absorbance at 570 nm using a microplate reader. Express viability as a percentage of the untreated control.[3]
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, Parkin, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Evidence from In Vivo Neuroprotection Studies
The neuroprotective potential of this compound has also been assessed in various animal models of neurodegenerative diseases. These studies provide crucial information on efficacy, dosing, and potential side effects. However, results have sometimes been contradictory, particularly in models of ALS.
Quantitative Data Summary: In Vivo Models
| Disease Model | Animal Model | This compound Dose & Route | Key Findings | Reference |
| Parkinson's Disease | 6-OHDA mouse model | 1-5 mg/kg, i.p. | Attenuated the loss of dopaminergic neurons in the substantia nigra. | [4] |
| ALS (Pro-neuroprotective) | SOD1-G93A mouse | 4 mg/kg, every other day, i.p. | Delayed disease onset, extended lifespan, and attenuated motor neuron loss in female mice. | [1][5] |
| ALS (Contradictory) | SOD1-G93A mouse | 4.5 mg/kg/day, s.c. infusion | Accelerated age of onset and shortened lifespan, particularly in male mice. | [1][17] |
| Alzheimer's Disease | STZ-induced rat model | N/A | Protected against memory retention deficits, reduced tau phosphorylation, and attenuated ER stress. | [6] |
| Prion Disease | Scrapie-infected mice | 10 mg/kg/day | Significantly prolonged the survival of prion-infected mice. | [18] |
| Vanishing White Matter | VWM mouse model | Long-term, high-dose | Ameliorated motor function and brain pathology. | [19] |
Key Experimental Protocols: In Vivo
Protocol 4.2.1: Administration and Evaluation in a Mouse Model of ALS (SOD1-G93A) [1][5][17]
-
Animal Model and Housing:
-
Use transgenic mice expressing the human SOD1-G93A mutation.
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Solution Preparation and Administration:
-
Prepare this compound acetate (B1210297) solution in a sterile vehicle such as sterile water or 0.9% saline.[20][21]
-
Administer this compound via intraperitoneal (i.p.) injection or continuous subcutaneous (s.c.) infusion using osmotic mini-pumps.
-
For i.p. injection: Weigh the mouse to calculate the precise injection volume. Restrain the mouse and perform the injection into the lower abdominal quadrant, avoiding the cecum.[21]
-
A typical i.p. dose might be 4 mg/kg every other day.[1] A typical s.c. dose might be 4.5 mg/kg/day.[1]
-
The control group should receive vehicle injections following the same schedule.
-
-
Monitoring and Endpoint Analysis:
-
Disease Onset and Progression: Monitor mice daily for signs of motor deficits, such as tremors or limb paralysis. Body weight should be recorded regularly (e.g., twice weekly).
-
Motor Performance: Use tests such as the rotarod test to quantitatively assess motor coordination and endurance at regular intervals.
-
Survival: Record the date of death or euthanasia when the animal reaches a pre-defined humane endpoint (e.g., inability to right itself within 30 seconds).
-
Histological Analysis: At the endpoint, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Collect spinal cords and brains for immunohistochemical analysis of motor neuron survival (e.g., Nissl staining) and markers of cellular stress.
-
Clinical Development and Future Directions
The preclinical success of this compound has led to its investigation in clinical trials for neurodegenerative diseases, including ALS and Vanishing White Matter disease.[19][22] A Phase 2 trial in ALS patients suggested that this compound was not futile and might slow disease progression, particularly in patients with bulbar onset.[22][23] However, its clinical utility is hampered by dose-limiting side effects related to its α2-adrenergic agonist activity, such as sedation and hypotension.[1][23]
This has spurred the development of this compound analogs, such as Sephin1, which are designed to lack α2-adrenergic activity while retaining the ability to modulate the ISR.[1] Future research will likely focus on these non-hypotensive derivatives to harness the therapeutic potential of ISR modulation with an improved safety profile.
Conclusion
This compound represents a promising proof-of-concept for a therapeutic strategy targeting the Integrated Stress Response in neurodegenerative diseases. Its ability to prolong eIF2α phosphorylation and enhance the expression of protective factors like ATF4 and Parkin has been demonstrated in multiple preclinical models.[3][4] While its clinical application is limited by side effects, the knowledge gained from studying this compound provides a strong rationale for the continued development of next-generation ISR modulators as a novel class of neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mitigates the neuropathological alterations and cell death in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 9. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]
- 13. PPP1R15A-mediated dephosphorylation of eIF2$\alpha$ is unaffected by Sephin1 or this compound [repository.cam.ac.uk]
- 14. Protein Folding Activity of Ribosomal RNA Is a Selective Target of Two Unrelated Antiprion Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study around this compound identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antihypertensive Drug this compound Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VUmc.com - A first trial of this compound in Vanishing White Matter [vumc.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound [frontiersin.org]
- 23. InFlectis BioScience - Clinical Study Demonstrates Promising Results for Investigative ALS Treatment; InFlectis BioScience is Planning Phase 2 Trial of Next-Generation Therapy [inflectisbioscience.reportablenews.com]
Guanabenz as a Tool for Studying Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Guanabenz, a selective modulator of the Unfolded Protein Response (UPR), and its application in the study of endoplasmic reticulum (ER) stress. This compound offers a targeted approach to investigate the intricate signaling pathways that govern cellular fate under proteotoxic conditions.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, or the expression of mutant proteins, can disrupt the ER's protein-folding capacity. This leads to an accumulation of unfolded or misfolded proteins, a state known as ER stress.
To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the protein load.
-
Increasing the production of chaperones to enhance protein-folding capacity.
-
Promoting the degradation of misfolded proteins.
If these adaptive measures fail to resolve the stress, the UPR triggers apoptotic pathways to eliminate the compromised cell. The UPR is mediated by three main ER-resident sensor proteins: PERK, IRE1α, and ATF6. This guide focuses on the PERK pathway, the primary target of this compound.
Mechanism of Action: this compound and the PERK Pathway
This compound, an FDA-approved α2-adrenergic agonist previously used as an antihypertensive medication, has been identified as a valuable tool for studying ER stress.[1][2] Its primary mechanism in this context is independent of its adrenergic activity and involves the specific modulation of the PERK branch of the UPR.[3]
Under ER stress, the PERK kinase is activated and phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α).[1][4] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the stressed ER.[1] Paradoxically, phosphorylated eIF2α (p-eIF2α) selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[1][4][5]
ATF4, in turn, induces the transcription of genes involved in stress resolution, including C/EBP homologous protein (CHOP) and Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[1][4] GADD34 functions as a regulatory subunit that recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, forming a negative feedback loop that allows protein synthesis to recover.[1][6]
This compound exerts its effect by binding to the GADD34 subunit and disrupting its complex with PP1.[1] This action selectively inhibits the stress-induced dephosphorylation of eIF2α, thereby prolonging the signal for translational attenuation.[1][7] This extended reduction in protein synthesis can protect cells from the toxic effects of accumulating misfolded proteins.[1]
Quantitative Data on this compound Activity
The effective concentration of this compound can vary significantly depending on the cell type, the nature of the ER stressor, and the duration of treatment.
Table 1: Effective Concentrations and Cytotoxicity of this compound in various cell lines.
| Cell Line | Context | Effective Concentration | IC50 | Citation |
|---|---|---|---|---|
| Neonatal Rat Cardiomyocytes (NRCM) | Protection against Tunicamycin-induced death | 2.5 - 10 µM | > 50 µM | [1][8] |
| Hep3B (Hepatocellular Carcinoma) | Induction of cell death | ~30 µM | 30 µM | [9][10] |
| Huh7 (Hepatocellular Carcinoma) | Induction of cell death | ~50 µM | 50 µM | [9][10] |
| SNU423, SNU449, SNU475 (HCC) | Induction of cell death | > 50 µM | ~100 µM | [9] |
| INS-1E (Rat Insulinoma) | Potentiation of lipotoxic apoptosis | 0.2 - 50 µM | Not specified |[4] |
Table 2: Observed Effects of this compound on Key UPR Markers under ER Stress Conditions.
| Marker | Effect of this compound Treatment | Cell Type / Model | Citation |
|---|---|---|---|
| p-eIF2α | Prolongs phosphorylation | NRCM, various cell lines | [1][3][11] |
| ATF4 | Increases protein levels (downstream of p-eIF2α) | HCC cells | [12][13] |
| CHOP | Reduces expression (in protective contexts) | NRCM | [1][14] |
| Potentiates expression (in pro-apoptotic contexts) | Pancreatic β-cells | [4] | |
| GRP78/BiP | Reduces stress-induced expression | NRCM, SOD1 G93A mice | [1][11] |
| IRE1α | Reduces stress-induced expression | NRCM |[1][14] |
Experimental Protocols
The following protocols provide a general framework for using this compound to study ER stress in vitro. Researchers must optimize conditions for their specific cell type and experimental setup.
4.1. Materials
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound acetate (B1210297) (stock solution typically prepared in DMSO)
-
ER stress inducer:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, anti-GRP78, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
4.2. Induction of ER Stress and this compound Treatment
-
Cell Plating: Plate cells in appropriate culture vessels (e.g., 6-well plates for protein analysis) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Reagents: Prepare fresh dilutions of the ER stress inducer and this compound in serum-free or complete medium immediately before use. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug-treated wells.
-
Treatment:
-
Remove the old medium from the cells.
-
Wash cells once with sterile PBS.
-
Add the medium containing the appropriate treatments (vehicle, stressor alone, this compound alone, or stressor + this compound). A typical concentration for this compound is 2.5 µM, but this should be optimized.[1]
-
-
Incubation: Return cells to the incubator for the desired time period. Time-course experiments (e.g., 6, 12, 24, 36 hours) are recommended to observe the dynamics of the UPR.[1]
4.3. Western Blot Analysis for UPR Markers
-
Cell Lysis: After incubation, place the culture plates on ice. Wash the cells twice with ice-cold PBS.
-
Protein Extraction: Add ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-eIF2α) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphoproteins to their total protein counterparts (e.g., p-eIF2α to total eIF2α) and other proteins to a loading control.
Applications and Considerations
This compound and its derivatives have been explored as therapeutic agents and research tools in a variety of diseases where ER stress is implicated, including neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), cancer, and metabolic disorders.[11][12][13][15]
Key Considerations:
-
Cell-Type Specificity: The outcome of prolonging eIF2α phosphorylation can be context-dependent. In some scenarios, it is protective, while in others (e.g., pancreatic β-cells under lipotoxic stress), it can exacerbate apoptosis.[4]
-
Off-Target Effects: As an α2-adrenergic agonist, this compound can have systemic effects in vivo, such as hypotension, which may confound experimental results.[2][16] Newer derivatives like Sephin1 have been developed to lack this adrenergic activity while retaining the ability to inhibit GADD34.[17]
-
IRE1α Pathway: Some studies have noted that this compound can also reduce the expression and activation of IRE1α under stress conditions, though the mechanism for this is less clear.[1][14]
Conclusion
This compound is a powerful and specific chemical tool for interrogating the PERK-eIF2α axis of the Unfolded Protein Response. By selectively inhibiting the GADD34/PP1c phosphatase complex, it allows researchers to study the downstream consequences of sustained translational attenuation. This guide provides the foundational knowledge and protocols for drug development professionals and scientists to effectively utilize this compound in their research on ER stress and related diseases.
References
- 1. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Translational induction of ATF4 during integrated stress response requires noncanonical initiation factors eIF2D and DENR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 15. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting ER stress/ER stress response in myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Guanabenz as a GADD34-PP1 Complex Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanabenz, a centrally acting α2-adrenergic agonist previously used as an antihypertensive medication, has been repurposed as a modulator of the Integrated Stress Response (ISR). This technical guide provides an in-depth overview of the discovery of this compound as a selective inhibitor of the GADD34-PP1 (Growth Arrest and DNA Damage-inducible protein 34 - Protein Phosphatase 1) complex. It details the initial findings, the proposed mechanism of action, the subsequent scientific debate, and the experimental protocols used to investigate its activity. This document is intended to be a comprehensive resource for researchers in cellular biology, neurodegenerative diseases, and drug development who are interested in the therapeutic potential of targeting the ISR.
Introduction: The Integrated Stress Response and GADD34-PP1
Cells have evolved sophisticated mechanisms to cope with various forms of stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), viral infection, and amino acid deprivation. A key pathway in this coping mechanism is the Integrated Stress Response (ISR). A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of several stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2α (eIF2α-P) leads to a global attenuation of protein synthesis, which reduces the load of newly synthesized proteins entering the ER, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, including the gene encoding GADD34.
GADD34 is a regulatory subunit of Protein Phosphatase 1 (PP1). It forms a complex with the catalytic subunit of PP1 (PP1c) to create a holophosphatase that specifically dephosphorylates eIF2α-P.[1] This dephosphorylation event is a critical negative feedback mechanism that allows for the resumption of global protein synthesis once the cellular stress has been resolved.[2] However, in chronic stress conditions, the sustained activity of the GADD34-PP1 complex can lead to cellular dysfunction and apoptosis, making it a potential therapeutic target for diseases associated with chronic ER stress, such as neurodegenerative disorders.[3]
The Seminal Discovery: this compound as a Selective GADD34-PP1 Inhibitor
In a landmark 2011 study published in Science, Tsaytler, Harding, Ron, and Bertolotti identified this compound as a small molecule that could selectively inhibit the stress-induced dephosphorylation of eIF2α.[4] Their research suggested that this compound directly targets the GADD34 regulatory subunit of the PP1 phosphatase complex.[4] This selective inhibition was shown to prolong the phosphorylation of eIF2α in stressed cells, thereby enhancing the adaptive effects of the ISR and promoting proteostasis.[4]
Proposed Mechanism of Action
The initial hypothesis put forth by Tsaytler et al. was that this compound binds to GADD34 and disrupts its interaction with PP1c.[4] This disruption would prevent the formation of the active holophosphatase complex, leading to a sustained phosphorylation state of eIF2α. A key aspect of this discovery was the selectivity of this compound for the stress-inducible GADD34-PP1 complex over the constitutively active CReP-PP1 complex, which also dephosphorylates eIF2α.[4] This selectivity is crucial, as complete and sustained inhibition of all eIF2α dephosphorylation is lethal to cells.[3]
Quantitative Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and its derivatives on the GADD34-PP1 complex and related cellular processes. It is important to note that there is some debate in the literature regarding the direct inhibitory mechanism and potency, as discussed in the subsequent sections.
| Compound | Assay Type | Target/Process Measured | Reported Value (EC50/IC50) | Reference |
| This compound | In vitro eIF2α-P dephosphorylation | Inhibition of GADD34-PP1c activity | ~20 µM (EC50) | (Carrara et al., 2017)[5] |
| Sephin1 | In vitro eIF2α-P dephosphorylation | Inhibition of GADD34-PP1c activity | ~5 µM (EC50) | (Carrara et al., 2017)[5] |
| This compound | Cellular eIF2α phosphorylation (Western Blot) | Increased p-eIF2α levels in stressed cells | 5-10 µM | (Tsaytler et al., 2011)[4] |
| Sephin1 | Cellular eIF2α phosphorylation (Western Blot) | Increased p-eIF2α levels in stressed cells | 10 µM | (Das et al., 2015)[3] |
The Scientific Debate: Unraveling the Nuances of this compound's Mechanism
Subsequent research has added layers of complexity to the initial model of this compound action, leading to a healthy scientific debate.
The Alternative Conformation Model
Work by Carrara et al. in 2017 suggested a more nuanced mechanism.[5] Their in vitro reconstitution experiments with purified proteins indicated that this compound and its derivative, Sephin1, do not prevent the association of GADD34 with PP1c. Instead, they propose that these molecules bind to GADD34 and induce a conformational change.[5][6] This altered conformation of GADD34 then impairs its ability to recruit the substrate, eIF2α, to the phosphatase complex, thereby inhibiting dephosphorylation.[5][6]
The GADD34-Independent Effects
Further studies have even questioned the direct and central role of GADD34 inhibition in the protective effects of this compound and Sephin1. Crespillo-Casado et al. (2017) reported that in their in vitro assays, neither this compound nor Sephin1 had a significant effect on the stability of the GADD34-PP1 complex or on eIF2α dephosphorylation.[1] Their findings suggested that the protective effects of these compounds might be independent of GADD34-mediated eIF2α dephosphorylation.[1] Other studies have also pointed to GADD34-independent pathways for this compound's action, such as its effects on TLR9 signaling.[7]
This ongoing debate highlights the complexity of the ISR and the challenges in elucidating the precise molecular mechanisms of small molecule inhibitors.
Signaling Pathways and Experimental Workflows
The GADD34-PP1 Feedback Loop in the Integrated Stress Response
Caption: The GADD34-PP1c negative feedback loop in the Integrated Stress Response.
Experimental Workflow for In Vitro GADD34-PP1 Phosphatase Assay
Caption: Workflow for an in vitro eIF2α dephosphorylation assay.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the literature, particularly from studies investigating the mechanism of this compound and its analogs.
In Vitro eIF2α Dephosphorylation Assay
This assay is designed to measure the direct effect of an inhibitor on the phosphatase activity of the reconstituted GADD34-PP1c complex.
Materials:
-
Purified recombinant GADD34 (C-terminal active fragment)
-
Purified recombinant PP1c
-
Purified recombinant eIF2α
-
A kinase to phosphorylate eIF2α (e.g., PERK)
-
[γ-³²P]ATP or non-radioactive ATP
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.1% β-mercaptoethanol, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
SDS-PAGE reagents
-
Phosphorimager or antibodies for Western blotting (anti-p-eIF2α and anti-total-eIF2α)
Procedure:
-
Phosphorylation of eIF2α: Incubate purified eIF2α with a kinase (e.g., PERK) and [γ-³²P]ATP or cold ATP in a kinase reaction buffer. Purify the resulting phosphorylated eIF2α (p-eIF2α).
-
Reconstitution of the Holoenzyme: Pre-incubate purified GADD34 and PP1c in the phosphatase assay buffer on ice to allow complex formation.
-
Inhibitor Incubation: Add this compound at various concentrations (or DMSO as a vehicle control) to the reconstituted GADD34-PP1c complex and incubate.
-
Dephosphorylation Reaction: Initiate the reaction by adding the prepared p-eIF2α substrate to the GADD34-PP1c-inhibitor mixture.
-
Time Course and Quenching: Take aliquots at different time points and stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE. If using radiolabeled substrate, expose the gel to a phosphor screen and quantify the remaining p-eIF2α signal. If using non-radioactive substrate, perform a Western blot using antibodies specific for p-eIF2α and total eIF2α.
-
Data Interpretation: Calculate the rate of dephosphorylation at each this compound concentration to determine the IC50 value.
Cellular Assay for eIF2α Phosphorylation (Western Blot)
This assay assesses the effect of this compound on eIF2α phosphorylation levels within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
Cell culture medium and reagents
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE reagents and Western blotting equipment
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-total-eIF2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with an ER stress inducer in the presence or absence of various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities for p-eIF2α and total eIF2α. Normalize the p-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.
Conclusion and Future Directions
The discovery of this compound as a modulator of the GADD34-PP1 complex has opened up new avenues for therapeutic intervention in diseases characterized by chronic cellular stress. While the precise molecular mechanism of its action is still a subject of active research and debate, its ability to prolong the adaptive phase of the ISR has shown promise in various preclinical models of neurodegenerative diseases.
Future research should focus on:
-
Elucidating the definitive binding site and mechanism of action of this compound and its derivatives on the GADD34-PP1 complex.
-
Developing more potent and selective second-generation inhibitors with improved pharmacokinetic and safety profiles.
-
Exploring the therapeutic potential of GADD34-PP1 inhibitors in a wider range of diseases, including cancer and metabolic disorders.
This technical guide provides a solid foundation for researchers entering this exciting field, offering both the historical context and the practical methodologies required to further our understanding of this important signaling pathway and its pharmacological modulation.
References
- 1. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]
- 2. scbt.com [scbt.com]
- 3. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 7. This compound inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanabenz and the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanabenz, an alpha-2 adrenergic agonist traditionally used as an antihypertensive medication, has garnered significant attention for its role in modulating the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This technical guide provides an in-depth analysis of this compound's mechanism of action on the UPR, with a focus on its impact on key signaling pathways. It consolidates quantitative data from various studies, details common experimental protocols for investigating its effects, and presents visual diagrams of the molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and related compounds in diseases associated with ER stress, such as neurodegenerative diseases and certain cancers.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by:
-
Attenuating global protein synthesis to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER chaperones and folding enzymes to enhance the protein-folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
In mammals, the UPR is initiated by three ER-transmembrane sensor proteins:
-
IRE1α (Inositol-requiring enzyme 1α)
-
PERK (PKR-like ER kinase)
-
ATF6 (Activating transcription factor 6)
When ER stress is prolonged or severe and proteostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
This compound's Mechanism of Action on the PERK Pathway
This compound primarily exerts its effects on the UPR through the PERK pathway . Under ER stress, PERK is activated and phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global attenuation of protein synthesis. Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic factor CHOP (C/EBP homologous protein) and GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[1][2][3]
GADD34 is a regulatory subunit of Protein Phosphatase 1 (PP1), and it forms a complex with the catalytic subunit of PP1 (PP1c) to dephosphorylate p-eIF2α.[1][3] This dephosphorylation acts as a negative feedback loop, allowing for the recovery of protein synthesis once ER stress is resolved.
This compound has been identified as a selective inhibitor of the GADD34-PP1c complex .[4][5][6] By binding to a regulatory subunit of PP1, PPP1R15A/GADD34, this compound disrupts the stress-induced dephosphorylation of eIF2α.[7] This leads to a sustained phosphorylation of eIF2α, thereby prolonging the attenuation of global protein synthesis and the translation of ATF4.[5][8] This sustained response is thought to be protective in certain contexts by giving the cell more time to resolve the protein-folding defect before resuming normal protein synthesis.[7] However, some studies suggest that this compound's effects might be independent of GADD34-mediated dephosphorylation in certain cellular contexts.[9][10][11][12]
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from various studies on the impact of this compound on UPR pathway components.
Table 1: In Vitro Effects of this compound on UPR Markers
| Cell Type | Stressor | This compound Concentration | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | Tunicamycin (2.5 µg/ml) | 2.5 µM | Markedly reduced tunicamycin-induced increases in IRE1α, GRP78, and CHOP protein levels. Significantly prolonged eIF2α phosphorylation at 24 and 36 hours. | [1][5] |
| PC12 cells | 6-OHDA (100 µM) | Not specified | Increased eIF2α phosphorylation, ATF4, and parkin protein levels. | [8] |
| Primary rat cortical neurons | Camptothecin (CPT) (10 µM) | Not specified | Increased eIF2α phosphorylation, ATF4, and parkin protein levels. | [8] |
| Hepatocellular Carcinoma (Hep3B and Huh7) cells | This compound alone | 30 µM (IC50 for Hep3B), 50 µM (IC50 for Huh7) | Increased phosphorylation of eIF2α and increased ATF4 protein levels. | [13] |
| Glioblastoma (U-87 MG and A172) cells | This compound alone | 50 µM (non-cytotoxic) | Used in combination with sunitinib (B231) to enhance its cytotoxic effects. | [14] |
Table 2: In Vivo Effects of this compound on UPR Markers
| Animal Model | This compound Treatment | Tissue/Organ | Observed Effect | Reference |
| G93A mutant SOD1 transgenic mice (ALS model) | Not specified | Not specified | Ameliorated disease, delayed onset, prolonged early phase of disease and survival. Less accumulation of mutant SOD1 and enhanced phosphorylation of eIF2α at end-stage. | [4] |
| Mice | Not specified | Brain | Increased phospho-eIF2α levels. | [3] |
| Mice on a high-fat diet | Not specified | Islets | Increased CHOP protein expression. No detectable changes in eIF2α phosphorylation. | [15] |
Experimental Protocols
This section details common methodologies used to investigate the effects of this compound on the UPR.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used, including neuronal cell lines (e.g., PC12), primary neurons, cardiomyocytes, and cancer cell lines (e.g., HeLa, Hep3B, U-87 MG).[5][8][13][14]
-
ER Stress Induction: ER stress is typically induced using chemical agents such as:
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations and for different durations, often as a pre-treatment before the addition of an ER stressor.[1][5]
Western Blot Analysis
Western blotting is a key technique to quantify the protein levels of UPR markers.
-
Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against specific UPR proteins, including:
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
CHOP
-
GRP78 (BiP)
-
IRE1α
-
GADD34
-
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is used for quantification, often normalizing to a loading control like α-tubulin, β-actin, or ERK.[1][8][16]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of UPR target genes.
-
RNA Isolation: Total RNA is extracted from cells using a reagent like Trizol or a column-based kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR machine with SYBR Green or TaqMan probes. Primers are designed to be specific for the target genes (e.g., ATF4, CHOP, GADD34, GRP78, XBP1s).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.[1][17]
Cell Viability Assays
To assess the protective or cytotoxic effects of this compound, various cell viability assays are employed.
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.[17]
Visualizing this compound's Impact on the UPR
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's mechanism of action on the PERK pathway of the UPR.
Caption: A typical experimental workflow to study this compound's effects on the UPR.
Conclusion
This compound represents a significant pharmacological tool for modulating the Unfolded Protein Response, primarily through its inhibitory action on the GADD34-PP1c phosphatase complex, which leads to sustained eIF2α phosphorylation. This mechanism has shown therapeutic potential in preclinical models of diseases characterized by ER stress. However, the downstream consequences of prolonged UPR activation are context-dependent and can also lead to pro-apoptotic signaling. Therefore, a thorough understanding of this compound's effects on the UPR pathways, as detailed in this guide, is crucial for its further development as a therapeutic agent. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers in this field. Future investigations should continue to elucidate the precise molecular interactions of this compound and explore its efficacy and safety in a broader range of disease models.
References
- 1. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 2. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPP1R15A-mediated dephosphorylation of eIF2$\alpha$ is unaffected by Sephin1 or this compound [repository.cam.ac.uk]
- 11. This compound inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex. | University of Kentucky College of Arts & Sciences [stat.as.uky.edu]
- 12. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. Activation of the Unfolded Protein Response (UPR) Is Associated with Cholangiocellular Injury, Fibrosis and Carcinogenesis in an Experimental Model of Fibropolycystic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Guanabenz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanabenz, a centrally acting alpha-2 adrenergic agonist traditionally used as an antihypertensive agent, has emerged as a compound of significant interest for its broad-spectrum antiviral and antiprion properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antiviral activity, a summary of its efficacy against various pathogens, and detailed experimental protocols for its investigation. The primary mechanism of action is attributed to its role in the Integrated Stress Response (ISR), specifically through the modulation of eukaryotic translation initiation factor 2 alpha (eIF2α) phosphorylation. However, evidence also points towards GADD34-independent pathways, including the inhibition of TLR9 signaling and the modulation of the ribosome's protein folding activity. This guide aims to serve as a comprehensive resource for researchers seeking to understand and harness the therapeutic potential of this compound in the context of infectious diseases.
Introduction
This compound is an FDA-approved drug that has been used for the treatment of hypertension.[1] Its rediscovery as a potential therapeutic agent for a range of diseases, including neurodegenerative and infectious diseases, stems from its ability to modulate cellular stress response pathways. Viruses, as obligate intracellular parasites, are heavily reliant on the host cell's machinery for their replication. A key cellular defense mechanism against viral infection is the Integrated Stress Response (ISR), which, when activated, leads to a global shutdown of protein synthesis, thereby inhibiting viral replication.[2] this compound has been shown to potentiate this response, making it a promising candidate for a host-directed antiviral therapy. This guide will delve into the technical details of its antiviral properties, supported by experimental data and methodologies.
Mechanism of Action
This compound's antiviral activity is primarily linked to its ability to prolong the phosphorylation of eIF2α, a key regulator of protein synthesis. This is achieved through the inhibition of the GADD34-PP1 phosphatase complex. However, other mechanisms have also been identified, suggesting a multi-faceted mode of action.
The Integrated Stress Response (ISR) and eIF2α Phosphorylation
Viral infection, particularly the presence of double-stranded RNA (dsRNA), activates protein kinase R (PKR), which in turn phosphorylates eIF2α.[2] Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor, leading to a global inhibition of translation initiation. This serves as a potent antiviral state. To counteract this, cells express GADD34, which recruits protein phosphatase 1 (PP1) to dephosphorylate eIF2α and restore protein synthesis. This compound is thought to interfere with this dephosphorylation step, thereby sustaining the antiviral state of eIF2α phosphorylation.[3][4]
References
- 1. Blood pressure drug could get new life as treatment for Toxoplasma parasites [medicine.iu.edu]
- 2. Viral modulation of stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antiviral Activity of Sephin1 Treatment and Its Consequences on eIF2α Phosphorylation in Response to Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanabenz in Models of Parkinson's Disease: A Technical Guide to a Novel Neuroprotective Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological feature is the accumulation of misfolded proteins, which triggers cellular stress responses, including the Unfolded Protein Response (UPR). Guanabenz (B1672423), an FDA-approved α2-adrenergic agonist for hypertension, has emerged as a promising neuroprotective agent due to its ability to modulate the UPR. This technical guide provides an in-depth analysis of the mechanism of action of this compound in preclinical models of Parkinson's disease. We detail the core signaling pathway involving the inhibition of GADD34, leading to sustained phosphorylation of eIF2α and the subsequent upregulation of the protective proteins ATF4 and Parkin. This document synthesizes quantitative data from key in vitro and in vivo studies, presents detailed experimental protocols, and utilizes diagrams to illustrate complex pathways and workflows, offering a comprehensive resource for researchers in the field.
Introduction: The Rationale for this compound in Parkinson's Disease
The progressive loss of dopaminergic neurons in Parkinson's disease is linked to cellular stress, particularly endoplasmic reticulum (ER) stress caused by the accumulation of misfolded proteins like α-synuclein.[1] This stress activates the Unfolded Protein Response (UPR), a cellular quality control system.[2][3] While initially protective, chronic UPR activation can lead to apoptosis. A central component of the UPR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally reduces protein synthesis to alleviate the load on the ER but selectively enhances the translation of key stress-response proteins like Activating Transcription Factor 4 (ATF4).[4][5]
This compound, a centrally acting α2-adrenergic agonist, has been identified as a modulator of this pathway.[6][7] Its neuroprotective potential stems not from its antihypertensive properties but from its ability to selectively inhibit GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a regulatory subunit of the protein phosphatase 1 (PP1) complex responsible for dephosphorylating eIF2α.[4][5][8] By inhibiting GADD34, this compound prolongs the phosphorylation of eIF2α, thereby enhancing the adaptive arms of the UPR and promoting cell survival.[1][6]
Core Mechanism of Action: The GADD34-eIF2α-ATF4-Parkin Pathway
The neuroprotective effect of this compound in Parkinson's disease models is primarily attributed to its intervention in the Integrated Stress Response (ISR). The mechanism unfolds through a precise signaling cascade:
-
Cellular Stress and eIF2α Phosphorylation : PD-related stressors, such as the neurotoxin 6-hydroxydopamine (6-OHDA) or misfolded α-synuclein, trigger ER stress and activate protein kinases (like PERK) that phosphorylate eIF2α.[1][4]
-
GADD34 Induction and Negative Feedback : The stress response also induces the expression of GADD34, which recruits the phosphatase PP1 to dephosphorylate eIF2α, thus acting as a negative feedback mechanism to restore protein synthesis.[4][5]
-
This compound-Mediated Inhibition of GADD34 : this compound binds to and inhibits the GADD34-PP1 complex.[4][8] This action prevents the dephosphorylation of eIF2α, leading to its sustained phosphorylation.
-
ATF4 Translation and Parkin Upregulation : Sustained p-eIF2α levels selectively promote the translation of ATF4 mRNA.[4][5] ATF4 is a transcription factor that subsequently upregulates the expression of neuroprotective genes, most notably PARK2, which encodes the E3 ubiquitin ligase Parkin.[4][5][8]
-
Neuroprotection : Increased levels of Parkin, a protein whose reduced function is a central pathogenic event in PD, enhance mitochondrial quality control and protect neurons from stress-induced cell death.[1][4][5]
The following diagram illustrates this critical signaling pathway.
Evidence from In Vitro Models of Parkinson's Disease
Studies utilizing cellular models have been instrumental in elucidating the neuroprotective effects of this compound. Differentiated PC12 cells and primary ventral midbrain dopaminergic neurons are commonly used systems where PD-like pathology is induced by neurotoxins such as 6-OHDA.[4][5]
Key findings from these models consistently demonstrate that pre-treatment with this compound significantly attenuates 6-OHDA-induced cell death.[4][5] This protective effect is critically dependent on the integrity of the GADD34-ATF4-Parkin pathway. Silencing either ATF4 or Parkin using shRNA has been shown to abolish the neuroprotective benefit of this compound, confirming their essential roles as downstream effectors.[4][5]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize quantitative data from representative in vitro studies.
Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated Neuronal Cells
| Cell Model | Stressor | This compound Conc. | Outcome Measure | Result (% of Control) | Reference |
|---|---|---|---|---|---|
| Differentiated PC12 Cells | 100 µM 6-OHDA | 2.5 µM | Viable Nuclei Count | ~20% increase in survival vs. 6-OHDA alone | [4] |
| Primary Ventral Midbrain Neurons | 25 µM 6-OHDA | 2.5 µM | TH+ Neuron Count | Significant reduction in neuron loss |[4][5] |
Table 2: Molecular Effects of this compound in 6-OHDA-Treated PC12 Cells
| Protein | Condition | Fold Change vs. Control | Reference |
|---|---|---|---|
| p-eIF2α | 6-OHDA + this compound | Increased vs. 6-OHDA alone | [4][5] |
| ATF4 | 6-OHDA + this compound | Increased vs. 6-OHDA alone | [4][5] |
| Parkin | 6-OHDA + this compound | Partially prevented the loss seen with 6-OHDA |[4] |
Experimental Workflow and Protocols
A typical workflow for assessing this compound in a cellular PD model is outlined below.
Protocol 1: 6-OHDA-Induced Toxicity in Differentiated PC12 Cells
-
1. Cell Culture and Differentiation:
-
Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin.
-
To induce neuronal differentiation, plate cells on collagen-coated dishes and treat with 50 ng/mL Nerve Growth Factor (NGF) for 7-10 days. Replace media every 2-3 days.
-
-
2. This compound and 6-OHDA Treatment:
-
Prepare a stock solution of this compound acetate (B1210297) in sterile water.[8]
-
Pre-treat differentiated PC12 cells with the desired concentration of this compound (e.g., 2.5 µM) in fresh, low-serum culture medium for 4 hours.[8]
-
Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in sterile saline with 0.02% ascorbic acid to prevent oxidation.
-
Add the desired concentration of 6-OHDA (e.g., 100 µM) directly to the culture medium containing this compound.[8]
-
Incubate cells for the desired time period (e.g., 10 hours for molecular analysis, 24 hours for viability).[4][8]
-
-
3. Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[8]
-
Measure absorbance at 570 nm using a microplate reader.[8]
-
Express cell viability as a percentage relative to untreated control cells.[8]
-
-
4. Western Blot Analysis:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-eIF2α, anti-ATF4, anti-Parkin, anti-β-actin).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify using densitometry software.[8]
-
Evidence from In Vivo Models of Parkinson's Disease
The neuroprotective efficacy of this compound has been validated in preclinical animal models of PD. The most common model involves the unilateral intrastriatal injection of 6-OHDA in mice, which causes a progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), mimicking a key pathological hallmark of the disease.[4][9]
In these studies, this compound is typically administered systemically via intraperitoneal (IP) injection.[4] Due to its ability to cross the blood-brain barrier, it can effectively reach the central nervous system.[4] Results from these in vivo experiments show that this compound treatment significantly attenuates the loss of tyrosine hydroxylase (TH)-positive neurons in the SNc following 6-OHDA lesioning.[4][5]
Data Presentation: In Vivo Efficacy of this compound
Table 3: Effect of this compound on Dopaminergic Neuron Survival In Vivo
| Animal Model | Toxin/Lesion | This compound Dose & Regimen | Outcome Measure | Result | Reference |
|---|
| Adult C57BL/6 Mice | Intrastriatal 6-OHDA | 1 mg/kg or 4 mg/kg, IP, 3x/week | Stereological counting of TH+ neurons in SNc | Significant protection of dopaminergic neurons at both doses |[4] |
Experimental Workflow and Protocols
The workflow for an in vivo study involves animal model creation, drug administration, behavioral testing, and post-mortem histological analysis.
Protocol 2: Intrastriatal 6-OHDA Mouse Model and this compound Treatment
-
1. Animal Model Creation:
-
Anesthetize adult C57BL/6 mice using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Secure the mouse in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) unilaterally into the striatum using precise stereotaxic coordinates.
-
-
2. This compound Administration:
-
Begin this compound administration one day prior to or on the day of the 6-OHDA injection.
-
Administer this compound (e.g., 1 or 4 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[4]
-
Continue the treatment regimen as required by the study design (e.g., three times per week) for the duration of the experiment (e.g., 2-4 weeks).[4]
-
-
3. Behavioral Assessment (Optional):
-
At selected time points, assess motor deficits using tests such as the cylinder test (for forelimb asymmetry) or apomorphine-induced rotation test to confirm successful lesioning and evaluate functional recovery.
-
-
4. Immunohistochemistry and Neuron Counting:
-
At the end of the study, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brains, post-fix in PFA, and cryoprotect in a sucrose (B13894) solution.
-
Cut coronal sections (e.g., 30-40 µm thick) through the substantia nigra using a cryostat or microtome.
-
Perform immunohistochemistry using an antibody against tyrosine hydroxylase (TH) to label dopaminergic neurons.
-
Use an unbiased stereological counting method (e.g., the optical fractionator) to quantify the number of TH-positive neurons in the SNc of both the lesioned and unlesioned hemispheres.
-
Express data as the percentage of surviving neurons in the lesioned hemisphere compared to the contralateral side.
-
Discussion, Limitations, and Future Directions
The body of evidence from preclinical models strongly suggests that this compound is neuroprotective in the context of Parkinson's disease.[1][4][5] Its mechanism of action, centered on the inhibition of GADD34 to boost Parkin levels, presents a compelling therapeutic strategy for slowing neurodegeneration.[4][9] This approach targets a fundamental cellular stress response pathway that is increasingly implicated in PD pathogenesis.
Limitations and Considerations: A significant drawback of this compound is its primary pharmacological activity as an α2-adrenergic agonist, which can lead to side effects such as hypotension and sedation.[4][6] This complicates its clinical translation for a non-hypertensive, often elderly, patient population. This has spurred the development of second-generation this compound analogs, such as Sephin1, which are designed to lack α2-adrenergic activity while retaining the specific GADD34 inhibitory function.[6]
Future Directions: Future research should focus on several key areas:
-
Testing in α-Synuclein Models : Evaluating the efficacy of this compound and its non-hypotensive analogs in genetic and pre-formed fibril (PFF) models of α-synuclein pathology is crucial to determine its relevance to the protein aggregation aspect of PD.[9]
-
Long-term Efficacy and Safety : Chronic administration studies are needed to assess the long-term benefits and potential adverse effects of sustained UPR modulation.
-
Clinical Translation : While direct clinical trials for this compound in PD are not currently prominent, its investigation in other neurodegenerative conditions like Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS) underscores the therapeutic potential of targeting this pathway.[10][11][12] Success in these related fields could reinvigorate interest in its application for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GADD34 Inhibition as a Neuroprotective Strategy in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 10. This compound VWM clinical trial patient enrollment has started - Vanishing White Matter Consortium [vwmconsortium.org]
- 11. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound [frontiersin.org]
Guanabenz as a Therapeutic Candidate for Vanishing White Matter Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vanishing White Matter (VWM) disease is a rare, fatal leukodystrophy characterized by progressive neurological deterioration, often exacerbated by cellular stress.[1] It is caused by mutations in the genes encoding the five subunits of the eukaryotic initiation factor 2B (eIF2B), a crucial regulator of protein synthesis and the Integrated Stress Response (ISR).[2] The disease's pathophysiology is linked to a chronically deregulated ISR in brain astrocytes.[3][4] Guanabenz (B1672423), an FDA-approved α2-adrenergic agonist, has been identified as a promising therapeutic agent due to its ability to modulate the ISR.[5] Pre-clinical studies in VWM mouse models have demonstrated that this compound can ameliorate clinical symptoms and key neuropathological hallmarks.[3] An open-label clinical trial is currently underway to evaluate its safety and potential efficacy in pediatric VWM patients.[6] This document provides a comprehensive technical overview of the mechanism of action, pre-clinical data, and clinical evaluation of this compound for the treatment of VWM.
The Pathophysiology of Vanishing White Matter Disease
VWM is an autosomal recessive disorder resulting from bi-allelic pathogenic variants in the EIF2B1-5 genes.[7] The eIF2B complex is a guanine (B1146940) nucleotide exchange factor essential for initiating the translation of mRNA into proteins.[5] It also serves as a central control point for the Integrated Stress Response (ISR), a conserved cellular signaling pathway activated by various stressors like viral infection, fever, or nutrient deprivation.[1]
Under normal cellular stress, specific kinases phosphorylate the α-subunit of eIF2 (p-eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a temporary reduction in global protein synthesis to conserve resources. Paradoxically, this state allows for the preferential translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), a key transcription factor that orchestrates the expression of stress-resolving genes.[7]
In VWM, mutations reduce the baseline activity of the eIF2B complex.[4] This leads to a paradoxical and chronic deregulation of the ISR, particularly in astrocytes.[3] VWM astrocytes exhibit elevated expression of ATF4 and its downstream target genes, such as CHOP, Trib3, and GADD34, even in the absence of significant cellular stress and with low or decreased levels of p-eIF2α.[3][7] This chronic ISR activation is believed to be a central driver of the astrocyte dysfunction, myelin loss, and white matter rarefaction characteristic of the disease.[4][7]
This compound: A Dual-Action ISR Modulator
This compound is an orally bioavailable α2-adrenergic receptor agonist that was approved by the FDA for the treatment of hypertension.[3][5] Beyond its effects on blood pressure, subsequent research revealed it also modulates the ISR.[1] Its proposed mechanism in stress response involves the inhibition of a protein complex formed by GADD34 (Growth Arrest and DNA Damage-inducible protein 34) and Protein Phosphatase 1 (PP1).[8][9] This complex is normally responsible for dephosphorylating eIF2α, thus terminating the ISR signal.[9] By interfering with this process, this compound can prolong the phosphorylation of eIF2α under stress conditions.[9][10]
However, its effect in VWM appears more nuanced. In VWM mouse models, which exhibit low baseline p-eIF2α, this compound treatment does not significantly increase p-eIF2α levels.[3] Instead, it appears to act downstream, mitigating the pathological consequences of chronic ATF4 activation.[3] Specifically, this compound treatment reduces the overexpression of the ATF4-regulated genes Chop and Trib3.[3] Interestingly, it does not reduce the overexpression of Gadd34, another ATF4 target.[3]
A pivotal study compared this compound with sephin1 (B1681622), a this compound analog that modulates the ISR without α2-adrenergic activity.[2] In VWM mice, sephin1 failed to produce the therapeutic benefits seen with this compound, suggesting that the α2-adrenergic activity of this compound is crucial for its ameliorating effect in VWM, or that the precise mechanism of ISR modulation by the two compounds differs in a critical way.[2][3] The exact interplay between its two known functions requires further elucidation.
Pre-clinical Evidence in VWM Mouse Models
The therapeutic potential of this compound for VWM has been evaluated in mouse models that carry eIF2B mutations and replicate key features of the human disease, such as the 2b5ho and 2b4he2b5ho models.[3][4] These studies have provided compelling evidence of its disease-modifying effects.
Summary of Quantitative Data
The following table summarizes the key findings from pre-clinical studies of this compound in VWM mice.
| Parameter | Mouse Model | Treatment Groups & Dosages | Key Quantitative Outcomes | Reference |
| Clinical Signs | 2b4he2b5ho | Placebo; this compound (GBZ) 4.5 mg/kg daily (i.p.); GBZ 10 mg/kg weekly (i.p.); Sephin1 4.5 mg/kg daily (i.p.) | Daily GBZ (4.5 mg/kg) significantly improved neurological decline and ataxia. Weekly GBZ showed less improvement. Sephin1 had no effect. | [3] |
| Body Weight | 2b4he2b5ho | Placebo; GBZ 4.5 mg/kg daily | This compound treatment improved body weight gain in VWM mice compared to placebo, although less effectively than other ISR inhibitors like ISRIB. | [3] |
| Neuropathology | 2b5ho | Placebo; GBZ (weekly injections) | This compound treatment improved Bergmann glia localization and cerebellar myelin pathology. | [11] |
| Neuropathology | 2b4he2b5ho | Placebo; GBZ 4.5 mg/kg daily | Daily GBZ treatment ameliorated myelin pathology in the corpus callosum. | [5] |
| ISR Gene Expression | 2b5ho | Placebo; GBZ 10 mg/kg (single injection) | At 4h post-injection, GBZ reduced the overexpression of ATF4-regulated mRNAs Chop and Trib3. Gadd34 expression was not reduced. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pre-clinical findings.
-
Animal Models and Treatment:
-
Models: Studies utilized Eif2b5R132H/R132H (2b5ho) and compound heterozygous Eif2b4A484T/wt;Eif2b5R132H/R132H (2b4he2b5ho) mice, which exhibit moderate and severe VWM phenotypes, respectively.[3]
-
Drug Administration: this compound acetate (B1210297) was dissolved in sterile 0.9% saline. Treatments were administered via intraperitoneal (i.p.) injections at specified daily or weekly dosages. Control groups received saline (placebo) injections.[3]
-
-
Assessment of Clinical Signs:
-
Neuroscore: A composite neurological score was used to assess disease progression, evaluating parameters such as general condition, mobility, hindlimb clasping, and ataxia.[4]
-
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Total RNA was extracted from cerebellum or other brain regions. Following reverse transcription to cDNA, qPCR was performed using specific primers for ISR-related genes (Atf4, Chop, Gadd34, Trib3) to quantify relative mRNA expression levels, typically normalized to housekeeping genes.[3][4]
-
Western Blotting: Brain tissue lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated eIF2α. Signal detection was performed using chemiluminescence, allowing for the quantification of protein expression and phosphorylation status.[4]
-
-
Neuropathological Analysis:
-
Immunohistochemistry (IHC): Brains were fixed, sectioned, and stained with specific antibodies. Myelin pathology was assessed using antibodies against Myelin Oligodendrocyte Glycoprotein (MOG). Astrocyte and Bergmann glia pathology were evaluated using antibodies against S100β. Stained sections were imaged, and pathology was quantified.[3][11]
-
Clinical Evaluation of this compound in VWM Patients
The promising pre-clinical results prompted the initiation of a clinical trial to assess this compound in children with VWM.[1] The study is primarily focused on establishing the drug's safety, tolerability, and pharmacokinetic profile in this vulnerable population.[6]
Clinical Trial Design and Parameters
The ongoing trial is an open-label, non-randomized study conducted at the Amsterdam University Medical Centers.[6][12]
| Parameter | Description | Reference |
| Official Title | A first trial of this compound in Vanishing White Matter | [6] |
| Design | Open-label, non-randomized, single-arm study with a historical control group. | [12] |
| Patient Population | Children with genetically confirmed VWM. Initially enrolled 17 patients; expanded to a maximum of 40. | [12][13] |
| Key Inclusion Criteria | - Genetically proven VWM- Disease onset before 6 years of age- Maximum disease duration of 8 years at entry- Able to stand and walk at least 10 steps (with or without light support) | [12][14] |
| Intervention | Oral this compound, administered once daily before sleep. | [12] |
| Dosage | Dose is titrated up to the highest tolerated dose for each patient. Target dose is 2 mg/kg/day, with a required minimum of 1 mg/kg/day. The final dose for the cohort ranges between 1 and 2 mg/kg/day. | [12][13] |
| Primary Endpoints | - Safety and tolerability (monitoring of adverse events)- Pharmacokinetics (what the body does to the drug) | [6] |
| Secondary/Exploratory Endpoints | - Potential efficacy based on quantitative brain MRI- Clinical evaluation of disease progression- Search for biomarkers in body fluids | [6][14] |
| Trial Duration | The trial is scheduled to conclude in 2025. The duration of treatment for individual patients ranges from 1 to 4 years, depending on their entry date. | [1][14] |
Preliminary Clinical Findings
As of May 2022 (one year into the trial), preliminary data on 17 participants have been reported.[13] The key findings are:
-
Safety and Tolerability: this compound has been generally well-tolerated by the children. The minimum required dose of 1 mg/kg/day was achieved in all patients without major side effects.[13]
-
Adverse Events: Temporary side effects were observed during the dose titration phase. Some cases required dose reduction or concomitant medication to manage constipation, vomiting, or hallucinations.[13]
-
Efficacy: Longer follow-up is required to determine the efficacy of this compound on disease progression.[13]
Conclusion and Future Directions
This compound represents a promising, mechanism-based therapeutic strategy for Vanishing White Matter disease. Its action on the Integrated Stress Response, the core pathological pathway in VWM, provides a strong rationale for its use. Pre-clinical studies have robustly demonstrated its ability to ameliorate disease signs and neuropathology in relevant animal models.[3]
Key questions remain, particularly regarding the precise mechanism of action. The failure of the non-adrenergic analog sephin1 to replicate the benefits of this compound in VWM mice highlights the potential importance of α2-adrenergic receptor agonism, an area that warrants further investigation.[3] Additionally, the observation that this compound ameliorating effects in mice were not replicated in cell culture studies suggests that its therapeutic impact may depend on complex interactions within the central nervous system environment.[2]
The ongoing clinical trial is a critical step in translating these pre-clinical findings to patients. The primary outcomes will establish a definitive safety and dosing profile for this compound in children with VWM. While efficacy data is pending longer-term follow-up, this trial will provide invaluable insights into the drug's potential as the first disease-modifying therapy for this devastating disorder and will guide the design of future, potentially larger, controlled studies.
References
- 1. This compound for Vanishing White Matter - Orfenix [orfenix.com]
- 2. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanishing white matter: deregulated integrated stress response as therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. VUmc.com - A first trial of this compound in Vanishing White Matter [vumc.com]
- 7. research.vu.nl [research.vu.nl]
- 8. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Bergmann glia translocation: a new disease marker for vanishing white matter identifies therapeutic effects of this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting to https://onderzoekmetmensen.nl/en/trial/24121 [onderzoekmetmensen.nl]
- 13. 1 year update this compound VWM clinical trial - Vanishing White Matter Consortium [vwmconsortium.org]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Guanabenz as a Potential Antiparasitic Agent: A Technical Overview of Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanabenz, an FDA-approved α2-adrenergic agonist traditionally used for hypertension, has emerged as a candidate for drug repurposing in the field of parasitology. Preliminary in vitro and in vivo studies have demonstrated its activity against the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum. The primary mechanism of action is believed to be the modulation of the host and parasite's integrated stress response, specifically through the sustained phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This interference with translational control disrupts parasite replication and, in the case of Toxoplasma gondii, the stability of latent tissue cysts. This technical guide synthesizes the current preliminary data on the antiparasitic effects of this compound, detailing experimental protocols, summarizing quantitative data, and visualizing the proposed mechanism of action. Notably, a significant gap in the research exists, as no preliminary studies on the efficacy of this compound against Leishmania spp. or Trypanosoma spp. have been identified in the current body of scientific literature.
Introduction
The urgent need for novel antiparasitic therapies is driven by the widespread morbidity and mortality caused by parasitic diseases and the continuous emergence of drug resistance. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for identifying new antiparasitic agents. This compound, a centrally acting antihypertensive drug, has been identified as a potential broad-spectrum antiparasitic due to its ability to interfere with a fundamental cellular process: translational control through the phosphorylation of eIF2α.[1][2] This pathway is critical for parasites to manage cellular stress and to transition between different life cycle stages.[1][2] This document provides a comprehensive overview of the foundational studies of this compound in parasitic infections, with a focus on Toxoplasma gondii and Plasmodium falciparum.
In Vitro Efficacy of this compound
Preliminary studies have established the in vitro activity of this compound against the tachyzoite stage of Toxoplasma gondii and the blood stages of Plasmodium falciparum.
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values of this compound against different strains of T. gondii and P. falciparum.
| Parasite | Strain(s) | Host Cell | Assay | EC50 (µM) | Reference |
| Toxoplasma gondii | Pru (Type II) | HFF | Replication Assay | 6 | [1] |
| Plasmodium falciparum | HB3 (Chloroquine-sensitive) | Human Erythrocytes | Hypoxanthine Incorporation | 4.2 | [1] |
| Plasmodium falciparum | Dd2 (Chloroquine-resistant) | Human Erythrocytes | Hypoxanthine Incorporation | 5.7 | [1] |
Experimental Protocols
-
Parasite and Cell Culture : Tachyzoites of the Pru strain of T. gondii are maintained by serial passage in human foreskin fibroblast (HFF) monolayers.[3][4] HFF cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO2 incubator.[3]
-
Infection and Treatment : Confluent HFF monolayers in 24-well plates are infected with freshly harvested tachyzoites. After 2-4 hours of incubation to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.[1]
-
Quantification of Replication : After a further 24-48 hours of incubation, the cells are fixed and stained (e.g., with crystal violet or by immunofluorescence). The number of parasites per vacuole is counted for a defined number of vacuoles to determine the extent of parasite replication. The EC50 value is calculated from the dose-response curve.[1]
-
Parasite Culture : Asexual blood stages of P. falciparum (e.g., HB3 and Dd2 strains) are maintained in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.[5][6][7] The cultures are incubated at 37°C in a low oxygen environment (e.g., 5% O2, 5% CO2, 90% N2).[6][7]
-
Drug Susceptibility Assay : Asynchronous or synchronized ring-stage parasite cultures are diluted to a specific parasitemia and hematocrit. The parasite suspension is then added to 96-well plates containing serial dilutions of this compound.
-
Measurement of Growth Inhibition : After 48-72 hours of incubation, [3H]-hypoxanthine is added to each well.[1] The parasites that have replicated will incorporate the radiolabel into their nucleic acids. The plates are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The EC50 is determined by comparing the incorporation in treated wells to that in untreated control wells.[1]
In Vivo Efficacy of this compound in Toxoplasmosis
The antiparasitic activity of this compound has been evaluated in mouse models of both acute and chronic toxoplasmosis.
Quantitative Data Summary
The following table summarizes the key findings from in vivo studies of this compound in mouse models of toxoplasmosis.
| Mouse Strain | T. gondii Strain | Infection Stage | This compound Dosage | Outcome | Reference |
| BALB/c | ME49 (Type II) | Acute | 5 or 10 mg/kg/day (i.p.) | Increased survival time | [1] |
| BALB/c | Pru (Type II) | Acute | 5 or 10 mg/kg/day (i.p.) | Increased survival time | [1] |
| BALB/c | Pru (Type II) | Chronic | 5 mg/kg/day (i.p.) for 19 days | Significant reduction in brain cyst burden | [1] |
| C57BL/6 | Pru (Type II) | Chronic | Not specified | Increased cyst burden and mortality | [8][9] |
| C57BL/6 | Pru (Type II) | Chronic | This compound + Pyrimethamine | Reduced brain cyst burden and prevented mortality | [8][9] |
Experimental Protocols
-
Animal Model : Female BALB/c mice (4-6 weeks old) are typically used.[1]
-
Infection : Mice are infected intraperitoneally (i.p.) with a lethal dose of tachyzoites (e.g., 1 x 10^4 of ME49 or 1 x 10^6 of Pru strain tachyzoites).[1]
-
Drug Administration : Treatment with this compound (e.g., 5 or 10 mg/kg) or a vehicle control is initiated 24 hours post-infection via i.p. injection and continued daily or every other day for a specified period.[1]
-
Endpoint : The primary endpoint is the survival time of the mice, which are monitored daily.[1]
-
Animal Model : Female BALB/c or C57BL/6 mice are used.[1][8]
-
Infection : Mice are infected with a non-lethal dose of tachyzoites (e.g., 1 x 10^5 of Pru strain) to allow the infection to progress to the chronic phase, characterized by the formation of brain cysts.[1]
-
Drug Administration : After the establishment of chronic infection (typically 3-4 weeks post-infection), mice are treated with this compound (e.g., 5 mg/kg/day) or a vehicle control for a defined period (e.g., 19 days).[1]
-
Endpoint : At the end of the treatment period, the mice are euthanized, and their brains are harvested. The number of T. gondii cysts in the brain is quantified by microscopy after staining with a lectin that binds to the cyst wall (e.g., Dolichos biflorus agglutinin).[1]
Mechanism of Action: The eIF2α Signaling Pathway
The antiparasitic activity of this compound is attributed to its ability to inhibit the dephosphorylation of eIF2α, thereby prolonging its phosphorylated state.[1][2] Phosphorylated eIF2α leads to a global reduction in protein synthesis but selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4, which is involved in the cellular stress response. In parasites, this sustained stress response is detrimental to their replication and survival.[1][2]
References
- 1. This compound Repurposed as an Antiparasitic with Activity against Acute and Latent Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational control in the latency of apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxoplasma gondii: Laboratory maintenance and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 5. iddo.org [iddo.org]
- 6. Plasmodium falciparum in vitro culture [bio-protocol.org]
- 7. malariaresearch.eu [malariaresearch.eu]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficacy of this compound Combination Therapy against Chronic Toxoplasmosis across Multiple Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
Guanabenz's Influence on Circadian Rhythm Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the influence of guanabenz (B1672423) on circadian rhythm research. This compound, a centrally acting alpha-2 adrenergic agonist, has been identified as a modulator of the Integrated Stress Response (ISR), a key pathway intersecting with the molecular machinery of the circadian clock. This document outlines the core mechanisms, presents quantitative data from key studies, details experimental protocols, and provides visualizations of the relevant signaling pathways and workflows.
Core Mechanism of Action
This compound's primary influence on the circadian rhythm is not through direct interaction with core clock proteins, but rather through its potentiation of the Integrated Stress Response (ISR). The ISR is a cellular signaling network activated by various stressors that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).
This compound exacerbates the ISR by increasing the phosphorylation of eIF2α.[1][2][3][4][5] This hyperphosphorylation disrupts the delicate balance of protein synthesis required for the proper functioning of the circadian clock. Specifically, this disruption affects the oscillatory expression of key clock proteins, PER1 and PER2, within the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals.[1][2][3][4][5][6] The ultimate consequence of this disruption is a shortening of the circadian period.[2][3][4][5]
Signaling Pathway
The signaling pathway through which this compound affects the circadian rhythm can be visualized as a linear progression from the drug's molecular target to the ultimate physiological output.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on circadian rhythm parameters.
Table 1: In Vitro Effects of this compound on 3T3 Fibroblasts
| Parameter | Treatment | Duration | Result | Reference |
| Phospho-eIF2α Levels | 5 µM this compound | 8 hours | Significantly Increased | [7] |
| 10 µM this compound | 8 hours | Significantly Increased | [7] | |
| PER2 Protein Levels | 5 µM this compound | 8 hours | Moderately Increased | [7] |
| 10 µM this compound | 8 hours | Moderately Increased | [7] | |
| Per2-dLuc Circadian Period | 5 µM this compound | Continuous | Shortened | [4] |
| 10 µM this compound | Continuous | Shortened | [4] |
Table 2: In Vivo Effects of this compound on Male C57BL/6J Mice
| Parameter | Treatment | Duration | Result | Reference |
| Free-running Circadian Period | 11 mg/mL this compound in drinking water | 14 days in DD | Shortened | [2] |
| PER1 Protein Levels in SCN | 11 mg/mL this compound in drinking water | - | Increased at CT2 and CT14 | [8] |
| PER2 Protein Levels in SCN | 11 mg/mL this compound in drinking water | - | Increased at CT2 and CT14 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Analysis of 3T3 Fibroblasts
Experimental Workflow:
Protocol for Fibroblast Culture and Treatment:
-
Cell Culture: 3T3 fibroblasts stably expressing a Per2-dLuciferase (Per2-dLuc) reporter are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1X penicillin-streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For experiments, cells are plated on 100 mm culture dishes at a density of 3 x 10^6 cells per dish.[4]
-
Treatment: On the third day after plating, the culture medium is replaced with fresh medium containing either this compound (5 µM or 10 µM dissolved in DMSO) or a vehicle control (DMSO).[4]
-
Incubation: For protein analysis, cells are incubated for 8 hours before harvesting.[7] For circadian period analysis, cells are transferred to a bioluminescence recorder immediately after treatment.
Protocol for Western Blotting:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) are separated on a 4-15% SDS-PAGE gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, PER2, and a loading control (e.g., α-tubulin or GAPDH) diluted in blocking buffer.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.
Protocol for Real-time Bioluminescence Recording:
-
Synchronization (Optional but Recommended): To enhance the robustness of circadian rhythms, cells can be synchronized with a 2-hour pulse of 100 nM dexamethasone (B1670325) prior to this compound treatment.
-
Recording: Immediately after treatment, the culture dishes are sealed and placed in a LumiCycle instrument.
-
Data Acquisition: Bioluminescence is recorded in real-time for at least 3-4 days.
-
Data Analysis: The period of the bioluminescence rhythm is calculated using specialized software (e.g., LumiCycle analysis software).
In Vivo Analysis in Mice
Experimental Workflow:
Protocol for Animal Husbandry and Behavioral Analysis:
-
Animals: Adult (6-8 weeks old) male C57BL/6J mice are used.[2]
-
Housing: Mice are individually housed in cages equipped with running wheels in a light-controlled environment.[2]
-
Entrainment: Mice are entrained to a 12-hour light/12-hour dark (LD) cycle for at least 7 days with ad libitum access to food and water.[2]
-
Baseline Recording: Mice are then released into constant darkness (DD) for 14 days to record their free-running circadian rhythm.[2] Wheel-running activity is continuously monitored using a system like ClockLab.[2]
-
Treatment: Following baseline recording, mice are re-entrained to the LD cycle for 7 days, during which they are provided with drinking water containing 11 mg/mL of this compound.[2] They are then released into DD for another 14 days with the this compound-containing water.[2]
-
Data Analysis: The period of the wheel-running activity rhythm is calculated for both the baseline and treatment phases using chi-square periodogram analysis.
Protocol for Immunohistochemistry:
-
Tissue Collection: At the end of the behavioral experiment, mice are sacrificed at specific circadian times (CT2 and CT14).
-
Perfusion and Fixation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate (B84403) buffer. Brains are post-fixed in 4% PFA overnight at 4°C.
-
Sectioning: Brains are cryoprotected in a sucrose (B13894) solution and sectioned coronally (30-40 µm) through the SCN using a cryostat.
-
Staining:
-
Sections are washed in PBS.
-
Antigen retrieval may be performed if necessary (e.g., by heating in citrate (B86180) buffer).
-
Sections are blocked in a solution containing normal serum and Triton X-100.
-
Sections are incubated with primary antibodies against PER1 and PER2 overnight at 4°C.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Images of the SCN are captured using a confocal microscope. The intensity of PER1 and PER2 staining is quantified using image analysis software.
Conclusion
The research detailed in this guide demonstrates that this compound significantly impacts the circadian system by exacerbating the Integrated Stress Response. This leads to a disruption of the molecular clock in the SCN and a shortening of the circadian period. The provided data and protocols offer a comprehensive resource for researchers investigating the intersection of cellular stress pathways and circadian rhythms, and for professionals in drug development exploring the potential chronobiological side effects of ISR-modulating compounds. Further research is warranted to fully elucidate the long-term consequences of such interventions on circadian health.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Physiological Period Length of the Human Circadian Clock In Vivo Is Directly Proportional to Period in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Guanabenz Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanabenz (B1672423) hydrochloride is an orally active α2-adrenoceptor agonist that has been traditionally used as an antihypertensive medication.[1][2][3] More recently, it has garnered significant interest in cell culture-based research for its role in modulating the Unfolded Protein Response (UPR), a critical cellular stress response pathway.[4][5] These properties make it a valuable tool for investigating endoplasmic reticulum (ER) stress, neurodegenerative diseases like Parkinson's and Amyotrophic Lateral Sclerosis (ALS), and other conditions involving protein misfolding.[6][7][8] This document provides detailed protocols for the preparation and application of this compound hydrochloride in cell culture experiments.
Mechanism of Action
This compound's primary mechanism of action in the context of cellular stress is the inhibition of GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a regulatory subunit of the Protein Phosphatase 1 (PP1) complex.[4][5] This inhibition leads to the sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the UPR.[4][9] Phosphorylated eIF2α attenuates global protein synthesis, reducing the load of new proteins entering the ER, and selectively promotes the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[4][5][7] ATF4 then upregulates genes involved in mitigating stress and promoting cell survival, including the E3 ubiquitin ligase Parkin, which is implicated in mitochondrial quality control.[4][7]
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂N₄ • HCl | [1] |
| Molecular Weight | 267.54 g/mol | [1] |
| Appearance | White crystalline powder | [1][10] |
| Solubility | Soluble in DMSO, water, and alcohol.[1][11] | |
| Mechanism of Action | α2-adrenoceptor agonist, GADD34 inhibitor | [1][5] |
| EC₅₀ (α₂ₐ-adrenoceptor) | 16.32 nM | [1] |
Experimental Protocols
Stock Solution Preparation (10 mM)
For cell culture applications, it is recommended to prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO) and store it in aliquots.[1]
Materials:
-
This compound hydrochloride powder (analytical grade)[4]
-
Dimethyl Sulfoxide (DMSO), cell culture grade[1]
-
Sterile, nuclease-free microcentrifuge tubes[1]
-
Pipettes and sterile, filtered pipette tips[1]
Protocol:
-
Aseptically weigh 2.675 mg of this compound hydrochloride powder.[1]
-
In a sterile microcentrifuge tube, dissolve the powder in 1 mL of DMSO to create a 10 mM stock solution.[1]
-
Gently vortex or sonicate the solution to ensure it is completely dissolved.[1] Gentle warming can be applied if precipitation occurs.[1]
-
(Optional) Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.[4]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for long-term storage.[1]
General Cell Treatment Protocol
The optimal concentration of this compound hydrochloride varies depending on the cell type and the experimental goals.[1] A dose-response experiment is recommended to determine the ideal concentration for your specific application.[1] A typical starting range to test is between 0.1 µM and 100 µM.[1]
Protocol:
-
Culture cells to the desired confluency in the appropriate culture vessel.[1]
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound hydrochloride stock solution.[1]
-
Prepare the final working concentrations by diluting the stock solution in a fresh, pre-warmed cell culture medium.[1]
-
Note: To minimize solvent toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v).[1]
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound hydrochloride.[1]
-
Incubate the cells for the desired time period before proceeding with downstream analysis.
Application Example 1: Neuroprotection Assay in PC12 Cells
This protocol describes the use of this compound to protect differentiated PC12 cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.[4]
A. Cell Culture and Differentiation of PC12 Cells
PC12 is a rat pheochromocytoma cell line that differentiates into neuron-like cells upon treatment with Nerve Growth Factor (NGF).[4]
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
Protocol:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
To induce differentiation, seed cells at a suitable density and treat with 50-100 ng/mL of NGF for 5-7 days, replacing the medium every 2-3 days.
B. This compound Treatment and 6-OHDA-Induced Toxicity
Materials:
-
Differentiated PC12 cells
-
This compound hydrochloride stock solution (10 mM)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Sterile, nuclease-free water with 0.02% ascorbic acid (as an antioxidant for 6-OHDA)[4]
Protocol:
-
Immediately before use, prepare a fresh stock solution of 6-OHDA in sterile water containing 0.02% ascorbic acid. Protect the solution from light.[4]
-
Pre-treat the differentiated PC12 cells with the desired concentration of this compound (e.g., 2.5 µM) in fresh culture medium for 4 hours.[4]
-
After the pre-treatment period, add the desired concentration of 6-OHDA (e.g., 100 µM) directly to the culture medium containing this compound.[4]
-
Incubate the cells for an additional 10-24 hours before assessing cell viability.[4]
C. Cell Viability Assessment (MTT Assay)
Protocol:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Express cell viability as a percentage relative to the untreated control.[4]
Application Example 2: Western Blot Analysis for UPR Markers
This protocol is used to detect and quantify changes in protein levels of key UPR markers like p-eIF2α, ATF4, and Parkin following this compound treatment.[4]
Protocol:
-
Protein Extraction: Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, Parkin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Quantitative Data Summary
The following tables summarize approximate quantitative data from studies investigating the effects of this compound.
Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated Differentiated PC12 Cells [4]
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| 6-OHDA (100 µM) | ~50% |
| This compound (2.5 µM) + 6-OHDA (100 µM) | ~75% |
| This compound (5 µM) + 6-OHDA (100 µM) | ~80% |
| This compound (10 µM) + 6-OHDA (100 µM) | ~70% |
| Data are approximate values derived from graphical representations. |
Table 2: Effect of this compound on Protein Levels in 6-OHDA-Treated Differentiated PC12 Cells [4]
| Protein | Treatment | Relative Protein Level (Fold Change vs. Control) |
| p-eIF2α | 6-OHDA (100 µM) | ~2.0 |
| This compound (5 µM) + 6-OHDA (100 µM) | ~3.5 | |
| ATF4 | 6-OHDA (100 µM) | ~2.5 |
| This compound (5 µM) + 6-OHDA (100 µM) | ~4.0 | |
| Parkin | 6-OHDA (100 µM) | ~0.5 |
| This compound (5 µM) + 6-OHDA (100 µM) | ~1.5 | |
| Data are approximate values derived from graphical representations. |
Visualizations
This compound hydrochloride is a versatile pharmacological tool for investigating the integrated stress response and its role in cellular homeostasis and disease.[4] By specifically targeting the GADD34-PP1c phosphatase complex, it allows for the targeted modulation of eIF2α phosphorylation and downstream pathways.[4][5] The protocols and data provided herein offer a foundation for researchers to explore the therapeutic potential of this compound and similar compounds in various cell culture models, particularly in the context of neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5051-62-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 6. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sapphire North America [sapphire-usa.com]
- 11. This compound powder 23256-50-0 [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of Guanabenz Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation and administration of Guanabenz acetate (B1210297) for in vivo research applications. This compound acetate is a centrally acting alpha-2 (α2) adrenergic agonist known for its antihypertensive properties and its role in modulating the unfolded protein response (UPR).[1][2] Proper dissolution and administration are critical for obtaining reliable and reproducible experimental results. These protocols detail methods for preparing this compound acetate solutions in various vehicles suitable for in vivo studies, summarize relevant quantitative data, and illustrate key experimental processes and signaling pathways.
Mechanism of Action
This compound acetate is a selective agonist for α2-adrenergic receptors, with a higher affinity for the α2a subtype.[3] Its primary mechanism of action involves the stimulation of these receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[1] This results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1]
Beyond its cardiovascular effects, this compound acetate has been identified as a modulator of the integrated stress response. It can suppress endoplasmic reticulum (ER) stress by preventing the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), thereby sustaining its phosphorylated state. This action helps to reduce protein misfolding in stressed cells.
Signaling Pathway of this compound Acetate
Caption: this compound acetate signaling pathway.
Quantitative Data Summary
Table 1: Solubility of this compound Acetate
| Solvent | Solubility | Notes | Reference(s) |
| Water | 2.5 - 11 mg/mL | Sparingly soluble. Heating and ultrasonication may be required. | [1][2][4][5] |
| Alcohol | ~50 mg/mL | Soluble. | [2][6] |
| DMSO | ≥14.56 - 51 mg/mL | Soluble. | [1][3] |
| Propylene Glycol | ~100 mg/mL | Soluble. | [7] |
| Corn Oil | ≥ 2.5 mg/mL | Soluble in a 10% DMSO/90% Corn Oil mixture. | [1] |
Table 2: Reported Dosages for In Vivo Studies
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 2 - 5 mg/kg/day | Reduction in body weight and adipose tissue. | [8] |
| Rat (Hypertensive) | Intravenous (i.v.) | 10 - 100 µg/kg | Dose-dependent decrease in mean arterial blood pressure. | [8] |
| Dog | Intravenous (i.v.) | 0.1 mg/kg | Initial increase followed by a prolonged fall in blood pressure. | [4] |
| Mouse | Intraperitoneal (i.p.) | Not Specified | Prolonged survival in a prion disease model. | [9] |
| Horse | Intravenous (i.v.) | 0.04 - 0.2 mg/kg | Sedation and analgesia. | [9] |
Experimental Protocols
General Workflow for In Vivo Dosing
The following diagram outlines the typical workflow for preparing and administering this compound acetate in an animal study.
Caption: Workflow for an in vivo this compound study.
Protocol 1: Preparation of Aqueous Solution
This protocol is suitable for routes of administration where an aqueous vehicle is preferred and the required concentration is within the aqueous solubility limits of this compound acetate.
Materials:
-
This compound acetate powder
-
Sterile vehicle (e.g., Water for Injection, 0.9% sterile saline)[8]
-
Sterile vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile filter (0.22 µm), if necessary
-
Analytical balance
Methodology:
-
Calculate Required Amount: Determine the total amount of this compound acetate needed based on the number of animals, their average weight, the desired dose (e.g., 2 mg/kg), and the injection volume (e.g., 5 mL/kg).
-
Weigh this compound: Using an analytical balance under sterile conditions, accurately weigh the calculated amount of this compound acetate powder.
-
Dissolution: Transfer the powder to a sterile vial. Add the required volume of the chosen sterile vehicle to achieve the final desired concentration (not to exceed 5 mg/mL).
-
Mixing: Vortex the solution vigorously until the this compound acetate is completely dissolved.[8] If solubility issues are encountered, gentle warming (up to 60°C) and/or sonication may be applied to facilitate dissolution.[1] Visually inspect the solution to ensure there are no particulates.
-
Sterilization (Optional): If the initial components were not entirely sterile, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.[8]
-
Storage: Use the prepared solution promptly. For short-term storage, keep at 2-8°C, protected from light.[8] It is not recommended to store aqueous solutions for extended periods.
Protocol 2: Preparation of a Vehicle-Based Formulation for Higher Concentrations
This protocol is designed for studies requiring concentrations of this compound acetate that exceed its aqueous solubility. The co-solvents help to create a stable solution suitable for injection.
Materials:
-
This compound acetate powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials or tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Calculate Required Amount: Determine the total volume of dosing solution needed and calculate the mass of this compound acetate required for the target concentration (e.g., ≥ 2.5 mg/mL).[1]
-
Weigh this compound: Accurately weigh the this compound acetate powder and place it in a sterile vial.
-
Prepare Vehicle: This protocol uses a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Dissolution (Sequential Addition): a. Add the required volume of DMSO (10% of the final volume) to the this compound acetate powder. Vortex until the powder is fully dissolved. b. Add the required volume of PEG300 (40% of the final volume) and vortex until the solution is homogeneous. c. Add the required volume of Tween-80 (5% of the final volume) and vortex until well mixed. d. Finally, add the required volume of sterile saline (45% of the final volume) and vortex thoroughly to ensure a clear, uniform solution.
-
Storage: Store the prepared stock solution at -20°C for up to one month or -80°C for up to six months.[1] Before use, allow the solution to thaw completely and warm to room temperature. Vortex briefly before administration.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should consult relevant institutional guidelines (e.g., IACUC) and safety protocols when working with chemical compounds and laboratory animals. Always use high-purity reagents and sterile techniques to ensure the validity of experimental results and animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. apexbt.com [apexbt.com]
- 4. chembk.com [chembk.com]
- 5. This compound ACETATE | 23256-50-0 [amp.chemicalbook.com]
- 6. This compound powder 23256-50-0 [sigmaaldrich.com]
- 7. This compound Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Guanabenz Treatment of Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Guanabenz, a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive medication, has shown significant neuroprotective properties.[1] Its mechanism of action in neuronal cells is primarily linked to the modulation of the Integrated Stress Response (ISR), a crucial pathway activated by cellular stressors like the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][2] These notes provide a comprehensive guide to determining and applying the optimal concentration of this compound for treating neuronal cells in a research setting.
Mechanism of Action: The Integrated Stress Response
This compound exerts its neuroprotective effects by intervening in the ISR. Cellular stress, such as that induced by neurotoxins, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation reduces overall protein synthesis, conserving cellular resources. However, it selectively promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][3] ATF4, in turn, upregulates genes that help resolve the stress.[1]
This compound's key action is the inhibition of the GADD34-PP1 phosphatase complex, which is responsible for dephosphorylating eIF2α.[1][4] By inhibiting this complex, this compound prolongs the phosphorylated state of eIF2α, thereby enhancing the adaptive effects of the ISR and promoting the expression of neuroprotective proteins like Parkin.[1][3][5]
Optimal Concentration of this compound
The optimal concentration of this compound is cell-type and stressor-dependent, exhibiting a therapeutic window. While effective concentrations have been reported in the range of 0.5 µM to 10 µM, higher concentrations can be less effective or even detrimental.[3][6]
Summary of Effective this compound Concentrations in Neuronal Cell Models
| Cell Type | Stressor | Effective Concentration Range | Maximal Protection | Notes |
| Differentiated PC12 Cells | 100 µM 6-OHDA | 0.5 µM - 5 µM | 1 µM - 5 µM | Protection is lost at 10-20 µM.[3] |
| Primary Ventral Midbrain Dopaminergic Neurons | 6-OHDA | 2.5 µM | Not specified | Significantly reduced neurotoxin-induced cell loss.[3] |
| Primary Cortical Neurons | Camptothecin (CPT) | Not specified | Not specified | Shown to be protective in an ATF4- and Parkin-dependent manner.[3] |
| N2A Cells (Alzheimer's Model) | Not specified | 2.5 µM | Not specified | Used to study mitigation of Alzheimer's-related pathological markers.[7] |
Experimental Protocols
Cell Culture and Differentiation of PC12 Cells
PC12 cells, derived from a rat pheochromocytoma, are a common model as they differentiate into neuron-like cells upon treatment with Nerve Growth Factor (NGF).[5]
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen-coated culture plates
Procedure:
-
Maintenance: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Differentiation:
-
Plate cells on collagen-coated plates.
-
To induce differentiation, replace the growth medium with a differentiation medium containing RPMI-1640, 1% HS, and 50-100 ng/ml NGF.[5]
-
Change the differentiation medium every 2-3 days. Cells are considered fully differentiated after 7-10 days, showing visible neurite outgrowth.[5]
-
This compound Treatment and Induction of Neuronal Stress
This protocol outlines the treatment of differentiated PC12 cells to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity.
Procedure:
-
Preparation: Prepare a stock solution of this compound.
-
Pre-treatment: Pre-treat differentiated PC12 cells with the desired range of this compound concentrations (e.g., 0.5 µM to 10 µM) in fresh culture medium for 4 hours.[5]
-
Stress Induction: After pre-treatment, add 100 µM 6-OHDA directly to the culture medium containing this compound.[5]
-
Incubation: Incubate the cells for the desired time period (e.g., 10-24 hours) before analysis.[5]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring metabolic activity.[5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.[5]
-
Incubate the plate at 37°C for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Add the solubilization solution to each well to dissolve the crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Express cell viability as a percentage of the untreated control.[5]
Western Blotting for ISR Proteins
Western blotting is used to quantify the protein levels of key components of the ISR pathway, such as phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, and Parkin.[3][5]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p-eIF2α, anti-total-eIF2α, anti-ATF4, anti-Parkin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer.[5]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.[6]
-
Electrophoresis: Separate protein lysates via SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.[6]
-
Blocking & Incubation: Block the membrane and incubate with specific primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate.
-
Analysis: Quantify band density and normalize the signal of phosphorylated proteins to their total protein counterparts.[6]
Off-Target Effects
It is important to note that this compound is an α2-adrenergic receptor agonist, which is the basis for its use as an antihypertensive.[6][8] This can lead to side effects such as sedation and hypotension, particularly at higher doses.[6] For studies aiming to isolate the effects on the ISR, analogs like Sephin1, which lack α2-adrenergic activity, may be considered as comparative controls.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
Application Notes and Protocols for Guanabenz Dosing in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of guanabenz (B1672423) in mouse models of neurodegenerative diseases. The information compiled herein summarizes key findings from preclinical studies, offering detailed dosing regimens, experimental protocols, and an overview of the underlying signaling pathways.
This compound, an α2-adrenergic agonist, has been investigated for its neuroprotective potential due to its ability to modulate the Integrated Stress Response (ISR), a cellular pathway implicated in various neurodegenerative conditions.[1] It is believed to act by inhibiting the GADD34-PP1 phosphatase complex, which leads to a sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), thereby promoting cellular resilience against stress.[1][2]
Quantitative Data Summary
The following tables summarize the diverse dosing regimens and outcomes of this compound administration in different mouse models of neurodegeneration. It is critical to note the conflicting results observed in the SOD1 G93A model for Amyotrophic Lateral Sclerosis (ALS), which underscores the importance of careful experimental design.
Table 1: this compound Dosing Regimens and Outcomes in ALS Mouse Models (SOD1 G93A)
| Dosage | Administration Route | Frequency | Vehicle | Key Findings | Citation |
| 4 mg/kg | Intraperitoneal (i.p.) | Every other day | 5% glucose | Delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss in female mice. | [3] |
| 4.5 mg/kg/day | Continuous subcutaneous infusion | Daily | Not specified | Accelerated age of onset of paresis and shortened lifespan, particularly in male mice. | [1] |
| 4 mg/kg | Intraperitoneal (i.p.) | Every other day | Not specified | Contradictory findings showing accelerated disease progression. | [4] |
| 8 mg/kg | Intraperitoneal (i.p.) | Every other day | Not specified | Initially reported to extend survival, but later studies showed conflicting results. | [4] |
| 10 mg/kg | Intraperitoneal (i.p.) | Single bolus injection | Not specified | Used for pharmacokinetic studies; plasma half-life of 1.8 hours. | [4][5] |
Table 2: this compound Dosing Regimens and Outcomes in Vanishing White Matter (VWM) Mouse Models
| Dosage | Administration Route | Frequency | Vehicle | Key Findings | Citation |
| 4.5 mg/kg | Intraperitoneal (i.p.) | Daily | 2.25% PEG300 in WFI | Improved clinical signs, neuropathological hallmarks, and ISR regulation. | [6][7] |
| 10 mg/kg | Intraperitoneal (i.p.) | Weekly | 2.25% PEG300 in WFI | Ameliorated brain pathology, but considered a suboptimal dosing schedule. | [6][7] |
Table 3: this compound Dosing Regimen in a Parkinson's Disease Mouse Model
| Dosage | Administration Route | Frequency | Key Findings | Citation |
| Not specified in detail for in-vivo mouse model | Intrastriatal injection of 6-OHDA was used to model PD | Not specified | Attenuated dopaminergic neuron death in the substantia nigra of mice. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol is based on methodologies reported for studies in VWM mouse models.[6][7]
Materials:
-
This compound acetate (B1210297)
-
Polyethylene glycol 300 (PEG300)
-
Water-for-injection (WFI)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound acetate in 100% PEG300 to create a stock solution of 20 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution Preparation (for a 4.5 mg/kg dose):
-
Dilute the stock solution with WFI to achieve the final desired concentration. For a 4.5 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration would be 0.45 mg/mL.
-
The final vehicle concentration of PEG300 should be 2.25% in WFI.
-
Prepare a vehicle-only control solution with 2.25% PEG300 in WFI.
-
-
Sterilization:
-
Sterile-filter the final working solution and the vehicle control using a 0.22 µm filter into sterile vials.
-
Protocol 2: Intraperitoneal (i.p.) Administration
Materials:
-
Prepared this compound solution or vehicle
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[9]
-
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.[9]
-
Slowly inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions, such as distress or abnormal behavior. Monitor for potential side effects like hypothermia, which has been reported with this compound administration.[6]
-
Signaling Pathways and Visualizations
This compound and the Integrated Stress Response (ISR)
This compound is proposed to exert its neuroprotective effects by modulating the ISR. Cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), activates protein kinases that phosphorylate eIF2α.[1][10] This phosphorylation reduces overall protein synthesis but selectively enhances the translation of certain mRNAs, like that of Activating Transcription Factor 4 (ATF4).[1][2] ATF4, in turn, upregulates genes involved in stress resolution. This compound is thought to prolong the phosphorylated state of eIF2α by inhibiting the GADD34-PP1 complex, which is responsible for dephosphorylating eIF2α.[2]
Experimental Workflow for this compound Efficacy Studies
A typical workflow for assessing the efficacy of this compound in a mouse model of neurodegeneration involves several key stages, from animal selection and treatment to behavioral and pathological analysis.
Logical Relationship of Conflicting Outcomes in ALS Models
The disparate outcomes reported in the SOD1 G93A ALS mouse model highlight the sensitivity of preclinical studies to experimental parameters. Factors such as the route of administration, dosing frequency, and even the sex of the animals can significantly influence the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blog: this compound Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]
- 12. This compound Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS | PLOS One [journals.plos.org]
Application Notes & Protocols: Vehicle Solutions and Methodologies for Guanabenz in Animal Studies
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation and in vivo administration of Guanabenz (acetate salt) in animal models, particularly for studies investigating its role in modulating the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. This compound, a centrally acting α2-adrenergic agonist, is also known to selectively inhibit the GADD34-containing protein phosphatase 1 complex, thereby prolonging the phosphorylation of eIF2α. This action reduces overall protein synthesis and is a key therapeutic target in various disease models. These protocols cover vehicle selection, solution preparation, and detailed procedures for intraperitoneal and oral administration in rodents. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Data Presentation: this compound In Vivo Administration
The following tables summarize common dosages, vehicles, and administration routes for this compound as reported in preclinical animal studies.
Table 1: this compound Administration in Mouse Models
| Dose | Administration Route | Vehicle | Animal Model | Reported Effect |
| 4.5 mg/kg/day | Intraperitoneal (i.p.) | PEG300 / Water for Injection (WFI) | Vanishing White Matter (VWM) Mice | Improved neurological decline and ataxia[1] |
| 10 mg/kg/week | Intraperitoneal (i.p.) | Saline | VWM Mice | Ameliorated brain pathology[1] |
| 5 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Toxoplasma-infected BALB/cJ mice | Reduced brain cyst burden[2] |
| Up to 11.5 mg/kg/day | Oral (in diet) | Standard Diet | Mice | No evidence of carcinogenic potential[3] |
Table 2: this compound Administration in Rat Models
| Dose | Administration Route | Vehicle | Animal Model | Reported Effect |
| 2 or 5 mg/kg/day | Intraperitoneal (i.p.) | Water or 0.9% Saline | Not specified | For in vivo studies[4] |
| 1, 5, 15, 30 mg/kg/day | Oral Gavage | 5% Gum Arabic | Pregnant Wistar Rats | Teratological assessment; 5 mg/kg/day deemed safe[5] |
| Up to 9.5 mg/kg/day | Oral (in diet) | Standard Diet | Rats | No evidence of carcinogenic potential[3] |
| 0.5 mg/kg and above | Not specified | Not specified | Hypertensive Rats | Lowered blood pressure and heart rate[6] |
Mechanism of Action: Signaling Pathway
This compound modulates the PERK branch of the Unfolded Protein Response (UPR). Under ER stress, the PERK kinase phosphorylates eIF2α, which attenuates general protein translation. The GADD34-PP1c phosphatase complex normally dephosphorylates eIF2α to restore protein synthesis. This compound selectively inhibits GADD34, prolonging eIF2α phosphorylation and thereby reducing the load of newly synthesized proteins in stressed cells.[7][8][9]
Experimental Protocols
Protocol 1: Preparation of this compound Acetate (B1210297) for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal (i.p.) injection using a Polyethylene glycol 300 (PEG300) and Water for Injection (WFI) vehicle.
Materials:
-
This compound acetate powder
-
100% Polyethylene glycol 300 (PEG300)
-
Water for Injection (WFI), sterile
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and 0.22 µm syringe filters
Methodology:
-
Vehicle Selection: For i.p. injections, a PEG300 and WFI or saline co-solvent system is common. For oral gavage, an aqueous solution (e.g., with 5% Gum Arabic) can be used.[5][10]
-
Stock Solution Preparation (e.g., 20 mg/mL):
-
Under sterile conditions, accurately weigh the required amount of this compound acetate powder.
-
Dissolve the powder in 100% PEG300 to create a concentrated stock solution (e.g., 20 mg/mL).[10]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if solubility issues arise.[4]
-
-
Working Solution Preparation (Example for a 4.5 mg/kg dose):
-
Calculation: For a 4.5 mg/kg dose administered to a 25g mouse with an injection volume of 10 mL/kg, the total volume is 0.25 mL and the total dose is 0.1125 mg. The final concentration needed is 0.45 mg/mL (0.1125 mg / 0.25 mL).
-
Dilution: Dilute the 20 mg/mL stock solution with sterile WFI to achieve the final desired concentration of 0.45 mg/mL.[10]
-
Final Vehicle Concentration: Calculate the final percentage of PEG300 in the working solution. This is critical for preparing the vehicle control.
-
-
Vehicle Control Preparation: Prepare a vehicle-only control solution containing the exact same final concentration of PEG300 in WFI as the drug solution.[10]
-
Sterilization: For maximum sterility, filter the final working solution and the vehicle control solution through a 0.22 µm sterile syringe filter into new sterile vials.[4]
-
Storage: Store prepared solutions at 2-8°C, protected from light. For long-term storage, consult stability data, though fresh preparation is recommended.[4]
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
This protocol details the standard procedure for i.p. injection in mice.
Materials:
-
Prepared this compound working solution and vehicle control
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
-
Appropriate Personal Protective Equipment (PPE)
Methodology:
-
Animal Preparation:
-
Weigh the mouse immediately before injection to accurately calculate the required volume.
-
Properly restrain the mouse to expose the abdomen. Scruffing the mouse by grasping the loose skin over the shoulders is a common and effective method.[10]
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum or bladder.[10]
-
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol.
-
Hold the syringe with the needle bevel facing up. Insert the needle at a 15-30 degree angle into the skin and then through the abdominal wall.
-
Gently aspirate to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[10]
-
Slowly inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions, such as distress, abnormal behavior, or signs of pain at the injection site. Monitor animals according to the specific experimental protocol.
Visualized Workflows
Typical Experimental Workflow
The diagram below outlines a standard workflow for an in vivo study investigating the effects of this compound.
Logical Flow of this compound Action
This diagram illustrates the logical progression from this compound's molecular action to its observed therapeutic effects in disease models.
References
- 1. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. [Reproduction study of this compound, a new antihypertensive agent (2) - teratological test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol: Preparation of a Stable Guanabenz Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanabenz is a centrally acting alpha-2 (α2) adrenergic agonist used as an antihypertensive agent.[1] Its mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow to the cardiovascular system. This results in decreased peripheral vascular resistance and a lowering of blood pressure.[1] In research settings, this compound is utilized to investigate hypertension, endoplasmic reticulum (ER) stress, and parasitic infections.[2] For in vitro and cell culture experiments, it is crucial to prepare a stable and accurately concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions of this compound due to its excellent solubilizing properties.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of a stable this compound stock solution in DMSO.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that this compound is often supplied as a hydrochloride or acetate (B1210297) salt, which will affect its molecular weight.[4] The protocol provided below is for this compound hydrochloride.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂N₄ • HCl (hydrochloride) | [2] |
| Molecular Weight | 267.54 g/mol (hydrochloride) | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility in DMSO | ~30 mg/mL | [3] |
| Storage of Solid | -20°C | [5] |
| Stability of Solid | ≥ 4 years | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock solution will be used in cell culture.
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM this compound hydrochloride stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 267.54 g/mol = 0.0026754 g = 2.68 mg
-
-
Weighing: Aseptically weigh out approximately 2.68 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.[2]
-
If the powder does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm the solution.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[2]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[2]
-
Workflow for this compound Stock Solution Preparation
References
Application Notes: Guanabenz as a Modulator of the Unfolded Protein Response in ER Stress Models
Introduction
Endoplasmic Reticulum (ER) stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This activates a sophisticated signaling network known as the Unfolded Protein Response (UPR).[1] The UPR's initial goal is to restore homeostasis by attenuating protein translation, upregulating chaperone proteins, and enhancing ER-associated degradation (ERAD).[2] However, if the stress is prolonged or severe, the UPR can switch to a pro-apoptotic signaling pathway.[1]
One of the three main branches of the UPR is initiated by the protein kinase R-like ER kinase (PERK).[3] Upon activation, PERK phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α).[2] This phosphorylation leads to a global attenuation of protein synthesis, reducing the load on the ER.[2][3] This response is terminated by the dephosphorylation of eIF2α, a process mediated by a complex of the catalytic subunit of protein phosphatase 1 (PP1c) and its regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[2][3]
Guanabenz, an FDA-approved α2-adrenergic agonist previously used as an antihypertensive medication, has been repurposed as a tool to study and modulate the UPR.[1][4] It selectively inhibits the GADD34-PP1c complex, thereby preventing the dephosphorylation of eIF2α and prolonging the attenuation of protein synthesis.[1][2][5] This action can protect cells from the toxic effects of misfolded protein accumulation under certain stress conditions.[2] These notes provide detailed protocols for using this compound in in-vitro models of ER stress.
Mechanism of Action
This compound prolongs the phosphorylation of eIF2α by selectively targeting its phosphatase complex.[1][5] Under ER stress, the PERK kinase is activated and phosphorylates eIF2α. Phosphorylated eIF2α (p-eIF2α) reduces global protein synthesis but selectively allows the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][6] ATF4, in turn, upregulates genes involved in stress resolution and, under chronic stress, apoptosis, including the transcription factor CHOP and GADD34 itself, which forms a negative feedback loop.[3] this compound disrupts this feedback loop by binding to a GADD34-PP1c intermediate, stabilizing the phosphorylated state of eIF2α.[2][7] This extends the period of reduced protein synthesis, giving the cell more time to resolve the protein-folding crisis.[2] It is worth noting that some studies have challenged this mechanism, suggesting this compound may act through alternative pathways or that its effect on the GADD34:PP1 complex is not direct in vitro.[8][9][10]
Caption: this compound inhibits the GADD34-PP1c complex, prolonging eIF2α phosphorylation.
Data Presentation
The effective concentration of this compound and ER stress inducers is highly dependent on the cell type, the specific inducer used, and the duration of treatment.
Table 1: this compound Treatment Concentrations and Observed Effects
| Cell Type | ER Stress Inducer | This compound Conc. | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Neonatal Rat Cardiomyocytes | Tunicamycin (B1663573) (2.5 µg/ml) | 2.5 µM | 24-36 h | Prolonged p-eIF2α; reduced GRP78, CHOP levels | [2][3] |
| Neonatal Rat Cardiomyocytes | Tunicamycin (0.1 µg/ml) | 2.5 µM | 12-54 h | Increased cell viability | [2][11] |
| Neonatal Rat Cardiomyocytes | H₂O₂ (80 µM) | 1-10 µM | 4 h | Concentration-dependent protection from cell death | [2][11] |
| Hep3B HCC Cells | N/A | IC₅₀ ≈ 30 µM | 72 h | Reduced cell viability | [12] |
| Huh7 HCC Cells | N/A | IC₅₀ ≈ 50 µM | 72 h | Reduced cell viability | [12] |
| INS-1E β cells | Palmitate | 50 µM | 16 h | Potentiated FFA-induced CHOP expression and apoptosis |[13] |
Table 2: Common ER Stress Inducer Protocols
| Inducer | Mechanism | Cell Type | Concentration | Duration | Reference |
|---|---|---|---|---|---|
| Tunicamycin | Inhibits N-linked glycosylation | General use | 2.5–5 µg/ml | 5-24 h | [14][15] |
| Tunicamycin | Inhibits N-linked glycosylation | HepG2 | 5 µg/ml | 24 h | [16] |
| Tunicamycin | Inhibits N-linked glycosylation | Neonatal Rat Cardiomyocytes | 0.1–2.5 µg/ml | 12-54 h | [2][3] |
| Thapsigargin | Inhibits SERCA Ca²⁺ pump | General use | 0.1–1 µM | 5 h | [15] |
| Thapsigargin | Inhibits SERCA Ca²⁺ pump | HepG2 | 100 nM | 24 h |[16] |
Experimental Protocols
The following protocols provide a general framework for inducing ER stress and treating cells with this compound. Optimization is critical for each specific cell line and experimental setup.
Caption: Workflow for studying this compound effects in ER stress models.
Protocol 1: Induction of ER Stress and this compound Treatment
This protocol describes the treatment of cultured mammalian cells with an ER stress inducer (Tunicamycin or Thapsigargin) in the presence or absence of this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO, e.g., 1 mg/mL)[17]
-
Thapsigargin (stock solution in DMSO, e.g., 1 mM)
-
This compound acetate (B1210297) (stock solution in DMSO or water)
-
Vehicle (DMSO)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Media: Prepare fresh treatment media for each condition. Dilute the stock solutions of the ER stress inducer and this compound to the desired final concentration in pre-warmed complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Control: Medium + Vehicle.
-
Inducer Only: Medium + ER Stress Inducer (e.g., 2.5 µg/mL Tunicamycin).
-
This compound Only: Medium + this compound (e.g., 2.5 µM).
-
Combination: Medium + ER Stress Inducer + this compound.
-
-
Treatment: Aspirate the old medium from the cells and gently wash once with sterile PBS. Add the appropriate treatment medium to each well.
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 6, 12, 24, or 36 hours). Time-course experiments are recommended to capture both early and late UPR events.[2][3]
-
Harvesting: After incubation, proceed immediately to analysis (e.g., cell lysis for Western Blot) or cell viability assays.
Protocol 2: Analysis of UPR Markers by Western Blot
This protocol is for analyzing the protein levels of key UPR markers to confirm ER stress induction and assess the effect of this compound.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-p-eIF2α, anti-total-eIF2α, anti-ATF4, anti-CHOP, anti-GRP78/BiP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Place the culture plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).[6][18]
Protocol 3: Assessment of Cell Viability by MTT Assay
This protocol measures cell viability to determine the cytotoxic effects of ER stress and the potential protective effects of this compound.
Materials:
-
Cells cultured and treated in a 96-well plate
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Treatment: Perform cell seeding and treatment as described in Protocol 1, using a 96-well plate format. Include wells with medium only for blank correction.
-
MTT Addition: At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (for a final volume of 110 µL).
-
Incubation: Return the plate to the incubator and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals. Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank reading, calculate cell viability as a percentage of the vehicle-treated control group.[1]
References
- 1. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 4. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells [jpatholtm.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. PPP1R15A-mediated dephosphorylation of eIF2$\alpha$ is unaffected by Sephin1 or this compound [repository.cam.ac.uk]
- 9. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.3. Induction of ER stress by tunicamycin [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Guanabenz in Combination with Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanabenz (B1672423), an alpha-2 adrenergic agonist, has long been utilized as an antihypertensive agent. However, recent research has unveiled its potential in diverse therapeutic areas, largely owing to its modulatory effects on the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR). These pathways are implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. This document provides detailed application notes and protocols for the use of this compound in combination with other research compounds to explore synergistic or additive therapeutic effects.
This compound's primary mechanism of action in the context of cellular stress involves the inhibition of the GADD34/PP1c phosphatase complex. This action prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR. Phosphorylation of eIF2α leads to a global reduction in protein synthesis, thereby alleviating the protein folding load on the endoplasmic reticulum (ER) and promoting the translation of specific stress-response proteins like Activating Transcription Factor 4 (ATF4). This modulation of the UPR/ISR pathway provides a strong rationale for investigating this compound in combination with other compounds that target related or complementary cellular processes.
Data Presentation: Quantitative Summary of this compound Combination Studies
The following tables summarize quantitative data from studies investigating the effects of this compound in combination with other compounds.
Table 1: this compound in Combination with Antihypertensive Agents
| Combination Agent | Disease Model | Key Findings | Quantitative Data | Reference(s) |
| Hydrochlorothiazide (B1673439) | Hypertensive Patients | Enhanced antihypertensive efficacy. | Addition of this compound (mean dose 24 mg/day) to Hydrochlorothiazide therapy (mean 70 mg/day) further decreased mean supine diastolic blood pressure from 94 mm Hg to 88 mm Hg (p < 0.01). The response rate increased from 62% to 86%. | [1] |
| Clonidine (B47849) | Hypertensive Patients | This compound alone or in combination with hydrochlorothiazide was effective in patients who did not respond to clonidine alone. | 85% (17/20) of patients who failed to respond to clonidine alone subsequently responded to this compound either alone or in combination with hydrochlorothiazide. | [2] |
Table 2: Preclinical Studies of this compound in Combination Therapies
| Combination Agent | Disease Model | Key Findings | Quantitative Data | Reference(s) |
| Pyrimethamine | Chronic Toxoplasmosis (C57BL/6 mice) | Synergistic efficacy in reducing brain cyst burden and preventing death. | Combination therapy restored the cyst-lowering capabilities of this compound in C57BL/6 mice. | [2][3][4][5] |
| ELQ-334 | Chronic Toxoplasmosis (BALB/c mice) | Antagonistic effect observed in vivo, despite additive effects in vitro. | Combination therapy had no effect on brain cyst counts, whereas both monotherapies reduced brain cysts. | [2][3][4] |
| Trehalose (B1683222) | Cellular Stress Model | Additive effect on increasing p-eIF2α levels. | Co-treatment with 100 mM trehalose and 5 µM this compound for 24 hours showed a significant additive increase in p-eIF2α levels. | [6] |
| Metformin (B114582) and Lapatinib (B449) | SKBR-3 Breast Cancer Cells | Synergistic inhibition of cell viability. | Co-treatment of 40 mM metformin with 400 nM lapatinib for 48h resulted in ~80% inhibition of cell viability, compared to ~58% with lapatinib alone. | [7] |
Signaling Pathways and Experimental Workflows
This compound and the Unfolded Protein Response (UPR)
This compound modulates the PERK branch of the UPR. Under ER stress, PERK phosphorylates eIF2α, which attenuates global protein translation but promotes the translation of ATF4. ATF4 then upregulates genes involved in stress mitigation. This compound inhibits the GADD34-containing phosphatase complex that dephosphorylates p-eIF2α, thus prolonging this adaptive response.
Caption: this compound prolongs UPR signaling by inhibiting p-eIF2α dephosphorylation.
Experimental Workflow for Assessing this compound Synergy in Cancer Cells
A common workflow to assess the synergistic effects of this compound with a chemotherapeutic agent involves determining the half-maximal inhibitory concentration (IC50) of each compound individually and then in combination across a dose-response matrix.
Caption: Workflow for determining synergistic cytotoxicity of this compound combinations.
Experimental Protocols
Protocol 1: In Vitro Co-treatment of this compound and a Chemotherapeutic Agent for Synergy Analysis
Objective: To determine if this compound acts synergistically with a chemotherapeutic agent to reduce the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound acetate (B1210297) (dissolved in a suitable solvent, e.g., DMSO or water)
-
Chemotherapeutic agent (dissolved in a suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Single-Agent Dose-Response:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent separately in a complete medium.
-
Treat cells with a range of concentrations of each drug individually to determine the IC50 value for each. Include a vehicle-only control.
-
Incubate for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
-
Combination Dose-Response Matrix:
-
Based on the IC50 values, design a dose-response matrix. A common approach is to use concentrations ranging from a fraction of the IC50 to several multiples of the IC50 for both drugs.
-
Prepare the drug combinations in a complete medium and add them to the cells.
-
Incubate for the same duration as the single-agent treatment.
-
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Analyze the combination data using software that can calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of UPR Markers Following Co-treatment
Objective: To investigate the effect of this compound in combination with another compound on the UPR pathway by measuring the protein levels of p-eIF2α and ATF4.
Materials:
-
Cells treated with this compound and the combination agent as described in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-eIF2α band to the total eIF2α band and the ATF4 band to the loading control.
-
Compare the protein expression levels between the different treatment groups.[6][8][9][10][11][12][13][14][15]
-
Protocol 3: In Vivo Co-administration of this compound and Pyrimethamine in a Mouse Model of Chronic Toxoplasmosis
Objective: To evaluate the synergistic efficacy of this compound and Pyrimethamine in reducing the parasite burden in a mouse model of chronic toxoplasmosis.[2][3][4][5]
Materials:
-
C57BL/6 mice.
-
Toxoplasma gondii cysts.
-
This compound solution for injection.
-
Pyrimethamine solution for injection.
-
Vehicle control solution.
-
Brain homogenization buffer.
-
Microscope and counting chamber.
Methodology:
-
Infection: Infect mice with Toxoplasma gondii cysts to establish a chronic infection. This is typically done 3-4 weeks prior to treatment initiation.
-
Treatment Groups: Randomly assign mice to the following treatment groups:
-
Vehicle control
-
This compound alone
-
Pyrimethamine alone
-
This compound + Pyrimethamine
-
-
Drug Administration: Administer the drugs and vehicle according to the desired dosing regimen and route (e.g., intraperitoneal injection) for a specified duration (e.g., 3 weeks).
-
Euthanasia and Brain Collection: At the end of the treatment period, euthanize the mice and collect the brains.
-
Brain Cyst Quantification:
-
Homogenize the brains in a known volume of buffer.
-
Count the number of Toxoplasma cysts in a defined volume of the brain homogenate using a microscope.
-
Calculate the total number of cysts per brain.
-
-
Data Analysis: Compare the brain cyst burden between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by t-tests). A significant reduction in the combination group compared to the single-agent and vehicle groups indicates a synergistic or additive effect.[2][3][4]
Conclusion
The repurposing of this compound as a modulator of the UPR/ISR pathway opens up new avenues for combination therapies in a range of diseases. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at exploring the synergistic potential of this compound with other research compounds. Careful consideration of the experimental model, dosing, and endpoints is crucial for obtaining robust and reproducible results. The visualization of signaling pathways and experimental workflows is intended to aid in the conceptualization and planning of these studies.
References
- 1. Evaluation of this compound added to hydrochlorothiazide therapy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of this compound Combination Therapy against Chronic Toxoplasmosis across Multiple Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound Combination Therapy against Chronic Toxoplasmosis across Multiple Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Modulation of p-eIF2α cellular levels and stress granule assembly/disassembly by trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial with this compound, a new antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of Guanabenz in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note
Guanabenz, an alpha-2 adrenergic agonist traditionally used as an antihypertensive medication, has garnered significant interest for its "off-target" effects on cellular stress response pathways.[1] This has positioned it as a valuable tool compound in high-throughput screening (HTS) for the discovery of modulators of the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR). Its primary mechanism in this context is the selective inhibition of the GADD34:PP1 phosphatase complex, which is responsible for the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[2]
Under cellular stress conditions, such as viral infection, amino acid deprivation, or the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress), one of several eIF2α kinases is activated. This leads to the phosphorylation of eIF2α, which in turn attenuates global protein synthesis but selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4. This response is a critical cellular mechanism to mitigate stress. The dephosphorylation of eIF2α by GADD34:PP1 serves as a negative feedback loop to restore protein synthesis.
By inhibiting this dephosphorylation, this compound prolongs the phosphorylated state of eIF2α, thereby enhancing the ISR.[2] This activity makes this compound a suitable positive control or tool compound in HTS campaigns aimed at identifying small molecules that modulate these critical cellular pathways. Potential therapeutic applications for compounds identified in such screens include neurodegenerative diseases, viral infections, and certain cancers where modulation of the UPR and ISR is considered beneficial.
Key HTS applications for this compound include:
-
Assays for Modulators of eIF2α Phosphorylation: this compound can be used as a reference compound to identify novel inhibitors of GADD34:PP1 or activators of eIF2α kinases.
-
Screens for Stress Granule Modulators: As prolonged eIF2α phosphorylation leads to the formation of stress granules (SGs), this compound can be used to induce SG formation in high-content screening (HCS) assays designed to find SG inhibitors or enhancers.[3]
-
Antiviral Drug Discovery: Many viruses manipulate the host cell's stress response to facilitate their replication. This compound's ability to modulate the ISR makes it a useful tool in screening for host-directed antiviral therapies.
-
Identifying Activators of the ATF4 Pathway: this compound can serve as a positive control in reporter-gene assays that measure the transcriptional activity of ATF4, a key downstream effector of eIF2α phosphorylation.[4][5][6][7][8]
Signaling Pathway of this compound in the Integrated Stress Response
References
- 1. PromISR-6, a this compound Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]
- 4. High throughput screening assay for the identification of ATF4 and TFEB activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. High throughput screening assay for the identification of ATF4 and TFEB activating compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. signosisinc.com [signosisinc.com]
Detecting eIF2α Phosphorylation Following Guanabenz Treatment: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α) in cell lysates following treatment with Guanabenz acetate. This compound is an α2-adrenergic agonist that has been shown to modulate the integrated stress response (ISR) by inhibiting the dephosphorylation of eIF2α.[1][2][3][4][5][6][7] This protocol outlines a robust Western blot procedure to accurately measure the increase in p-eIF2α levels, a key indicator of ISR activation. Additionally, this document includes a summary of expected quantitative data, a diagram of the relevant signaling pathway, and a detailed experimental workflow.
Introduction
The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2) at Serine 51 is a central event in the integrated stress response (ISR), a conserved signaling pathway activated by various cellular stressors.[8][9] This phosphorylation event leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[8][10] Four known kinases (PERK, GCN2, PKR, and HRI) mediate the phosphorylation of eIF2α in response to distinct stress signals.[8][9][11]
This compound, traditionally used as an antihypertensive drug, has been identified as a modulator of the ISR.[2][12][13] Its mechanism of action involves the inhibition of GADD34 (growth arrest and DNA damage-inducible protein 34), a regulatory subunit of the protein phosphatase 1 (PP1) complex that dephosphorylates p-eIF2α.[2][3][4] By inhibiting GADD34, this compound treatment leads to a sustained increase in the levels of p-eIF2α, thereby enhancing the ISR.[2][4][5][6] This makes the quantification of p-eIF2α a critical step in studying the effects of this compound on cellular stress pathways. Western blotting is a widely used and effective technique for this purpose.[14][15]
Signaling Pathway of this compound-Mediated eIF2α Phosphorylation
Caption: this compound inhibits the GADD34-PP1 complex, preventing dephosphorylation of p-eIF2α.
Quantitative Data Summary
The following table summarizes representative quantitative data for the effect of this compound treatment on p-eIF2α levels as determined by Western blot analysis.
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in p-eIF2α / total eIF2α (Mean ± SEM) | Reference |
| 3T3 Fibroblasts | 5 µM | 8 hours | Significant increase (p < 0.0001) | [16] |
| 3T3 Fibroblasts | 10 µM | 8 hours | Significant increase (p = 0.0004) | [16] |
| Hep3B (HCC) | 20 µM | 24 hours | Upregulated | [2] |
| Huh7 (HCC) | 20 µM | 24 hours | Upregulated | [2] |
Experimental Protocol: Western Blot for p-eIF2α
This protocol provides a step-by-step guide for detecting p-eIF2α in this compound-treated cells.
Materials:
-
Cell Culture: Appropriate cell line and culture reagents.
-
This compound Acetate: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]
-
Protein Assay: BCA or Bradford assay kit.[18]
-
SDS-PAGE: Acrylamide gels (10-12%), running buffer, loading buffer.[17]
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer.[17][19]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[17]
-
Primary Antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51) antibody.
-
Mouse or rabbit anti-total eIF2α antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[17]
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 5-20 µM) or vehicle (DMSO) for the specified duration (e.g., 8-24 hours).[16]
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.[17]
-
Aspirate PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Incubate on ice for 30 minutes with periodic vortexing.[17]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE:
-
Load the denatured protein samples onto a 10-12% polyacrylamide gel.[17]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Confirm the transfer efficiency using Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[17]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with anti-phospho-eIF2α (Ser51) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[17]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[17]
-
-
Washing:
-
Repeat the washing step as in step 9.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the signal using a digital imager or film.[17]
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total eIF2α and a loading control like β-actin.[17]
-
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p-eIF2α after this compound treatment.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Insufficient protein loading. | Load 30-50 µg of total protein per lane.[17] |
| Dephosphorylation during sample prep. | Ensure fresh protease and phosphatase inhibitors are always used in the lysis buffer.[17] | |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibodies to find the optimal dilution. | |
| High Background | Insufficient blocking. | Block for at least 1 hour at room temperature or overnight at 4°C. Use 5% BSA for phospho-antibodies.[17] |
| Inadequate washing. | Increase the number and duration of washes with a sufficient volume of TBST.[17] | |
| High antibody concentration. | Reduce the concentration of primary and/or secondary antibodies.[17] | |
| Non-Specific Bands | Antibody is not specific enough. | Use a highly specific monoclonal antibody validated for the target species.[17] |
| Protein degradation. | Use fresh lysates and keep samples on ice.[17] | |
| Sample overloading. | Reduce the amount of total protein loaded per lane.[17] |
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable detection of p-eIF2α by Western blot in response to this compound treatment. By following this protocol, researchers can effectively investigate the role of this compound in modulating the integrated stress response and its downstream cellular effects. The provided diagrams and quantitative data offer a clear framework for experimental design and data interpretation in the study of ISR-targeted therapeutics.
References
- 1. aktpathway.com [aktpathway.com]
- 2. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock | MDPI [mdpi.com]
- 6. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. EIF2α phosphorylation: a hallmark of both autophagy and immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Determining Guanabenz Cytotoxicity: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell viability assays for assessing the cytotoxic effects of Guanabenz, an α2-adrenergic agonist known to modulate the Unfolded Protein Response (UPR). Detailed protocols for key colorimetric and luminescence-based assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Application Notes
This compound has been identified as an inhibitor of GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a regulatory subunit of protein phosphatase 1 (PP1). This inhibition leads to the sustained phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key event in the PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR. The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By prolonging eIF2α phosphorylation, this compound attenuates overall protein synthesis, which can be protective in some contexts of ER stress but can also lead to apoptosis and cytotoxicity, particularly in cancer cells.
The selection of an appropriate cell viability assay is critical for accurately quantifying the cytotoxic effects of this compound. The assays detailed below measure different aspects of cell health, from metabolic activity to membrane integrity.
-
MTT and XTT Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or XTT) to colored formazan (B1609692) products. The amount of formazan produced is proportional to the number of viable cells. These assays are well-suited for high-throughput screening of this compound's effects on cell proliferation and viability.
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage. It is a reliable indicator of cytotoxicity and cell lysis. This assay is particularly useful for measuring cytotoxicity at later stages of cell death.
When assessing the cytotoxicity of an ER stress modulator like this compound, it is important to consider the time- and dose-dependent effects. Initial ER stress may trigger pro-survival pathways, while prolonged or overwhelming stress can lead to apoptosis. Therefore, conducting experiments across a range of this compound concentrations and incubation times is recommended.
Data Presentation: this compound Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Lower than free GA | [1][2] |
| MCF-7 | Breast Cancer | MTT | Lower than free GA | [1][2] |
| U-87 MG | Glioblastoma | MTT | Concentration-dependent death observed | [3] |
| A172 | Glioblastoma | MTT | Concentration-dependent death observed | [3] |
Note: The referenced studies with MDA-MB-231 and MCF-7 cells used this compound-loaded polymersomes, which showed a lower IC50 compared to free this compound, indicating enhanced cytotoxicity of the nanoformulation. The study with glioblastoma cell lines observed concentration-dependent cell death but did not provide specific IC50 values.
Signaling Pathway
The primary mechanism of this compound-induced cytotoxicity involves the modulation of the PERK pathway within the Unfolded Protein Response.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.[4][5]
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored at -20°C, protected from light.
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This protocol is based on standard XTT assay kits.[6][7]
Materials:
-
XTT labeling reagent.
-
Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The formazan product is soluble in the culture medium.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol is a general guideline for LDH release assays.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (provided in the kit for maximum LDH release control).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (added 45 minutes before the end of the incubation).
-
Background control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Experimental Workflow
The following diagram illustrates a typical workflow for assessing this compound cytotoxicity using cell viability assays.
References
- 1. Repurposing of this compound acetate by encapsulation into long-circulating nanopolymersomes for treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Antibody conjugates in neuroblastoma: a step forward in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced prostate cancer has an unexpected weakness that can be targeted by drugs | EurekAlert! [eurekalert.org]
- 7. Quo Vadis Advanced Prostate Cancer Therapy? Novel Treatment Perspectives and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Guanabenz solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanabenz and encountering solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound and its common salt forms in aqueous solutions?
A1: this compound base is practically insoluble in water.[1][2] For experimental purposes, its salt forms, this compound acetate (B1210297) and this compound hydrochloride, are typically used. This compound acetate is described as sparingly soluble in water, while this compound hydrochloride is also sparingly soluble in aqueous buffers.[3][4]
Q2: I am observing precipitation when diluting my this compound stock solution into my aqueous buffer. What is causing this?
A2: This is a common issue due to the low aqueous solubility of this compound salts. Precipitation often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer where the drug's solubility is significantly lower. The organic solvent concentration may not be sufficient to maintain the solubility of this compound at the final concentration in the aqueous medium.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is pH-dependent due to its basic nature, with a reported pKa of 8.1.[1][5] At pH values below its pKa, this compound will be protonated and exist as a more soluble cationic form. As the pH approaches and exceeds the pKa, the uncharged, less soluble base form will predominate, leading to decreased solubility.
Q4: Can I heat the solution to improve this compound solubility?
A4: Yes, gentle warming can aid in the dissolution of this compound acetate in water.[6] One source suggests that a solubility of 2.5 mg/mL can be achieved with ultrasonication and heating to 60°C.[6] However, it is crucial to be cautious about the thermal stability of the compound and the potential for degradation with prolonged heating. Always check for any changes in the appearance or properties of the solution after heating.
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound salt directly in an aqueous buffer.
-
Troubleshooting Steps:
-
Verify the Salt Form: Ensure you are using a salt form of this compound (acetate or hydrochloride) as the free base is insoluble in water.[1][2]
-
pH Adjustment: Lower the pH of your aqueous buffer. Since this compound has a pKa of 8.1, increasing the acidity of the solution will favor the formation of the more soluble protonated species.[1][5]
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent first. DMSO, ethanol, and dimethylformamide are common choices.[4]
-
Mechanical Assistance: Use sonication or vortexing to aid dissolution.[7]
-
Issue 2: Precipitation occurs after diluting the organic stock solution into an aqueous buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Data Summary
Table 1: Solubility of this compound Acetate
| Solvent | Solubility | Notes |
| Water | Sparingly soluble[3] | |
| Water | 2.5 mg/mL | With ultrasonic and warming to 60°C[6] |
| Water | 5 mg/mL[8] | |
| Water | 10 mg/mL[9] | |
| Water | 11 mg/mL[10][11] | |
| Water | 49.00-51.00 mg/mL | Clear to very slightly hazy, colorless to faintly yellow[9][12] |
| Alcohol | Soluble[3] | |
| Alcohol | 50 mg/mL[9][12] | |
| DMSO | ≥ 51 mg/mL[6] | |
| Acetic Acid | 10 mg/mL | Clear, colorless to faintly yellow[9][12] |
| Propylene Glycol | 100 mg/mL | At 25°C[5] |
| Chloroform | 0.6 mg/mL | At 25°C[5] |
| Ethyl Acetate | 1 mg/mL | At 25°C[5] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Aqueous Buffers | Sparingly soluble[4] | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[4] | Prepared by first dissolving in DMSO, then diluting[4] |
| Ethanol | ~5 mg/mL[4] | |
| DMSO | ~30 mg/mL[4] | |
| Dimethyl Formamide (DMF) | ~30 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution and Dilution in Aqueous Buffer
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
-
Procedure for 10 mM Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, 2.675 mg is needed.[7]
-
In a sterile microcentrifuge tube, dissolve the this compound hydrochloride powder in the appropriate volume of DMSO (e.g., 1 mL for a 10 mM stock).[7]
-
Gently vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming can be applied.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[7]
-
-
Procedure for Dilution:
-
On the day of the experiment, thaw an aliquot of the this compound hydrochloride stock solution.
-
Prepare the final working concentrations by diluting the stock solution in a fresh, pre-warmed aqueous buffer or cell culture medium.
-
Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5% (v/v).[7]
-
It is recommended not to store the final aqueous solution for more than one day.[4]
-
This compound Signaling Pathway
Caption: this compound signaling pathway as an alpha-2 adrenergic agonist.
References
- 1. This compound | 5051-62-7 [chemicalbook.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound: Package Insert / Prescribing Information [drugs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. α2 adrenoceptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound Acetate [chembk.com]
- 11. This compound acetate | CAS 23256-50-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. α2 adrenoceptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
How to avoid Guanabenz precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid Guanabenz precipitation in cell culture media, ensuring experimental success.
Troubleshooting Guide: this compound Precipitation
Issue: I am observing precipitation after adding this compound to my cell culture medium.
This guide provides a step-by-step approach to identify and resolve the cause of this compound precipitation.
Potential Cause 1: Improper Stock Solution Preparation
Question: How should I prepare my this compound stock solution to ensure it is fully dissolved?
Answer: this compound, commonly available as this compound Acetate (B1210297), has limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[1][2] Preparing a concentrated stock solution in an appropriate solvent is the first critical step.
Experimental Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound Acetate powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Aseptically weigh the desired amount of this compound Acetate powder.
-
In a sterile microcentrifuge tube, dissolve the this compound Acetate powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Gently vortex or sonicate the solution to ensure it is completely dissolved.[1] If precipitation is observed, gentle warming can aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for long-term storage.
Potential Cause 2: Suboptimal Dilution into Culture Media
Question: What is the correct way to dilute my this compound stock solution into the cell culture medium to avoid precipitation?
Answer: The method of dilution is crucial. Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate out of solution.
Experimental Protocol: Dilution of this compound Stock into Cell Culture Media
-
Thaw a single-use aliquot of your concentrated this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to the desired experimental temperature (typically 37°C).
-
Perform a serial dilution of the this compound stock solution in pre-warmed medium to achieve the final working concentration.
-
When adding the this compound solution to the final volume of media in your culture vessel, add it dropwise while gently swirling the vessel to ensure rapid and even dispersion.
-
Visually inspect the medium for any signs of precipitation immediately after addition and before placing it in the incubator.
Potential Cause 3: High Final Concentration of this compound or DMSO
Question: Could the final concentration of this compound or the solvent be causing the precipitation?
Answer: Yes. Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation. Additionally, high concentrations of DMSO can be toxic to cells.
Recommendations:
-
This compound Concentration: It is recommended to perform a dose-response experiment to determine the optimal (and soluble) concentration for your specific cell type and experimental goals. A typical starting range to test is from 0.1 µM to 100 µM.[1]
-
DMSO Concentration: To minimize solvent-induced toxicity and precipitation, ensure the final concentration of DMSO in the culture medium is less than 0.5% (v/v).[1]
Quantitative Data Summary
For easy reference, the following table summarizes the key solubility and concentration parameters for this compound Acetate.
| Parameter | Value | Source(s) |
| Solubility in DMSO | 30 mg/mL | [3] |
| Solubility in Water | 5 - 11 mg/mL | [2][4][5] |
| Solubility in Alcohol | 50 mg/mL | [2][4] |
| Recommended Stock Conc. | 10 mM in DMSO | [1] |
| Recommended Final DMSO Conc. | < 0.5% (v/v) | [1] |
| Typical Working Conc. Range | 0.1 µM - 100 µM | [1] |
Troubleshooting Workflow
If you are experiencing this compound precipitation, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a centrally-acting alpha-2 adrenergic receptor agonist.[6] Its antihypertensive effects are believed to result from the stimulation of these receptors in the brain, leading to a decrease in sympathetic outflow to the cardiovascular system.[6] In cell biology research, it is also known to affect endoplasmic reticulum (ER) stress and modulate protein folding.
Q2: Can I dissolve this compound directly in water or PBS? While this compound Acetate is sparingly soluble in water, dissolving it directly in aqueous buffers for cell culture can be challenging and may lead to precipitation, especially at higher concentrations.[2][7] It is highly recommended to first prepare a concentrated stock solution in DMSO.[1]
Q3: My this compound stock solution in DMSO is frozen. How should I thaw it? Thaw the frozen stock solution at room temperature. Once thawed, ensure the solution is homogenous by gently vortexing before making dilutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[1]
Q4: Are there different forms of this compound I should be aware of? Yes, this compound is the active molecule, but it is often supplied as this compound Acetate salt to improve its handling and solubility.[4] Ensure you are using the correct molecular weight (291.13 g/mol for the acetate salt) for your stock solution calculations.[2]
Q5: Could the type of cell culture medium affect this compound solubility? While less common, components in complex cell culture media, such as high concentrations of certain proteins or salts, could potentially interact with this compound and reduce its solubility. If you suspect this is an issue, try dissolving this compound in a simpler basal medium first to see if the precipitation persists.
This compound Signaling Pathway Overview
This compound primarily acts as an agonist for the alpha-2 adrenergic receptor, a G-protein coupled receptor. The diagram below illustrates a simplified view of its mechanism of action.
Caption: Simplified signaling pathway of this compound via the alpha-2 adrenergic receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. α2 adrenoceptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. This compound Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound acetate | CAS 23256-50-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
Guanabenz Dosage Optimization: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanabenz in mouse models. The primary focus is on optimizing dosage to minimize sedative side effects while maintaining therapeutic efficacy.
Troubleshooting Guides
Issue: Excessive Sedation Observed in Mice After this compound Administration
Initial Assessment:
-
Confirm Dosage: Double-check the calculated and administered dose of this compound.
-
Observe Onset and Duration: Note the time of onset of sedative effects post-administration and their duration. This compound's effects can begin within an hour and peak between two to four hours.[1]
-
Evaluate Sedation Level: Quantify the level of sedation using standardized behavioral tests.
Recommended Actions:
-
Dose Reduction: The most straightforward approach is to lower the this compound dosage. Sedation is a known dose-dependent effect.[2]
-
Dose Titration Study: If the therapeutic window is unknown for your specific mouse model and desired effect, perform a dose-titration study to identify the minimum effective dose with the lowest sedative impact.
-
Review Administration Route: Intraperitoneal (i.p.) injections can lead to rapid peak plasma concentrations. Consider oral gavage, which may result in a slower absorption and potentially reduced peak sedative effects.[3]
-
Chronic Dosing and Habituation: Some studies suggest that habituation to the sedative effects of this compound can occur with daily dosing.[4] If your experimental design involves chronic treatment, monitor for changes in sedation levels over time.
-
Reversal with an Antagonist: In cases of severe or unexpected sedation, the α2-adrenergic antagonist yohimbine (B192690) can be used to reverse the effects of this compound.[5][6][7][8]
Issue: Difficulty in Assessing Therapeutic Outcomes Due to Sedation-Induced Motor Impairment
Initial Assessment:
-
Behavioral Test Selection: Ensure that the behavioral assays used to assess therapeutic outcomes are not confounded by motor impairment.
-
Timing of Behavioral Testing: The timing of behavioral assessments relative to this compound administration is critical.
Recommended Actions:
-
Separate Sedation and Efficacy Assessments: Use specific tests to measure sedation (e.g., open field test for locomotor activity) and others for your desired therapeutic effect at different time points.
-
Conduct Behavioral Testing Before Peak Sedative Effects: If possible, perform behavioral tests before the peak sedative effects of this compound manifest.
-
"Washout" Period for Behavioral Testing: For chronic studies, consider temporarily stopping this compound administration before conducting motor-dependent behavioral tests to avoid confounding sedative effects.[4]
-
Utilize Non-Motor Dependent Assays: If possible, employ biochemical or histological markers as primary endpoints for therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in mice to minimize sedation?
A1: A starting dose in the lower end of the reported effective range is recommended. Studies have used doses ranging from 1 mg/kg to 30 mg/kg i.p. for observing dose-dependent sedation.[2] A daily dose of 4.5 mg/kg has been used in some chronic studies.[4] It is crucial to perform a pilot study to determine the optimal dose for your specific mouse strain and experimental paradigm.
Q2: How can I quantify the sedative effects of this compound in my mouse colony?
A2: Sedation can be quantified using behavioral assays that measure locomotor activity and motor coordination. The Open Field Test is commonly used to assess general locomotor activity, while the Rotarod Test can evaluate motor coordination and balance.[2] A significant decrease in distance traveled in the open field or a reduced latency to fall in the rotarod test are indicative of sedation.
Q3: What is the mechanism of action behind this compound-induced sedation?
A3: this compound is a centrally acting alpha-2 (α2) adrenergic receptor agonist.[9][10] Its sedative effects are mediated by the stimulation of α2-adrenergic receptors in the brainstem. This activation leads to a decrease in sympathetic outflow, resulting in sedation.[9][11]
Q4: Can I co-administer other compounds to counteract the sedative effects of this compound?
A4: While research on specific co-administration strategies to proactively block this compound-induced sedation is limited, the α2-adrenergic antagonist yohimbine has been shown to effectively reverse its sedative effects.[5][6][7][8] The use of stimulants, such as modafinil, to counteract sedation has been explored in other contexts but has not been specifically reported with this compound in mice. Such an approach would require careful validation.
Q5: Are there any known sex or strain differences in the sedative response to this compound in mice?
A5: One study reported that the effects of this compound on brain cyst burden and hyperactivity in a toxoplasmosis model were mouse strain-dependent (BALB/cJ vs. C57BL/6J).[12] While this study did not focus on sedation, it highlights the potential for strain-specific responses. It is always recommended to establish optimal dosing in the specific mouse strain being used.
Data Presentation
Table 1: Summary of this compound Dosages and Observed Sedative Effects in Mice
| Dosage Range | Administration Route | Observed Sedative Effects | Reference |
| 1-30 mg/kg | i.p. | Overt, dose-dependent sedation. | [2] |
| 2.5-20 mg/kg | p.o. | Impaired rotarod performance. | [2] |
| 4.5 mg/kg (daily) | i.p. | Initial sedation with rapid habituation. | [4] |
| 5 mg/kg (daily) | i.p. | Reduction in locomotor activity. | [3][13] |
| 10 mg/kg | i.p. | Dose-dependent reduction in eIF2α phosphorylation, associated with sedation. | [4] |
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and exploratory behavior as an index of sedation.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm Plexiglas box)
-
Video tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each mouse to remove olfactory cues.
-
Test Initiation: Gently place the mouse in the center of the arena.
-
Data Collection: Record the mouse's activity using a video tracking system for a predefined period (e.g., 30 minutes).[3]
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Rearing frequency
-
-
Interpretation: A significant decrease in the total distance traveled is indicative of a sedative effect.
Rotarod Test for Motor Coordination
Objective: To evaluate motor coordination, balance, and motor learning.
Materials:
-
Rotarod apparatus for mice
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for one or more days before the test day to familiarize them with the apparatus.
-
Test Protocol:
-
Place the mouse on the rotating rod.
-
Start the rotation, which can be at a fixed speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial can have a maximum duration (e.g., 300 seconds).
-
-
Inter-trial Interval: Conduct multiple trials (e.g., 3 trials) with a consistent inter-trial interval (e.g., 15 minutes).
-
Data Analysis: Analyze the average latency to fall across the trials.
-
Interpretation: A decrease in the latency to fall compared to control animals suggests impaired motor coordination, which can be a manifestation of sedation.[2]
Mandatory Visualization
Caption: this compound activates the α2-adrenergic receptor, leading to sedation.
Caption: Workflow for evaluating this compound's sedative effects in mice.
References
- 1. drugs.com [drugs.com]
- 2. [Pharmacological studies of this compound: effects of the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reverses a Key Behavioral Change Caused by Latent Toxoplasmosis in Mice by Reducing Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. [Studies on the antinociceptive activity of this compound, with particular reference to clonidine and morphine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. US7074834B2 - Long acting, reversible veterinary sedative and analgesic and method of use - Google Patents [patents.google.com]
- 9. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reverses a Key Behavioral Change Caused by Latent Toxoplasmosis in Mice by Reducing Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Guanabenz-Induced Hypotension in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension induced by Guanabenz (B1672423) in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause hypotension?
A1: this compound is a centrally acting alpha-2 adrenergic agonist.[1] Its primary mechanism of action involves stimulating alpha-2 adrenergic receptors in the brainstem.[1] This stimulation reduces the sympathetic outflow from the central nervous system to the periphery, leading to decreased peripheral vascular resistance, a slower heart rate, and consequently, a drop in blood pressure (hypotension).[2][3]
Q2: Is hypotension a consistent and expected side effect of this compound administration in animal models?
A2: Yes, hypotension is a well-documented and expected pharmacological effect of this compound. The extent of the hypotensive response is generally dose-dependent. In some cases, a biphasic response may be observed, with a transient initial increase in blood pressure followed by a more sustained period of hypotension.[2]
Q3: How long does this compound-induced hypotension typically last?
A3: The onset of the antihypertensive action of this compound begins within 60 minutes after a single oral dose, with a peak effect observed within two to four hours. The hypotensive effect is significantly reduced six to eight hours after administration, and blood pressure generally returns to baseline values within 12 hours.[4]
Q4: Can this compound-induced hypotension be reversed?
A4: Yes, the hypotensive effects of this compound can be counteracted by administering alpha-2 adrenergic receptor antagonists. The most commonly used antagonists in experimental settings are yohimbine (B192690) and atipamezole (B1667673). These drugs competitively block the alpha-2 adrenergic receptors, thereby reversing the effects of this compound.
Q5: What are the typical doses of this compound used in rats and mice that are likely to cause hypotension?
A5: In rats, intraperitoneal (i.p.) doses of 2 mg/kg and 5 mg/kg have been shown to cause a slight to significant decrease in blood pressure, respectively.[5] Subcutaneous administration in rats of doses ranging from 1 to 8 mg/kg has also been shown to produce a hypotensive effect.[6] In mice, i.p. doses of 1-30 mg/kg have been used, with sedative effects being dose-dependent.[7] A daily oral dose of approximately 8 mg/kg has also been used in mice.[5] Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and desired level of hypotension.
Troubleshooting Guide: Managing this compound-Induced Hypotension
Issue 1: Severe and unexpected drop in blood pressure after this compound administration.
-
Potential Cause:
-
Overdose: The administered dose may be too high for the specific animal species, strain, or individual animal. The LD50 for this compound in rats after i.p. administration is 64 mg/kg.[2]
-
Interaction with Anesthetics: Many anesthetics, such as isoflurane (B1672236) and ketamine/xylazine (B1663881) combinations, also have hypotensive effects that can be additive or synergistic with this compound.[8][9]
-
Animal Health Status: Underlying health conditions, even if subclinical, can affect an animal's response to hypotensive agents.
-
-
Solution:
-
Immediate Action:
-
Reduce or Discontinue Anesthesia: If the animal is under anesthesia, reduce the concentration of the inhalant anesthetic or the infusion rate of injectable anesthetics.
-
Administer Reversal Agent: Administer an alpha-2 adrenergic antagonist such as yohimbine or atipamezole. See the "Experimental Protocols" section for suggested dosages.
-
Provide Supportive Care: Administer intravenous (IV) or intraperitoneal (IP) fluids to increase intravascular volume. Keep the animal warm to prevent hypothermia, which can exacerbate hypotension.
-
-
Preventative Measures:
-
Dose-Response Study: Conduct a pilot study with a small number of animals to determine the optimal dose of this compound that achieves the desired effect without causing excessive hypotension.
-
Review Anesthetic Protocol: Choose an anesthetic regimen with minimal cardiovascular depression.
-
Health Screening: Ensure all animals are healthy and properly acclimatized before the experiment.
-
-
Issue 2: Difficulty in obtaining accurate and continuous blood pressure measurements.
-
Potential Cause:
-
Improper Technique: Incorrect placement of the blood pressure monitoring device (tail-cuff or arterial catheter) can lead to erroneous readings.
-
Animal Stress: Restraint and handling for blood pressure measurement can cause stress, leading to fluctuations in blood pressure and heart rate.
-
Inadequate Equipment: The blood pressure monitoring system may not be sensitive enough for small rodents.
-
-
Solution:
-
Refine Monitoring Technique:
-
Invasive Monitoring: For the most accurate and continuous data, consider direct arterial cannulation (e.g., carotid or femoral artery) connected to a pressure transducer. Ensure the catheter is properly flushed with heparinized saline to prevent clotting.
-
Non-Invasive Monitoring: For tail-cuff systems, ensure the correct cuff size is used and the animal is adequately warmed to ensure sufficient blood flow to the tail. Acclimatize the animals to the restraint and measurement procedure over several days.
-
-
Telemetric Monitoring: For long-term studies requiring continuous monitoring in conscious, freely moving animals, consider using implantable telemetry devices.
-
Issue 3: Incomplete or delayed reversal of hypotension after antagonist administration.
-
Potential Cause:
-
Inadequate Antagonist Dose: The dose of yohimbine or atipamezole may be insufficient to fully displace this compound from the alpha-2 adrenergic receptors.
-
Different Half-lives: The half-life of the antagonist may be shorter than that of this compound, leading to a relapse of hypotension as the antagonist is cleared from the system. This compound has an average half-life of about 6 hours.[1]
-
Route of Administration: The route of antagonist administration may affect its absorption and onset of action.
-
-
Solution:
-
Adjust Antagonist Dosing:
-
Increase the Dose: If the initial dose of the antagonist is ineffective, a second, possibly higher, dose may be administered.
-
Consider a Constant Rate Infusion (CRI): For a more sustained reversal, a CRI of the antagonist can be considered, particularly in anesthetized animals.
-
-
Optimize Administration Route: Intravenous (IV) administration of the antagonist will provide the most rapid onset of action. Intraperitoneal (IP) or subcutaneous (SC) routes can also be used but will have a slower onset.
-
Continued Monitoring: Continue to monitor blood pressure for an extended period after antagonist administration to check for re-emergence of hypotension.
-
Data Presentation
Table 1: this compound Dosage and Effects on Blood Pressure in Rats
| Species | Route of Administration | Dose (mg/kg) | Observed Effect on Blood Pressure | Reference |
| Rat | Intraperitoneal (i.p.) | 2 | Slight, non-significant decrease over 60 minutes. | [5] |
| Rat | Intraperitoneal (i.p.) | 5 | Initial transient increase, followed by a significant decrease at 10 minutes. Blood pressure was slightly lower for the next hour. | [5] |
| Rat | Subcutaneous (s.c.) | 1, 2, 5, 8 | Dose-dependent suppression of systolic blood pressure. | [6] |
Table 2: Recommended Doses of Antagonists for Alpha-2 Adrenergic Agonists
| Antagonist | Species | Dose (mg/kg) | Route of Administration | Notes | Reference |
| Yohimbine | Rat | 0.1 - 2.0 | i.p., i.v., s.c. | Used to reverse the effects of alpha-2 agonists. A study showed that 10 µg intrathecal yohimbine inhibited the hypotensive response to 10 µg/kg i.v. This compound when given as a pretreatment. | [10] |
| Atipamezole | Mouse | 1.0 | i.p. | Shown to be more effective than yohimbine in reversing xylazine-induced sedation. | [11] |
| Atipamezole | Mouse | 1.0 - 2.5 | i.p. | Recommended dose range for reversing medetomidine. | [12] |
Note: The dosages for antagonists are primarily based on their use for reversing other alpha-2 agonists like xylazine and medetomidine. Researchers should perform pilot studies to determine the optimal dose for reversing this compound-induced hypotension in their specific experimental setup.
Experimental Protocols
Protocol 1: Direct Blood Pressure Monitoring in Anesthetized Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Be aware of the hypotensive effects of the chosen anesthetic.
-
Surgical Preparation: Place the anesthetized rat in a supine position on a heating pad to maintain body temperature. Make a midline incision in the neck to expose the carotid artery.
-
Cannulation: Carefully dissect the carotid artery from the surrounding tissue. Place two loose ligatures around the artery. Ligate the distal end of the artery. Make a small incision in the artery and insert a cannula filled with heparinized saline. Secure the cannula in place with the second ligature.
-
Transducer Connection: Connect the arterial cannula to a pressure transducer linked to a data acquisition system.
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes before any drug administration.
-
This compound Administration: Administer this compound via the desired route (e.g., i.p., i.v., s.c.).
-
Data Recording: Continuously record the mean arterial pressure (MAP), systolic, and diastolic blood pressure.
-
Post-Experiment: At the end of the experiment, euthanize the animal using an approved method.
Protocol 2: Reversal of this compound-Induced Hypotension in Mice
-
Induce Hypotension: Administer this compound at a predetermined dose that is known to cause a significant but not life-threatening drop in blood pressure.
-
Monitor Blood Pressure: Continuously monitor blood pressure using a tail-cuff system or an implanted telemetry device.
-
Prepare Antagonist: Prepare a solution of atipamezole (e.g., 1 mg/mL in sterile saline).
-
Administer Antagonist: Once a stable hypotensive state is achieved, administer atipamezole at a starting dose of 1 mg/kg via the intraperitoneal (i.p.) route.
-
Observe and Record: Continuously monitor the animal's blood pressure and observe for the reversal of hypotension. Note the time to onset of the reversal and the time to return to baseline blood pressure.
-
Adjust Dose if Necessary: If the initial dose is insufficient, a second, higher dose may be administered after a suitable observation period.
-
Post-Procedure Care: Continue to monitor the animal until it has fully recovered. Provide supportive care as needed.
Visualizations
Caption: this compound signaling pathway leading to hypotension.
Caption: Experimental workflow for managing this compound-induced hypotension.
Caption: Troubleshooting logic for acute hypotension management.
References
- 1. Antihypertensive Drug this compound Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Studies on the centrally mediated hypotensive activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. This compound—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concomitant hypotensive and antinociceptive effects of this compound in conscious rats: involvement of nucleus reticularis gigantocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological studies of this compound: effects of the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 11. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic and cardiovascular benefits and risks of 4-hydroxy this compound hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
Guanabenz Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Guanabenz in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound, typically supplied as this compound acetate, is a white to off-white crystalline substance. For long-term storage, it should be kept in a well-closed container at -20°C to ensure its stability.
Q2: How should I prepare and store this compound solutions for my experiments?
A2: this compound is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and DMSO. For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions of this compound are not recommended to be stored for more than one day due to potential degradation.
Q3: What are the known degradation products of this compound?
A3: this compound, which exists as the E-isomer, can degrade to form its Z-isomer, 2,6-dichlorobenzaldehyde (B137635), aminoguanidine, and 2,6-dichlorobenzaldehyde semicarbazone. The formation of the Z-isomer can be initiated by photolytic conditions.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound include isomerization and hydrolysis. Isomerization involves the conversion of the therapeutically active E-isomer to the less active Z-isomer, often induced by light. Hydrolysis of the imine bond can lead to the formation of 2,6-dichlorobenzaldehyde and aminoguanidine.
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring this compound degradation. Such a method should be able to separate the intact this compound from its known degradation products. Gas Chromatography (GC) with Electron-Capture Detection (ECD) or Mass Spectrometry (MS) can also be employed, particularly for quantifying volatile degradation products like 2,6-dichlorobenzaldehyde after derivatization.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in my in vitro/in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solutions. | Prepare fresh stock solutions of this compound for each experiment. If using aqueous-based buffers, do not store the solution for more than 24 hours. |
| Photodegradation during handling and storage. | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible. |
| Incompatibility with formulation components. | If using a custom formulation, assess the compatibility of this compound with other excipients. Perform a preliminary stability study of the formulation. |
| Hydrolysis in aqueous media. | For long-term experiments in aqueous media, consider the rate of hydrolysis. It may be necessary to replenish the this compound at regular intervals. |
Issue 2: Appearance of unknown peaks in my chromatogram when analyzing this compound samples.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | Compare the retention times of the unknown peaks with those of known this compound degradation products (Z-isomer, 2,6-dichlorobenzaldehyde, aminoguanidine). |
| Interaction with other compounds in the sample matrix. | Analyze a blank matrix sample to rule out interference from other components. |
| Contamination of the analytical system. | Run a blank solvent injection to check for system contamination. |
Quantitative Data on this compound Degradation (Illustrative Examples)
The following tables provide illustrative examples of this compound degradation under various stress conditions. The data is hypothetical and intended to demonstrate the expected trends in degradation. Actual degradation rates will vary depending on the specific experimental conditions.
Table 1: Illustrative Example of this compound Degradation in Aqueous Solution (pH 7.4) at Different Temperatures.
| Temperature | Time (days) | This compound Remaining (%) | Z-Isomer (%) | 2,6-dichlorobenzaldehyde (%) |
| 4°C | 7 | 98.5 | 0.5 | 1.0 |
| 25°C | 7 | 92.0 | 3.0 | 5.0 |
| 40°C | 7 | 85.0 | 6.0 | 9.0 |
Table 2: Illustrative Example of this compound Photodegradation in Solution (25°C).
| Light Exposure (lux hours) | This compound Remaining (%) | Z-Isomer (%) |
| 0 | 100 | 0 |
| 200,000 | 95.0 | 4.5 |
| 400,000 | 90.0 | 9.0 |
| 800,000 | 82.0 | 16.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol (B129727) or another suitable organic solvent at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method.
-
The method should be capable of separating this compound from its degradation products. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer.
Visualizations
Caption: this compound degradation pathway.
Caption: Forced degradation experimental workflow.
Identifying and mitigating off-target effects of Guanabenz
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating the off-target effects of Guanabenz. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known and potential off-target effects of this compound?
A1: While this compound is a well-known alpha-2 adrenergic receptor agonist, its off-target activities are a critical consideration in experimental design. The most well-documented off-target effects include modulation of the Unfolded Protein Response (UPR) via GADD34, although this interaction is debated. Other significant off-target interactions include agonism of the Trace Amine-Associated Receptor 1 (TAAR1), irreversible inactivation of neuronal Nitric Oxide Synthase (nNOS), and binding to unique non-adrenergic sites.
Q2: How can I experimentally test for these off-target effects in my model system?
A2: To identify this compound's off-target effects, a multi-faceted approach is recommended. This can include radioligand binding assays to determine affinity for various receptors, functional assays to measure changes in downstream signaling pathways (e.g., cAMP production for TAAR1, nitric oxide production for nNOS), and broader screening approaches like kinome profiling to identify effects on cellular kinases.
Q3: What are the general strategies to mitigate off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for accurate interpretation of experimental results. Strategies include using the lowest effective concentration of this compound, employing specific antagonists for known off-targets (e.g., a TAAR1 antagonist), and utilizing genetic approaches such as siRNA or CRISPR/Cas9 to knock down potential off-target proteins. Additionally, structure-activity relationship studies on this compound derivatives have identified compounds with reduced alpha-2 adrenergic agonism, which may be useful as controls.[1]
Troubleshooting Guides by Off-Target
Modulation of the Unfolded Protein Response (UPR) via GADD34/eIF2α
Issue: My experimental results suggest that this compound is affecting protein synthesis and stress responses, but I'm unsure if this is a direct effect on the UPR.
Troubleshooting:
-
Confirm eIF2α Phosphorylation: A key event in the UPR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). You can assess the phosphorylation status of eIF2α in your cells or tissue lysates via Western blotting using a phospho-specific antibody. An increase in phospho-eIF2α levels upon this compound treatment would be consistent with an effect on the UPR.[2][3]
-
Controversy Awareness: Be aware that the direct interaction of this compound with GADD34 (the regulatory subunit of the phosphatase that dephosphorylates eIF2α) is a subject of debate.[4] Some studies suggest this compound's effects on eIF2α are independent of GADD34.[5][6] Therefore, attributing your results solely to GADD34 inhibition may be an oversimplification.
-
Mitigation Strategy: To dissect the role of the UPR in your observed phenotype, consider using other pharmacological modulators of this pathway as controls. For example, Thapsigargin or Tunicamycin can be used to induce ER stress and the UPR, while ISRIB is an inhibitor of the integrated stress response downstream of eIF2α phosphorylation.
Signaling Pathway:
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Guanabenz Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanabenz (B1672423). The content is designed to address specific issues that may arise during experiments and to aid in the interpretation of unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has two well-characterized, independent mechanisms of action. Primarily, it is an α2-adrenergic receptor agonist, which leads to a decrease in sympathetic outflow from the brain, resulting in reduced blood pressure.[1][2][3] Its secondary, and often more relevant mechanism in a research context, is the modulation of the Integrated Stress Response (ISR).[1][2] this compound inhibits the GADD34/PPP1R15A-PP1c phosphatase complex, which is responsible for the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2] This leads to a sustained, low-level phosphorylation of eIF2α, which attenuates general protein synthesis while selectively promoting the translation of stress-response proteins like ATF4.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect in non-hypertension studies is its agonistic activity at α2-adrenergic receptors, which can cause sedation, drowsiness, and hypotension, particularly in in vivo models.[1][4] This can influence behavioral readouts in animal studies. Other reported off-target effects include the inhibition of the protein folding activity of the ribosome (PFAR) and potential interactions with non-adrenergic binding sites in the brain and kidney.[1][5]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. A common starting range for dose-response experiments is between 0.1 µM and 100 µM. For neuroprotection studies, concentrations as low as 2.5 µM to 5 µM have been shown to be effective.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Cell Viability Assays
Users of this compound have occasionally reported a bell-shaped or U-shaped dose-response curve in cell viability assays, where cell viability appears to increase at higher, seemingly toxic concentrations. This section provides a guide to troubleshoot this and other unexpected results.
Issue 1: Atypical (Bell-Shaped) Dose-Response Curve
A bell-shaped dose-response curve, where higher concentrations of this compound result in unexpectedly high cell viability readings, can be perplexing.
-
Possible Cause 1: Compound Precipitation. At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical readings of colorimetric or fluorometric assays (e.g., MTT, MTS), leading to artificially inflated signals that are not indicative of cell viability.
-
Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation before adding the viability reagent. Perform a cell-free control experiment where this compound is added to the medium without cells to see if it directly interacts with or affects the assay reagent.
-
Possible Cause 2: Direct Chemical Interference. this compound might directly reduce the assay reagent (e.g., MTT tetrazolium salt) to its colored formazan (B1609692) product, independent of cellular metabolic activity. This would lead to a false-positive signal.
-
Troubleshooting Step: Run a cell-free assay with various concentrations of this compound to measure its direct reductive potential on your chosen viability reagent.
-
Possible Cause 3: Complex Biological Effects. The dual mechanism of this compound (α2-adrenergic agonism and ISR modulation) could lead to complex, dose-dependent effects on cell metabolism that do not linearly correlate with viability.
-
Troubleshooting Step: Consider using an alternative viability assay that measures a different cellular parameter. For example, if you are using a metabolic assay (like MTT), try an ATP-based assay (measuring cellular ATP levels) or a real-time protease-based viability assay.
Troubleshooting Flowchart for Atypical Cell Viability Results
Caption: Troubleshooting workflow for atypical cell viability results.
Summary of this compound Concentrations in In Vitro and In Vivo Studies
| Parameter | Concentration/Dose | Model System | Observed Effect |
| In Vitro Effective Concentration | 2.5 µM - 50 µM | Primary Cortical Neurons, PC12 cells | Neuroprotection, modulation of ISR |
| In Vitro Dose-Response Range | 0.1 µM - 100 µM | Various cell lines | General range for initial screening |
| In Vivo Neuroprotection (Positive Outcome) | 4 mg/kg (i.p., every other day) | SOD1-G93A female mice | Delayed disease onset, extended lifespan[1] |
| In Vivo Neuroprotection (Negative Outcome) | 4.5 mg/kg/day (subcutaneous infusion) | SOD1-G93A male mice | Accelerated disease onset, shortened lifespan[1][6] |
Troubleshooting Guide: Western Blot Analysis
A primary readout for this compound's activity on the ISR is the phosphorylation of eIF2α. However, results can be variable or counterintuitive.
Issue 2: No Increase or a Decrease in p-eIF2α Levels
Contrary to its known mechanism, some studies have reported that this compound can lead to a decrease in eIF2α phosphorylation under specific conditions.
-
Possible Cause 1: Cell-Type Specificity and Basal Stress Levels. The cellular context is critical. In cells with very low basal ISR activity, the effect of this compound may be minimal. Conversely, in certain disease models, the ISR pathway may be dysregulated in a way that alters the response to this compound.
-
Troubleshooting Step: Ensure you have a positive control for ISR activation (e.g., tunicamycin (B1663573) or thapsigargin) to confirm that the pathway is functional in your cell model. Also, measure the basal level of p-eIF2α to provide a reference point.
-
Possible Cause 2: Temporal Dynamics of Phosphorylation. The phosphorylation of eIF2α is a dynamic process. This compound is expected to prolong the phosphorylated state, not necessarily to induce a massive, immediate increase. The timing of your sample collection is crucial.
-
Troubleshooting Step: Perform a time-course experiment. Collect lysates at various time points after this compound treatment (e.g., 2, 4, 8, 12, 24 hours) to capture the full dynamic range of the response.
-
Possible Cause 3: Issues with Sample Preparation. Phosphorylated proteins are susceptible to dephosphorylation by phosphatases that can become active upon cell lysis.
-
Troubleshooting Step: It is critical to use a lysis buffer that is freshly supplemented with a potent cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation.
-
Possible Cause 4: Antibody or Western Blotting Technique. The antibodies for phosphorylated proteins can be sensitive to protocol variations.
-
Troubleshooting Step: Use a blocking buffer with 5% Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background. Ensure you are using a validated antibody for p-eIF2α (Ser51). Always strip and re-probe the membrane for total eIF2α to normalize the phosphospecific signal to the total amount of the protein.
Signaling Pathway of this compound and the Integrated Stress Response
Caption: this compound modulates the Integrated Stress Response.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated eIF2α (p-eIF2α)
This protocol details the steps for detecting changes in eIF2α phosphorylation following this compound treatment.
Materials:
-
Cell culture plates (e.g., 6-well)
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails (add fresh)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents (10-12% polyacrylamide gels)
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or a positive control (e.g., tunicamycin) for the desired time.
-
Place the plate on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (freshly supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli buffer and bring the final volume to 20 µL with lysis buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 10-12% polyacrylamide gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-eIF2α (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing:
-
To normalize, strip the membrane using a mild stripping buffer.
-
Re-block and probe with the primary antibody for total eIF2α, followed by the appropriate HRP-conjugated secondary antibody.
-
Quantify band intensities and express the results as the ratio of p-eIF2α to total eIF2α.
-
Workflow for Western Blot Analysis of p-eIF2α
Caption: Standard workflow for p-eIF2α Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential interaction of this compound with receptor binding sites in rat brain and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blog: this compound Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]
Technical Support Center: Dose-Response Analysis of Guanabenz for Therapeutic Window Determination
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing a dose-response analysis of Guanabenz (B1672423). This resource includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of cellular stress?
A1: this compound's primary mechanism in cellular stress modulation is the inhibition of the GADD34/PPP1R15A-PP1c phosphatase complex.[1][2] This inhibition leads to sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which is a key component of the Integrated Stress Response (ISR).[1][3][4] This prolonged phosphorylation reduces global protein synthesis, preventing the accumulation of misfolded proteins, while selectively allowing the translation of stress-response proteins like ATF4.[1][5]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its activity as an α2-adrenergic receptor agonist, which was the basis for its use as an antihypertensive medication.[1][6] This can lead to side effects such as sedation, dizziness, and dry mouth in in vivo studies, which may influence behavioral experiments.[1][7]
Q3: How should this compound solutions be prepared and stored for in vitro experiments?
A3: this compound acetate (B1210297) is soluble in water and alcohol, while this compound hydrochloride is soluble in DMSO and water.[1][8] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][8] Stock solutions are generally stable for up to 6 months when stored properly.[9] When diluting to the final working concentration in cell culture media, ensure the final DMSO concentration is less than 0.5% (v/v) to minimize solvent toxicity.[8]
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. A dose-response experiment is always recommended. However, published studies have shown effective concentrations ranging from an EC50 of approximately 400 nM in tunicamycin-treated HeLa cells to a range of 0.2 µM to 50 µM in other cell lines.[9][10] For example, concentrations of 2.5 µM to 10 µM have been used to antagonize the effects of ER stressors in cardiac myocytes and to increase eIF2α phosphorylation in fibroblasts.[2][11]
Quantitative Data Summary
The following tables provide a summary of this compound concentrations and dosages used in various experimental settings.
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type/Model | Application | Effective Concentration | Reference |
| Tunicamycin-treated HeLa cells | Lowering protein misfolding | EC50 ~ 400 nM | [9] |
| INS-1E (pancreatic β cells) | Potentiation of FFA-induced eIF2α phosphorylation | 2 µM and 50 µM | [10] |
| Neonatal rat cardiac myocytes | Antagonizing tunicamycin-induced ER stress | 2.5 µM | [2] |
| 3T3 fibroblasts | Increasing eIF2α phosphorylation | 5 µM and 10 µM | [11] |
| Oligodendrocyte precursor cells | Protection and enhanced myelination | 5 µM | [12] |
Table 2: In Vivo Dosage of this compound in Animal Models
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Spontaneously Hypertensive Rats | Intravenous (i.v.) | 32 µg/kg | Maximal decrease in mean arterial blood pressure | [13] |
| Rats | Oral | 1, 5, 15 mg/kg/day | Assessment of teratogenic potential | [14] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound acetate or hydrochloride
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[15]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated eIF2α (p-eIF2α)
This protocol describes the detection of changes in eIF2α phosphorylation upon this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
ER stress inducer (e.g., Tunicamycin)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels (10-12%)[17]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[17]
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound with or without an ER stress inducer for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel.[17][18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-eIF2α overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total eIF2α as a loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound | - Degraded this compound stock solution.- Cell line is not responsive.- Incorrect timing of treatment. | - Prepare fresh stock solutions of this compound and store them properly.[1]- Confirm that the ISR pathway is active in your cell line.[1]- Test different treatment windows (pre-treatment, co-treatment, post-treatment).[1] |
| High background in Western blots for p-eIF2α | - Primary antibody concentration is too high.- Insufficient blocking.- Insufficient washing. | - Titrate the primary antibody to determine the optimal concentration.- Increase blocking time or try a different blocking agent.- Increase the number and duration of washes with TBST.[17] |
| Inconsistent results between experiments | - Variability in cell confluency or passage number.- Inconsistent this compound treatment.- Reusing diluted antibodies. | - Ensure cells are at a consistent confluency and passage number for each experiment.- Prepare fresh dilutions of this compound for each experiment.- Avoid reusing diluted primary or secondary antibodies.[17] |
| Unexpected cytotoxicity | - this compound concentration is too high.- Off-target effects.- Cell line is particularly sensitive. | - Perform a thorough dose-response curve to identify the optimal non-toxic concentration.- Consider the α2-adrenergic agonist activity, especially in in vivo studies.[1]- Test on multiple cell lines to confirm the effect is not cell-type specific. |
| Precipitation of this compound in media | - Poor solubility of the compound.- High concentration of this compound. | - Ensure the stock solution is fully dissolved before diluting in media. Gentle warming can aid dissolution.[8]- Prepare fresh dilutions and vortex thoroughly before adding to cells. |
Visualizations
Caption: this compound modulates the Unfolded Protein Response by inhibiting the GADD34-PP1c complex.
Caption: Experimental workflow for a this compound dose-response analysis.
Caption: A logical flow for troubleshooting common experimental issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 5. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the centrally mediated hypotensive activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound Acetate [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. [Reproduction study of this compound, a new antihypertensive agent (2) - teratological test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Guanabenz treatment duration for optimal effect
This guide provides troubleshooting advice and frequently asked questions for researchers using Guanabenz. The focus is on optimizing treatment duration to achieve desired experimental outcomes while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in experimental stress models?
A1: this compound has two well-characterized mechanisms. Primarily, it is an α2-adrenergic receptor agonist, which leads to a decrease in sympathetic outflow from the brainstem.[1][2] However, in many research contexts, it is used for its ability to modulate the Unfolded Protein Response (UPR). It selectively inhibits the stress-inducible GADD34 (PPP1R15A) protein phosphatase 1 (PP1) complex.[3][4] This inhibition prevents the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), prolonging translational attenuation and helping cells cope with endoplasmic reticulum (ER) stress.[3][5]
Q2: What is a typical starting point for this compound treatment duration and concentration?
A2: This is highly dependent on the model system.
-
In Vitro (Cell Culture): Effective concentrations often range from 0.5 µM to 10 µM.[6] A common starting duration is 12 to 24 hours, especially when investigating effects on ER stress pathways.[3] For cytotoxicity studies in cancer cell lines, durations can extend to 72 hours.[7]
-
In Vivo (Rodent Models): Dosages typically range from 1 to 5 mg/kg/day, administered via intraperitoneal (i.p.) injection or oral gavage.[1][8] Treatment can be acute (a single dose) or chronic, extending for several weeks (e.g., 25 days).[1][8]
Q3: How do I know if my this compound treatment is too long or the concentration is too high?
A3: The most common signs are cytotoxicity in cell culture or adverse effects in animal models. In vitro, this can be measured by a significant decrease in cell viability compared to vehicle-treated controls.[3] In vivo, look for signs of excessive sedation, a known side effect of α2-adrenergic agonists, or other abnormal behaviors.[6] It's crucial to establish a therapeutic window where the desired effect is observed without significant toxicity.[3]
Q4: Can the optimal treatment duration vary between cell lines or animal strains?
A4: Absolutely. The cellular context, including the specific signaling pathways active in your chosen cell line, can influence the response to this compound.[6] Likewise, the efficacy and side effects of this compound can vary between different animal strains.[6] It is essential to perform pilot studies to determine the optimal parameters for your specific model.
Data Presentation: Summary of this compound Treatment Parameters
Table 1: In Vitro this compound Treatment Examples
| Cell Model | Concentration | Duration | Observed Effect |
| Neonatal Rat Cardiomyocytes | 2.5 µM | 12 - 54 hours | Protective effect against Tunicamycin-induced ER stress.[3] |
| Hepatocellular Carcinoma (HCC) Cells | Varies | Up to 72 hours | Reduced cell viability through apoptosis and autophagy.[4][9] |
| Glioblastoma Cells | Varies | Overnight - 72 hours | Enhanced sunitinib (B231) cytotoxicity by reducing autophagy.[7] |
| Differentiated PC12 Cells | 2.5 - 5 µM | 4 hours (pre-treatment) | Neuroprotective against 6-OHDA-induced toxicity.[10] |
Table 2: In Vivo this compound Treatment Examples
| Animal Model | Dosage | Route | Duration | Observed Effect |
| Diet-Induced Obese Mice | 2 or 5 mg/kg/day | i.p. | 25 days | Significant decrease in body weight and adipose tissue.[8] |
| G93A mtSOD1 Transgenic Mice (ALS model) | Not Specified | Not Specified | Chronic | Delayed disease onset and prolonged survival.[5] |
| Obese Rats | 2 or 5 mg/kg/day | i.p. | 25 days | Reduced body weight and plasma triglycerides.[1] |
| Xenograft Mice (Glioblastoma) | Not Specified | Peritumoral | 3 injections over 28 days | Enhanced the anti-tumor effect of sunitinib.[7] |
Troubleshooting Guides
Issue 1: No significant effect observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Duration | The treatment time may be too short for the desired biological process to occur. Solution: Perform a time-course experiment. Treat your cells/animals and collect samples at multiple time points (e.g., 6, 12, 24, 48 hours for in vitro) to identify the optimal window for your endpoint. |
| Suboptimal Concentration/Dosage | The concentration may be too low to engage the target effectively. There is often a narrow therapeutic window.[3] Solution: Perform a dose-response curve. Test a range of concentrations (e.g., 0.1 µM to 20 µM in vitro) to find the lowest concentration that produces the maximal effect (EC50).[6] |
| Incorrect Timing | For protective-effect studies, the timing of administration relative to the insult is critical. Solution: Test different treatment windows, such as pre-treatment, co-treatment, and post-treatment with the stressor.[6] |
| Drug Instability | This compound solutions, if not stored properly, can degrade. Solution: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO or water) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] |
Issue 2: High cytotoxicity or adverse effects are observed.
| Possible Cause | Recommended Solution |
| Treatment Duration is Too Long | Prolonged activation of the UPR or sustained translational repression can become toxic to cells. Solution: Reduce the treatment duration. Refer to your time-course experiment to find a shorter time point that still yields a significant effect. |
| Concentration/Dosage is Too High | High concentrations can lead to off-target effects or overwhelm the cell's ability to adapt.[6] Solution: Reduce the concentration. Use your dose-response data to select a concentration that is on the effective part of the curve but below the toxic threshold. Assess cell viability using a standard method like an MTT, SRB, or LDH assay.[11] |
| α2-Adrenergic Side Effects (In Vivo) | Sedation is a common, dose-dependent side effect in animal models due to this compound's primary mechanism.[6] Solution: Start with a lower dose and titrate upwards. Allow for an acclimatization period, as the sedative effects may diminish with repeated administration.[6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound modulates the UPR by inhibiting GADD34.
Caption: Workflow for optimizing this compound treatment duration.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Duration (In Vitro)
This protocol outlines a method to identify the optimal treatment duration for observing a specific molecular effect, such as the phosphorylation of eIF2α.
-
Cell Plating: Seed cells in multiple plates (e.g., 6-well plates) at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the final time point.
-
Treatment: Once cells are adhered and healthy (typically 24 hours post-seeding), replace the medium with fresh medium containing the pre-determined optimal concentration of this compound (or vehicle control).
-
Time Point Collection: At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), harvest one set of wells for both the this compound and vehicle-treated groups.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Analysis: Determine the protein concentration of each lysate using a BCA or Bradford assay. Analyze the expression or phosphorylation of your target protein (e.g., p-eIF2α/total eIF2α) via Western Blotting.[6]
-
Interpretation: Plot the target protein activity versus time. The optimal duration is the time point that yields the most robust and statistically significant effect compared to the control.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol is used to determine the concentration and duration at which this compound becomes toxic to a specific cell line.
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (and a vehicle-only control). Include wells with medium only to serve as a background blank.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[11]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]
-
Read Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells after subtracting the background absorbance. This data can be used to calculate an IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Guanabenz Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Guanabenz, particularly in the context of acquired resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a centrally acting alpha-2 (α2) adrenergic agonist.[1][2][3] Its binding to these receptors in the brainstem leads to a decrease in sympathetic outflow, resulting in reduced blood pressure.[1][3] In a research context, particularly in cancer and neurodegenerative disease models, this compound has been identified as an inhibitor of the protein phosphatase 1 (PP1) regulatory subunit 15A (also known as GADD34).[4][5] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), prolonging its phosphorylated state.[4][6] This action helps to reduce endoplasmic reticulum (ER) stress and can block the proliferation and survival of tumor cells.[4][6]
Q2: My this compound-sensitive cell line is now showing reduced responsiveness. What are the potential causes?
A reduction in sensitivity to this compound can arise from several acquired resistance mechanisms. These may include:
-
Alterations in the α2-Adrenergic Receptor: Downregulation of α2-adrenergic receptor expression or mutations in the receptor that prevent this compound binding.
-
Changes in the Unfolded Protein Response (UPR) Pathway: Upregulation of GADD34 or other phosphatases that target eIF2α, or alterations in other components of the PERK-eIF2α signaling axis.
-
Activation of Compensatory Pro-Survival Pathways: Cells may upregulate alternative signaling pathways to bypass the effects of this compound-induced stress.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps that actively remove this compound from the cell.
-
Drug Inactivation: Increased metabolic breakdown of this compound within the cell.
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Cell Death or Proliferation Inhibition Observed with this compound Treatment
This is the most common indicator of acquired resistance. The following troubleshooting guide will help you systematically investigate the potential underlying mechanisms.
Caption: A logical workflow for troubleshooting decreased this compound efficacy.
Experimental Protocol: Quantification of α2-Adrenergic Receptor Expression by qPCR
-
Cell Culture and RNA Extraction:
-
Culture both the parental (sensitive) and suspected resistant cell lines under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green master mix.
-
Use primers specific for the α2-adrenergic receptor subtype expressed in your cell line and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in receptor mRNA expression between the resistant and parental lines.
-
Data Presentation:
| Cell Line | Gene | ΔCt (Mean ± SD) | Fold Change vs. Parental |
| Parental | α2-Adrenergic Receptor | User Data | 1.0 |
| Resistant | α2-Adrenergic Receptor | User Data | Calculated Value |
| Parental | Housekeeping Gene | User Data | 1.0 |
| Resistant | Housekeeping Gene | User Data | Calculated Value |
Interpretation: A significant decrease in the fold change of α2-adrenergic receptor mRNA in the resistant cell line compared to the parental line suggests that receptor downregulation is a potential mechanism of resistance.
This compound's effect is dependent on the phosphorylation of eIF2α. Resistance could emerge from alterations in this pathway.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's effect on the UPR.
Experimental Protocol: Western Blot for Phosphorylated eIF2α and GADD34
-
Cell Lysis and Protein Quantification:
-
Treat both parental and resistant cells with and without this compound for a specified time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, GADD34, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-eIF2α signal to total eIF2α and the GADD34 signal to the loading control.
-
Data Presentation:
| Condition | Cell Line | p-eIF2α / Total eIF2α (Relative Intensity) | GADD34 / β-actin (Relative Intensity) |
| Untreated | Parental | User Data | User Data |
| This compound | Parental | User Data | User Data |
| Untreated | Resistant | User Data | User Data |
| This compound | Resistant | User Data | User Data |
Interpretation: If the resistant cells show a blunted increase in p-eIF2α levels upon this compound treatment compared to parental cells, or a higher basal or induced level of GADD34, this suggests alterations in the UPR pathway contribute to resistance.
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Preparation:
-
Plate parental and resistant cells in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading and Treatment:
-
Incubate the cells with the fluorescent substrate Rhodamine 123 (a substrate for many ABC transporters) for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Add fresh media with or without a known efflux pump inhibitor (e.g., Verapamil) and with or without this compound.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence at time zero and at various time points thereafter (e.g., every 30 minutes for 2 hours) using a fluorescence plate reader.
-
Data Presentation:
| Time (min) | Parental (Rhodamine 123 only) | Resistant (Rhodamine 123 only) | Resistant + Verapamil |
| 0 | Normalized Fluorescence | Normalized Fluorescence | Normalized Fluorescence |
| 30 | User Data | User Data | User Data |
| 60 | User Data | User Data | User Data |
| 90 | User Data | User Data | User Data |
| 120 | User Data | User Data | User Data |
Interpretation: A faster decrease in intracellular fluorescence in resistant cells compared to parental cells suggests increased efflux. If the efflux is blocked by an inhibitor like Verapamil, it points to the involvement of specific ABC transporters.
Strategies to Overcome this compound Resistance
Q4: What strategies can I employ to overcome this compound resistance in my cell line?
1. Combination Therapy: Combining this compound with other therapeutic agents can be an effective strategy.
-
With other ER Stress Inducers: If resistance is not through the UPR pathway, combining this compound with other ER stress inducers (e.g., thapsigargin, tunicamycin) at lower concentrations might achieve a synergistic effect.
-
With Efflux Pump Inhibitors: If increased efflux is the cause of resistance, co-treatment with an efflux pump inhibitor could restore sensitivity.
-
With Inhibitors of Compensatory Pathways: If a specific pro-survival pathway is upregulated in resistant cells (identifiable through RNA-seq or proteomic analysis), targeting that pathway with a specific inhibitor in combination with this compound may be effective. A study has shown that this compound can sensitize glioblastoma cells to sunitinib (B231) by inhibiting GADD34-mediated autophagy.[5]
2. Alternative Drugs: Consider using other drugs that target similar pathways but are not affected by the specific resistance mechanism. For example, if resistance is due to α2-adrenergic receptor downregulation, other compounds that modulate the UPR through different mechanisms could be tested.
3. Genetic Approaches: Use CRISPR/Cas9 or shRNA to knock down genes identified as potential drivers of resistance (e.g., specific efflux pumps or GADD34) to see if sensitivity to this compound is restored.
Quantitative Data Summary from Literature
| Drug/Compound | Cell Line | Effect | IC50 / Effective Concentration | Reference |
| This compound | MovS6 | PrPSc clearance | 10 µM | [7] |
| This compound-loaded Polymersomes | MDA-MB-231 | Reduced cell viability | Lower IC50 than free this compound | [8] |
| This compound-loaded Polymersomes | MCF-7 | Reduced cell viability | Lower IC50 than free this compound | [8] |
| This compound + Sunitinib | Glioblastoma cells | Enhanced cytotoxicity | - | [5] |
This technical support guide provides a framework for identifying and potentially overcoming this compound resistance. The specific mechanisms and effective countermeasures will be dependent on the cell line and the selective pressures applied during the development of resistance.
References
- 1. drugs.com [drugs.com]
- 2. This compound | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Repurposing of this compound acetate by encapsulation into long-circulating nanopolymersomes for treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Guanabenz experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes when working with Guanabenz. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an orally active alpha-2 adrenergic agonist.[1][2] Its primary use has been as an antihypertensive medication.[1][2] It functions by stimulating central alpha-2 adrenergic receptors, which decreases sympathetic outflow from the brain, leading to reduced heart rate and relaxation of blood vessels.[1][3][4]
More recently, this compound has been identified as an inhibitor of the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[5][6][7] This action prolongs the phosphorylation of eIF2α, a key component of the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR), thereby modulating cellular stress responses.[1][5] This secondary mechanism is being explored for its therapeutic potential in neurodegenerative diseases and cancer.[1][6]
Q2: What are the common sources of variability in this compound experiments?
Variability in experimental outcomes with this compound can arise from several factors:
-
Dose and Concentration: The effects of this compound are highly dose-dependent.[8][9] Different concentrations can lead to varied, and sometimes opposing, cellular responses.
-
Cell Type and Model System: The cellular context is critical. This compound has shown protective effects in some models of neurodegenerative disease but has also been found to exacerbate disease progression in others.[10][11][12] For example, it has shown protective effects in some cardiac myocyte stress models but can potentiate lipotoxic stress in pancreatic β-cells.[5][13]
-
Off-Target Effects: As an alpha-2 adrenergic agonist, this compound has known physiological effects, including sedation, dizziness, and cardiovascular changes, which can influence in vivo experimental outcomes.[2][14][15]
-
Purity and Stability: The purity of the this compound compound and its stability in solution can impact its activity. It is important to use a high-quality source and follow proper storage and handling procedures.[8][16][17]
-
Experimental Conditions: Factors such as treatment duration, media composition, and the specific stressors used can all influence the cellular response to this compound.
Q3: How should this compound be stored and handled?
This compound acetate (B1210297) should be stored in a closed, light-resistant container at room temperature, away from heat and moisture.[7][16][18] For stock solutions, it is recommended to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[19] Avoid repeated freeze-thaw cycles.[19] When preparing solutions, ensure the use of sterile techniques and appropriate solvents.[20][21] this compound is sparingly soluble in water but soluble in alcohol.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in this compound concentration. 2. Inconsistent cell passage number or density. 3. Different lots of this compound or other reagents. 4. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Prepare fresh dilutions from a single, validated stock solution for each set of experiments. Perform a dose-response curve to identify the optimal concentration. 2. Maintain a consistent cell culture protocol, including seeding density and passage number.[22][23] 3. Qualify new lots of reagents before use in critical experiments. 4. Regularly calibrate and monitor incubator conditions. |
| High cell toxicity or unexpected cell death | 1. this compound concentration is too high. 2. Interaction with other components in the cell culture media. 3. Off-target effects leading to cellular stress. 4. Contamination of cell cultures. | 1. Perform a dose-response study to determine the cytotoxic threshold for your specific cell line. 2. Review media components and consider potential interactions. 3. Investigate markers of cellular stress to understand the mechanism of toxicity. 4. Regularly test for mycoplasma and other contaminants. |
| Lack of expected biological effect | 1. this compound concentration is too low. 2. The chosen cell line or model system is not responsive to this compound. 3. Degradation of this compound due to improper storage or handling. 4. The experimental endpoint is not sensitive enough to detect the effect. | 1. Increase the concentration of this compound, referencing published literature for your model system. 2. Confirm the expression of alpha-2 adrenergic receptors and components of the UPR pathway in your model system. 3. Use a fresh stock of this compound and follow recommended storage conditions. 4. Consider using more sensitive or alternative assays to measure the biological response. |
| Conflicting in vivo and in vitro results | 1. Pharmacokinetic and pharmacodynamic differences. 2. Off-target physiological effects of this compound in the whole animal. 3. Metabolism of this compound in vivo. | 1. Consider the bioavailability, half-life, and distribution of this compound in your animal model.[8] 2. Monitor for known side effects such as sedation and cardiovascular changes, and consider their impact on the experimental outcomes.[24] 3. Investigate the metabolic profile of this compound in the chosen animal model. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Effects of this compound in Animal Models
| Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| SOD1 G93A Mice (ALS model) | 5 mg/kg/day | Intraperitoneal (i.p.) | Extended lifespan, delayed disease onset, improved motor performance. | [11] |
| Rat (Hypertension model) | 10, 32, 100 µg/kg | Intravenous (i.v.) | Dose-dependent decrease in mean arterial blood pressure. | [20] |
| Rat (Parkinson's model) | 0.5, 1 mg/kg | Intraperitoneal (i.p.) | Neuroprotective effects against 6-OHDA induced toxicity. | [25] |
| Horse | 0.2 mg/kg | Intravenous (i.v.) | Sedation and analgesia. | [24] |
Table 2: In Vitro Concentrations and Effects of this compound
| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Neonatal Rat Cardiac Myocytes | 0.5 - 50 µM | 24 hours | No effect on cell viability alone; antagonized tunicamycin-induced ER stress. | [19] |
| INS-1E (pancreatic β-cells) | 0.2 - 50 µM | Not specified | Potentiated FFA-induced cell death. | [13] |
| Differentiated PC12 cells | Not specified | Not specified | Attenuated 6-hydroxydopamine (6-OHDA) induced cell death. | [12] |
| Hepatocellular Carcinoma (HCC) cells | Not specified | Not specified | Reduced cell viability through apoptosis and autophagy. | [6] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a predetermined density in appropriate well plates or flasks and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound acetate in a suitable solvent (e.g., sterile water or DMSO). Store at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: After incubation, perform the desired cellular assays, such as viability assays (e.g., MTT, CellTiter-Glo), western blotting for protein expression, or RT-qPCR for gene expression.
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Animal Handling and Restraint: Acclimatize mice to the experimental conditions. On the day of injection, weigh each mouse to calculate the correct dose volume. Restrain the mouse firmly but gently to expose the abdomen.
-
Solution Preparation: Prepare the this compound solution in a sterile vehicle (e.g., sterile saline) at the desired concentration.
-
Injection Procedure: Using a 25-27 gauge needle, lift the skin over the lower right quadrant of the abdomen. Insert the needle at a 10-20 degree angle, penetrating the skin and peritoneum. Gently aspirate to ensure no fluid is drawn back, then slowly inject the calculated volume.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Caption: this compound activates the α2-adrenergic receptor signaling pathway.
Caption: this compound modulates the Unfolded Protein Response (UPR) pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. What is this compound Acetate used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 6. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound: Package Insert / Prescribing Information [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound: Blood Pressure Uses, Side Effects, & Dosage [medicinenet.com]
- 15. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 23. bioprocessintl.com [bioprocessintl.com]
- 24. scholars.uky.edu [scholars.uky.edu]
- 25. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers utilizing Guanabenz (B1672423). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and artifacts encountered during in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary molecular mechanism is the modulation of the Integrated Stress Response (ISR).[1] It selectively inhibits the GADD34/PPP1R15A-PP1c phosphatase complex, which is responsible for the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] This inhibition leads to a sustained phosphorylation of eIF2α, which in turn reduces global protein synthesis to prevent the accumulation of misfolded proteins.[1][2] Paradoxically, this also selectively increases the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][2]
Q2: What are the common off-target effects of this compound?
A2: The most significant off-target effect of this compound is its activity as an α2-adrenergic receptor agonist, which was the basis for its use as an antihypertensive medication.[3][4][5] This can lead to side effects such as sedation, drowsiness, dizziness, and dry mouth, which are important considerations in animal studies as they can influence behavioral readouts.[3][6] Some studies also suggest that this compound may have other cellular activities, including the inhibition of the protein folding activity of the ribosome (PFAR).[5]
Q3: How should I prepare and store this compound solutions for experiments?
A3: this compound acetate (B1210297) is sparingly soluble in water but soluble in alcohol. For in vitro experiments, stock solutions are often prepared in sterile, deionized water or DMSO. It is recommended to prepare fresh stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo administration, the choice of vehicle depends on the route. For intraperitoneal (i.p.) injections, a common vehicle is polyethylene (B3416737) glycol 300 (PEG300) diluted in water for injection (WFI) or saline.[7][8] For oral gavage, an aqueous solution is often used.[7] All solutions for in vivo use should be prepared under sterile conditions.[7]
Q4: What are typical concentrations of this compound for in vitro studies?
A4: The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. Published studies have used concentrations ranging from 5 µM to 50 µM.[2][9][10] For example, in 3T3 fibroblasts, 5 µM and 10 µM this compound increased eIF2α phosphorylation after 8 hours.[9] In hepatocellular carcinoma cell lines, an IC50 of 20-50 µM was observed for reducing cell viability.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
This compound Signaling Pathway
Caption: this compound modulates the Integrated Stress Response.
Troubleshooting Guides
Issue: Conflicting results in animal models, particularly in Amyotrophic Lateral Sclerosis (ALS) studies.
Q: Why do some studies report that this compound is neuroprotective in SOD1-G93A mice, while others show it accelerates disease progression?
A: The conflicting results in preclinical ALS models are a significant artifact and likely stem from differences in experimental design.[1][11][12] Key factors to consider include:
-
Route of Administration: Studies reporting beneficial effects often used intermittent intraperitoneal (i.p.) injections, whereas a study showing deleterious effects used continuous subcutaneous infusion via an osmotic pump.[1] This suggests that the pharmacokinetics of drug delivery can critically influence the outcome.
-
Animal Strain: Different mouse strains can have varying sensitivities to both the therapeutic and off-target effects of this compound. The negative results were reported in a mixed strain of mutant C57BL/6-SJL SOD1 transgenic mice.[11]
-
Dosage and Timing: The timing of treatment initiation and the specific dosage can impact efficacy. High doses may exacerbate sedative effects due to the α2-adrenergic agonism, potentially affecting behavioral readouts and overall animal health.[3]
-
Lack of Wild-Type Controls: Some studies that observed accelerated disease progression in SOD1 mice did not include this compound-treated wild-type controls.[3] This makes it difficult to determine if the negative effects are specific to the disease model or a general toxicity under the experimental conditions used.[3]
Solution:
-
Carefully select and report the route of administration. Consider pilot studies to compare intermittent injections with continuous infusion if feasible.
-
Use a consistent and well-characterized animal model and strain.
-
Perform dose-response studies to identify a therapeutic window that minimizes sedative side effects.
-
Always include a drug-treated, non-disease control group (e.g., wild-type littermates) to distinguish disease-specific effects from general drug toxicity.
-
Consider using a this compound analog , such as Sephin1 (B1681622), which is reported to lack α2-adrenergic activity, to dissect the on-target versus off-target effects.[3][13]
Troubleshooting Conflicting In Vivo Results
Caption: A logical flow for troubleshooting conflicting results.
Issue: Difficulty in detecting an increase in eIF2α phosphorylation after this compound treatment.
Q: I am not observing the expected increase in phosphorylated eIF2α (p-eIF2α) by Western blot after treating my cells with this compound. What could be the issue?
A: Several factors can contribute to this issue:
-
Suboptimal this compound Concentration or Incubation Time: The effect of this compound on eIF2α phosphorylation is dose- and time-dependent. The optimal conditions can vary significantly between cell types.
-
Basal Stress Levels: If your cells already have a high basal level of ER stress and eIF2α phosphorylation, the effect of this compound may be masked.
-
Dephosphorylation During Sample Preparation: The most common artifact is the loss of the phosphate (B84403) group during cell lysis and sample processing. Phosphatases are highly active, and without proper inhibition, you will not detect the change in phosphorylation status.[14]
-
Inefficient Western Blot Protocol: Detecting phosphorylated proteins requires an optimized protocol, including the choice of blocking buffer and antibodies.
Solution:
-
Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 5-50 µM) and time points (e.g., 1-24 hours) to find the optimal conditions for your cell line.[14]
-
Include a positive control. Treat a parallel set of cells with a known ER stress inducer like tunicamycin (B1663573) or thapsigargin (B1683126) to ensure your detection system for p-eIF2α is working.
-
Use fresh lysis buffer with phosphatase inhibitors. This is critical. Add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use. Keep samples on ice at all times during preparation.[14]
-
Optimize your Western blot protocol for phosphoproteins.
-
Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[15]
-
Ensure your primary antibody is specific for eIF2α phosphorylated at Serine 51 and is validated for Western blotting.[14]
-
Load a sufficient amount of protein (30-100 µg of lysate per lane may be necessary for phosphorylated targets).[14]
-
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage and Administration | Key Findings | Reference |
| SOD1-G93A (ALS) | 4 mg/kg, i.p. injection, every other day | Beneficial: Delayed disease onset, extended lifespan | [1] |
| SOD1-G93A (ALS) | 4.5 mg/kg/day via continuous subcutaneous infusion | Deleterious: Accelerated disease progression | [1] |
| Vanishing White Matter (VWM) | 4.5 mg/kg/day, i.p. injection | Beneficial: Improved neurological decline and ataxia | [13] |
| Vanishing White Matter (VWM) | 10 mg/kg/week, i.p. injection | Beneficial: Ameliorated brain pathology | [13] |
| Chronic Toxoplasmosis (BALB/cJ) | 5 mg/kg/day, i.p. injection | Beneficial: Lowered brain cyst burden, reversed hyperactivity | [16][17] |
| Chronic Toxoplasmosis (C57BL/6J) | Not specified | Deleterious: Increased cyst burden, but still reversed hyperactivity | [16] |
| Obesity (Rats) | 2 or 5 mg/kg/day, i.p. injection for 25 days | Beneficial: Significant decrease in body weight | [18] |
Table 2: In Vitro Concentrations of this compound
| Cell Line | Concentration Range | Observed Effect | Reference |
| 3T3 Fibroblasts | 5 - 10 µM | Increased p-eIF2α | [9] |
| Hepatocellular Carcinoma (Primary) | ~20 µM (IC50) | Reduced cell proliferation | [2] |
| Hep3B and Huh7 (HCC lines) | 30 - 50 µM | Reduced cell viability by >50% | [2] |
| Neonatal Rat Cardiomyocytes | 0.5 - 50 µM | No effect on cell survival alone; antagonized tunicamycin-induced cell death | [19] |
| Pancreatic β-cells (INS-1E) | 2 - 50 µM | Potentiated FFA-induced cell death | [10] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated eIF2α
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[14][15][20]
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the optimal time, including vehicle-treated controls.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Mix 30-50 µg of protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a 10-12% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-eIF2α (Ser51) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, strip the membrane and re-probe with an antibody for total eIF2α.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is a general guide based on methods reported in the literature.[7][8] All procedures must be approved by the institution's Animal Care and Use Committee.
-
Preparation of this compound Solution:
-
Dissolve this compound acetate powder in 100% PEG300 to create a stock solution (e.g., 20 mg/mL).[8]
-
Vortex thoroughly until the powder is completely dissolved.
-
Dilute the stock solution with sterile Water for Injection (WFI) or saline to the final desired concentration. For a 4.5 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration would be 0.45 mg/mL.[8]
-
Prepare a vehicle-only control solution with the same final concentration of PEG300 in WFI/saline.
-
-
Injection Procedure:
-
Weigh the mouse to accurately calculate the required injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum.[7]
-
Insert a 25-27 gauge sterile needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[7]
-
Slowly inject the calculated volume of the this compound or vehicle solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions, such as distress, abnormal behavior, or signs of sedation.
-
Monitor the animals regularly according to the experimental protocol.
-
Experimental Workflow for a this compound Study
Caption: A typical workflow for a this compound in vivo study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS | PLOS One [journals.plos.org]
- 4. This compound—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study around this compound identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. Blog: this compound Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]
- 13. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. This compound Reverses a Key Behavioral Change Caused by Latent Toxoplasmosis in Mice by Reducing Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the effect of this compound-loaded nanoparticles on chronic toxoplasmosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Guanabenz and Sephin1 in Modulating the Integrated Stress Response
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Guanabenz and Sephin1 (B1681622), two prominent modulators of the Integrated Stress Response (ISR). This document synthesizes experimental data on their efficacy, delves into their mechanisms of action, and provides detailed experimental protocols to support further research.
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, including endoplasmic reticulum (ER) stress, viral infection, and amino acid deprivation. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis and the preferential translation of stress-remediating proteins like Activating Transcription Factor 4 (ATF4). Modulation of the ISR has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and certain cancers.
This compound, an FDA-approved α2-adrenergic agonist for hypertension, was later identified as an ISR modulator. Sephin1, a derivative of this compound, was developed to retain ISR-modulating activity without the α2-adrenergic effects, offering a more targeted approach. This guide compares the efficacy and mechanisms of these two compounds based on published experimental data.
Mechanism of Action: An Evolving Picture
Initially, both this compound and Sephin1 were thought to exert their effects by inhibiting the GADD34-PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α. By inhibiting this complex, they would prolong the phosphorylated state of eIF2α, thereby enhancing the adaptive effects of the ISR.
However, more recent studies have challenged this model, with some in vitro experiments showing that neither this compound nor Sephin1 directly inhibits the GADD34-PP1c complex or prevents eIF2α dephosphorylation.[1][2] Alternative mechanisms have been proposed, including effects on protein trafficking and other cellular stress pathways.[3] Despite the ongoing debate about the precise molecular target, both compounds have demonstrated the ability to modulate the ISR and confer protection in various disease models.
dot
Figure 1. The Integrated Stress Response (ISR) signaling pathway and the proposed targets of this compound and Sephin1.
Comparative Efficacy: In Vitro and In Vivo Data
A substantial body of research has investigated the efficacy of this compound and Sephin1 in various experimental models. The following tables summarize key quantitative findings.
In Vitro Efficacy Data
| Cell Type | Stressor | Compound | Concentration | Endpoint | Result | Reference |
| Primary Cortical Neurons | NMDA (30 µM) | This compound | 5 µM | Cell Viability | Increased from 84.5% to 95.6% | |
| Primary Cortical Neurons | NMDA (100 µM) | This compound | 5 µM | Cell Viability | Increased from 71.1% to 91.7% | [4] |
| Primary Cortical Neurons | NMDA | Sephin1 | 5 µM | Cell Viability | Increased from 69.4% to 96.1% | [4] |
| Primary Cortical Neurons | Tunicamycin (B1663573) (1 µM) | This compound | 5 µM | Cell Viability | Increased from 81.4% to 87.9% | [4] |
| Primary Cortical Neurons | Thapsigargin (B1683126) (1 µM) | This compound | 5 µM | Cell Viability | Increased from 81.3% to 85.8% | [4] |
| Primary Cortical Neurons | Tunicamycin (1 µM) | Sephin1 | 5 µM | Cell Viability | No significant protection | [4] |
| Primary Cortical Neurons | Thapsigargin (1 µM) | Sephin1 | 5 µM | Cell Viability | No significant protection | [4] |
| HeLa cells | Tunicamycin | Sephin1 | 25 µM | p-eIF2α levels | Prolonged phosphorylation | |
| Primary rat motor neurons | Glutamate (5 µM) | Sephin1 | 50 nM | p-eIF2α levels | Prevented glutamate-induced dephosphorylation |
In Vivo Efficacy Data
| Animal Model | Disease | Compound | Dosage | Key Findings | Reference |
| Vanishing White Matter (VWM) mice | Leukodystrophy | This compound | 4.5 mg/kg/day or 10 mg/kg/week | Improved clinical signs, neuropathology, and ISR regulation. | [5][6][7] |
| Vanishing White Matter (VWM) mice | Leukodystrophy | Sephin1 | 4.5 mg/kg/day | No improvement in clinical signs or neuropathology. | [5][6][7] |
| SOD1G93A mice | Amyotrophic Lateral Sclerosis (ALS) | This compound | 4 mg/kg, every other day | Delayed disease onset and extended lifespan in female mice. | |
| SOD1G93A mice | Amyotrophic Lateral Sclerosis (ALS) | Sephin1 | 5 mg/kg, once a day | Improved motor neuron survival. | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) mice | Multiple Sclerosis | Sephin1 | 8 mg/kg/day | Delayed disease onset and reduced demyelination. |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis of ISR Proteins
This protocol is for assessing the phosphorylation status of eIF2α and the expression levels of ATF4 and CHOP.
dot
Figure 2. Experimental workflow for Western blot analysis of ISR proteins.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Sephin1, or vehicle control for the specified duration. Induce stress using agents like tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM) for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay
This protocol is for assessing the protective effects of this compound and Sephin1 against stress-induced cell death.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound, Sephin1, or vehicle for 1-2 hours.
-
Stress Induction: Add the stress-inducing agent (e.g., NMDA, tunicamycin) to the wells and co-incubate with the compounds for the desired period (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® luminescent cell viability assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to that of the vehicle-treated, non-stressed control cells.
In Vitro GADD34-PP1c Phosphatase Activity Assay
This protocol is designed to directly measure the effect of this compound and Sephin1 on the dephosphorylation of eIF2α by the GADD34-PP1c complex.[8]
-
Reagent Preparation: Purify recombinant GADD34 (or its active fragment), PP1c, and phosphorylated eIF2α (p-eIF2α).
-
Reaction Setup: In a microcentrifuge tube, combine GADD34, PP1c, and the test compound (this compound, Sephin1, or vehicle) in a suitable reaction buffer.
-
Initiation of Reaction: Add p-eIF2α to the reaction mixture to start the dephosphorylation reaction.
-
Incubation: Incubate the reaction at 30°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the dephosphorylation of eIF2α by Western blotting using an antibody specific for p-eIF2α.
-
Quantification: Quantify the remaining p-eIF2α at each time point to determine the rate of dephosphorylation in the presence and absence of the inhibitors.
Summary and Future Directions
This compound and Sephin1 are valuable tools for studying the therapeutic potential of ISR modulation. While both compounds have demonstrated neuroprotective effects in certain contexts, their efficacy can vary depending on the specific stressor, cell type, and animal model.
The key differences and considerations are:
-
Target Specificity: Sephin1 was designed to be more specific for the ISR pathway by eliminating the α2-adrenergic activity of this compound. This is a significant advantage in terms of minimizing off-target effects.
-
Efficacy in Different Models: As the data tables show, the relative efficacy of this compound and Sephin1 can differ. For instance, in the VWM mouse model, this compound showed therapeutic benefit while Sephin1 did not.[5][6][7] This highlights the complexity of ISR modulation in different disease contexts and suggests that the α2-adrenergic activity of this compound may contribute to its effects in some models.
-
Mechanism of Action: The precise molecular mechanism of both compounds is still under investigation. Further research is needed to definitively identify their direct binding partners and elucidate how they modulate the ISR.
References
- 1. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPP1R15A-mediated dephosphorylation of eIF2$\alpha$ is unaffected by Sephin1 or this compound [repository.cam.ac.uk]
- 3. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance [life-science-alliance.org]
- 4. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Guanabenz vs. Salubrinal: A Comparative Guide for eIF2α Phosphorylation Studies
In the landscape of cellular stress research, the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) is a critical control point. This event is a cornerstone of the Integrated Stress Response (ISR), a signaling network activated by various stimuli, including endoplasmic reticulum (ER) stress, viral infection, and amino acid deprivation. Phosphorylation of eIF2α at Serine 51 leads to a global reduction in protein synthesis, allowing cells to conserve resources and initiate repair and survival programs. However, prolonged ISR activation can also trigger apoptosis.
Two small molecules, Guanabenz and Salubrinal, are widely used experimental tools to modulate this pathway by inhibiting eIF2α dephosphorylation, thereby prolonging the ISR. While both compounds elevate phosphorylated eIF2α (p-eIF2α) levels, they exhibit distinct mechanisms, specificity, and off-target effects. This guide provides an objective comparison to aid researchers in selecting the appropriate tool for their eIF2α phosphorylation studies.
Mechanism of Action: Targeting the eIF2α Phosphatase
Under cellular stress, kinases such as PERK (PKR-like ER kinase) phosphorylate eIF2α. This phosphorylation is reversed by a phosphatase complex consisting of the catalytic subunit, Protein Phosphatase 1 (PP1c), and one of its regulatory subunits. The primary stress-inducible regulatory subunit is GADD34 (Growth Arrest and DNA Damage-inducible protein 34), while a constitutive subunit is known as CReP (Constitutive Repressor of eIF2α Phosphorylation). Both this compound and Salubrinal target this dephosphorylation step.
-
Salubrinal: This compound acts as a selective inhibitor of the phosphatase complexes that dephosphorylate eIF2α.[1][2][3] It is understood to inhibit both the stress-inducible GADD34/PP1c complex and the constitutive CReP/PP1c complex, thereby preventing the dephosphorylation of p-eIF2α and prolonging the attenuation of protein synthesis.[1][4]
-
This compound: Initially approved as an α2-adrenergic agonist for treating hypertension, this compound was later identified for its role in the ISR.[5][6][7] It is proposed to selectively inhibit the stress-induced GADD34/PP1c complex, disrupting the interaction between GADD34 and PP1c without affecting the constitutive CReP/PP1c phosphatase.[4][5][8] This specificity for the stress-induced pathway is a key reported distinction from Salubrinal. However, it is important to note that some studies have questioned this mechanism, suggesting that this compound's effects can be independent of GADD34-mediated dephosphorylation.[9][10]
Signaling Pathway Intervention
The following diagram illustrates the points of intervention for this compound and Salubrinal within the PERK branch of the Unfolded Protein Response (UPR).
References
- 1. Experimental Evidence Shows Salubrinal, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salubrinal - Wikipedia [en.wikipedia.org]
- 3. Protective effects of Salubrinal against H2O2-induced muscle wasting via eIF2α/ATF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) | MDPI [mdpi.com]
- 5. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
- 7. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 8. Inhibition of GADD34, the Stress-Inducible Regulatory Subunit of the Endoplasmic Reticulum Stress Response, Does Not Enhance Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]
Guanabenz vs. ISRIB: A Head-to-Head Comparison in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a critical cellular signaling network that regulates protein synthesis in response to various stressors. Its dysregulation is implicated in a range of neurodegenerative diseases, making it a prime target for therapeutic intervention. Two small molecules, Guanabenz and ISRIB, have emerged as key modulators of this pathway, offering potential neuroprotective benefits. However, they operate through fundamentally opposing mechanisms. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to inform research and development efforts in neuroprotection.
The Integrated Stress Response (ISR): A Central Pathway in Cellular Homeostasis
Diverse cellular stresses, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress, activate a family of kinases (PERK, GCN2, PKR, HRI).[1] These kinases converge on a single substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] Phosphorylation of eIF2α (into p-eIF2α) has two main consequences: it curtails global protein synthesis, conserving resources, and it selectively promotes the translation of specific mRNAs, like that of Activating Transcription Factor 4 (ATF4).[2][3] ATF4, in turn, orchestrates a transcriptional program to resolve the stress. While acute activation of the ISR is protective, chronic activation can lead to cell death, contributing to neurodegeneration.[4]
Modulation of the ISR presents two distinct therapeutic strategies: enhancing the adaptive aspects of the response or inhibiting the pathway to restore normal protein synthesis. This compound and ISRIB are exemplars of these opposing approaches.
Mechanism of Action: Two Sides of the Same Coin
This compound and ISRIB both target the ISR but at different points and with opposite effects.
This compound: An Alpha-2 Adrenergic Agonist with a Secondary Role in the ISR this compound, originally an antihypertensive drug, is believed to exert its neuroprotective effects by prolonging the ISR.[2][5] It is thought to selectively inhibit the stress-induced GADD34:PP1 phosphatase complex, which is responsible for dephosphorylating p-eIF2α.[2][3] By preventing this dephosphorylation, this compound sustains the levels of p-eIF2α, thereby enhancing the translation of downstream effectors like ATF4.[6][7] This prolonged adaptive response is hypothesized to promote the expression of protective genes, such as the E3 ubiquitin ligase Parkin, which aids in cellular quality control.[6][8] However, it is important to note that this mechanism has been contested, with some studies finding this compound and its derivatives to be ineffective at inhibiting the GADD34:PP1 complex in vitro.[9][10]
ISRIB (Integrated Stress Response Inhibitor): A Potent Reverser of eIF2α Phosphorylation Effects ISRIB is a highly specific and potent inhibitor of the ISR that acts downstream of eIF2α phosphorylation.[1][11] It does not alter the phosphorylation state of eIF2α itself.[12] Instead, ISRIB binds to and activates its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[11][12] The phosphorylation of eIF2α normally converts it into a competitive inhibitor of eIF2B.[11] ISRIB stabilizes eIF2B in an active conformation, rendering it insensitive to the inhibitory effects of p-eIF2α.[11][13] This action restores global protein synthesis and blocks the formation of stress granules, which are dense aggregates of proteins and RNAs that form during stress.[1][14]
The distinct mechanisms are visualized in the signaling pathway diagram below.
Head-to-Head Data on Neuroprotective Efficacy
Direct comparative studies testing this compound and ISRIB in the same experimental model are scarce. The following tables summarize quantitative data from separate key studies to facilitate an objective comparison across various in vitro and in vivo models of neurodegeneration and neuronal stress.
Table 1: In Vitro Neuroprotection Data
| Parameter | Model System | Stressor | This compound | ISRIB | Reference |
| Neuronal Viability | Differentiated PC12 Cells | 6-hydroxydopamine (6-OHDA) | ~25% increase in survival with 10 µM this compound | Not Reported | [6] |
| Neuronal Viability | Primary Ventral Midbrain Neurons | 6-hydroxydopamine (6-OHDA) | Significant protection at 10 µM | Not Reported | [15] |
| Neuronal Viability | HT22 Neuronal Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Reported | ~20% increase in viability with 100 nM ISRIB | [16] |
| Apoptosis (TUNEL Assay) | HT22 Neuronal Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Reported | ~50% reduction in apoptotic cells with 100 nM ISRIB | [16] |
| Protein Synthesis | MEF Cells | ER Stress (Thapsigargin) | Sustained phosphorylation of eIF2α | Reverses translational inhibition | [1],[7] |
| Stress Granule Formation | U2OS Cells | ER Stress (Thapsigargin) | Not Reported | Blocks formation and disassembles existing granules | [1],[14] |
Table 2: In Vivo Neuroprotection Data
| Parameter | Animal Model | This compound | ISRIB | Reference |
| Motor Neuron Survival | SOD1 G93A ALS Mice | ~93% increase in motor neuron count at 130 days (4 mg/kg/day) | Beneficial in cell models; conflicting results in SOD1 mice with ISRIB-like compounds | [2],[17],[18] |
| Disease Onset | SOD1 G93A ALS Mice | Delayed onset by ~10 days in female mice (4 mg/kg, i.p.) | Not Reported | [2] |
| Lifespan | SOD1 G93A ALS Mice | Extended lifespan by ~9 days in female mice (4 mg/kg, i.p.) | Not Reported | [2] |
| Cognitive Function | Rodents (Healthy) | Not Reported | Enhances long-term memory (0.25 mg/kg, i.p.) | [1] |
| Cognitive Function | Mice with Traumatic Brain Injury | Not Reported | Reverses cognitive deficits | [13] |
| Functional Recovery | Mouse Spinal Cord Injury Model | Not Reported | Significant improvement in motor and sensory function | [16] |
| Dopaminergic Neuron Survival | Mouse 6-OHDA Parkinson's Model | Significant protection of SNc neurons | Not Reported | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the data tables.
Protocol 1: this compound Neuroprotection in a 6-OHDA Cell Model of Parkinson's Disease
This protocol is adapted from studies demonstrating this compound's protective effects on dopaminergic neurons.[6][15]
-
Cell Culture: Differentiated PC12 cells or primary mouse ventral midbrain neurons are cultured under standard conditions.
-
This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 0.1 to 10 µM) or vehicle control for 1-2 hours.
-
Induction of Neurotoxicity: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium (e.g., 50-100 µM) to induce oxidative stress and mimic Parkinson's disease pathology.
-
Incubation: Cells are incubated for 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Cell viability is quantified by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the media. Formazan crystals are dissolved, and absorbance is read at 570 nm. Viability is expressed as a percentage relative to untreated control cells.[8]
-
Immunocytochemistry: For primary neurons, cells are fixed and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of surviving TH-positive neurons is counted.
-
-
Western Blot Analysis: Cell lysates are collected to analyze protein levels of p-eIF2α, total eIF2α, ATF4, and Parkin to confirm mechanism of action.
Protocol 2: ISRIB Neuroprotection in a Cell Model of Ischemic Injury
This protocol is based on a study investigating ISRIB's effect on neuronal death following ischemic-like stress.[16]
-
Cell Culture: HT22 hippocampal neuronal cells are cultured in appropriate media.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R):
-
To simulate ischemic injury, the normal culture medium is replaced with glucose-free medium.
-
Cells are transferred to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a defined period (e.g., 6 hours).
-
Following deprivation, the medium is replaced with normal glucose-containing medium, and cells are returned to normoxic conditions (reperfusion) for 24 hours.
-
-
ISRIB Treatment: ISRIB (e.g., 100 nM) or vehicle is added to the culture medium at the beginning of the reperfusion phase.
-
Assessment of Cell Viability and Apoptosis:
-
CCK-8 Assay: Cell viability is measured using a Cell Counting Kit-8 assay according to the manufacturer's instructions.
-
TUNEL Staining: To quantify apoptosis, cells are fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.
-
-
RNA-Sequencing: To explore the underlying mechanisms, RNA is extracted from control, OGD/R, and OGD/R + ISRIB groups for bulk RNA-seq analysis to identify global transcriptional changes.[16]
Summary and Conclusion
This compound and ISRIB represent two diametrically opposed strategies for modulating the Integrated Stress Response for neuroprotection.
-
This compound aims to enhance the adaptive outputs of the ISR by prolonging eIF2α phosphorylation. Experimental data, primarily from models of Parkinson's disease and some ALS studies, suggest it can protect specific neuronal populations and, in some contexts, improve motor outcomes.[6][18] Its primary liabilities are the contested mechanism of action and its known side effects as an α2-adrenergic agonist (e.g., sedation, hypotension), which may limit its therapeutic window.[2][9]
-
ISRIB acts as a potent ISR inhibitor, restoring protein synthesis in the face of cellular stress by activating eIF2B.[11] Data strongly support its ability to enhance memory and cognition and show promise in models of traumatic brain injury and spinal cord injury.[1][13][16] It robustly reverses the translational block and dissolves stress granules, which are implicated in the pathology of diseases like ALS.[14][17] A key advantage of ISRIB is its high specificity and potency, with reported efficacy at nanomolar concentrations and good blood-brain barrier penetration.[19] It appears to be effective at mitigating low-level chronic ISR activation without blunting the protective effects of an acute, strong ISR activation.[4][20]
For the research and drug development community, the choice between an ISR enhancer like this compound and an ISR inhibitor like ISRIB depends heavily on the specific disease context. Pathologies driven by a failure to mount a sufficient adaptive response may benefit from a this compound-like molecule. Conversely, diseases characterized by chronic, unresolved ISR activation and translational shutdown, which is common in many neurodegenerative conditions, may be more effectively treated with a highly specific ISR inhibitor like ISRIB. Further head-to-head studies in standardized models are essential to fully delineate the therapeutic potential and liabilities of these opposing but promising neuroprotective strategies.
References
- 1. elifesciences.org [elifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. Integrated Stress Response as a Therapeutic Target for CNS Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule ISRIB suppresses the integrated stress response within a defined window of activation - WALTER LAB [walterlab.ucsf.edu]
- 5. What is this compound Acetate used for? [synapse.patsnap.com]
- 6. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPP1R15A-mediated dephosphorylation of eIF2$\alpha$ is unaffected by Sephin1 or this compound [repository.cam.ac.uk]
- 11. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. hhmi.org [hhmi.org]
- 14. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ISRIB facilitates post-spinal cord injury recovery through attenuation of neuronal apoptosis and modulation of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Guanabenz Specificity for the GADD34-PP1 Complex: A Comparative Guide
For researchers investigating the Integrated Stress Response (ISR), the specificity of chemical probes is paramount. Guanabenz, an FDA-approved α2-adrenergic agonist, has been repurposed as a tool to study the ISR due to its proposed activity against the GADD34:PP1 phosphatase complex. This guide provides an objective comparison of this compound with other common modulators of the ISR, presenting key experimental data and protocols to critically evaluate its specificity as an inhibitor of GADD34-mediated eIF2α dephosphorylation.
The GADD34-PP1 Complex in the Integrated Stress Response
Cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), activates the ISR. A key event is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by kinases like PERK. This phosphorylation attenuates global protein synthesis, reducing the load on the protein folding machinery.
However, for cellular recovery, this translational shutdown must be reversed. The stress-inducible protein GADD34 (Growth Arrest and DNA Damage-inducible protein 34, also known as PPP1R15A) forms a holophosphatase complex with Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, thereby restoring protein synthesis.[1][2] This forms a negative feedback loop.[2][3] Pharmacological inhibition of the GADD34:PP1 complex is a therapeutic strategy to protect cells from chronic ER stress by prolonging the reduction in protein synthesis.[1]
Caption: The GADD34-PP1 signaling pathway in the Integrated Stress Response.
This compound: Proposed Specificity and Contradictory Evidence
This compound was initially identified as a compound that protects cells from ER stress by prolonging the phosphorylation of eIF2α.[1] The proposed mechanism is the disruption of the GADD34:PP1 complex, which selectively inhibits stress-induced eIF2α dephosphorylation.[1][4] However, this mechanism has been challenged by subsequent in vitro studies. Several reports have shown that this compound, even at high concentrations, fails to disrupt the pre-formed GADD34:PP1 complex or inhibit its enzymatic activity toward eIF2α in purified systems.[5][6]
This discrepancy suggests that this compound's effects in cellular models may be indirect or that it has other mechanisms of action. Indeed, this compound is a well-established α2-adrenergic receptor agonist, which is responsible for its antihypertensive effects and side effects such as drowsiness, dizziness, and dry mouth.[7][8][9] Furthermore, some studies suggest this compound can inhibit TLR9 signaling independently of GADD34 activity on eIF2α.[10][11]
Comparison with Alternative GADD34-PP1 Modulators
Several other compounds are used to modulate eIF2α phosphorylation, each with a distinct profile.
| Compound | Proposed Mechanism of Action | Specificity | Known Off-Targets / Limitations |
| This compound | Disrupts the GADD34:PP1 complex.[1] | Selective for GADD34 over the constitutive CReP:PP1 complex.[3] | α2-adrenergic receptor agonist .[7] Evidence for GADD34:PP1 disruption is contested in vitro.[5][6] |
| Sephin1 | A derivative of this compound, proposed to disrupt the GADD34:PP1 complex without adrenergic activity.[5][12] | Designed to be more specific for the ISR pathway than this compound.[13] | Lacks α2-adrenergic activity.[13] Like this compound, its ability to directly disrupt the GADD34:PP1 complex is contested by in vitro data.[5][6][14] |
| Salubrinal | Prevents GADD34 from associating with PP1.[15] | Inhibits dephosphorylation of eIF2α by both GADD34:PP1 and CReP:PP1 complexes.[3] | Precise mechanism is not fully understood.[3] Can be less specific than this compound by affecting the constitutive CReP complex. |
Quantitative Data Summary
Direct biochemical validation of this compound's effect on the GADD34:PP1 complex has yielded conflicting results. The table below summarizes key findings from different experimental approaches.
| Experiment Type | Observation | Finding | Reference |
| Cell-Based Assays | Immunoblotting for p-eIF2α in tunicamycin-treated cells. | This compound (2.5 µM) significantly prolonged eIF2α phosphorylation. | [1] |
| In Vitro Phosphatase Assay | Dephosphorylation of p-eIF2α by reconstituted human GADD34:PP1:G-actin complex. | This compound (up to 50 µM) had no effect on the dephosphorylation reaction. | [6] |
| In Vitro Phosphatase Assay | Dephosphorylation of p-eIF2α by reconstituted murine GADD34:PP1:G-actin complex. | Sephin1 (up to 50 µM) had no effect on the dephosphorylation reaction. | [6] |
| Bio-Layer Interferometry (BLI) | Direct binding measurement of PP1 to immobilized PPP1R15A (GADD34). | Sephin1 proved inert in affecting the stability of the PP1-PPP1R15A complex. | [5] |
| Kinase Shut-off Experiment | Monitoring p-eIF2α dephosphorylation in cells after kinase inhibition. | Dephosphorylation progressed normally in Sephin1-treated cells. | [5] |
| Neuroprotection Assay | NMDA-induced excitotoxicity in neurons. | Sephin1 and this compound (5 µM) completely blocked neuronal death, but this was found to be independent of the ISR. | [12][13] |
Key Experimental Protocols
Validating the specificity of a compound like this compound requires a multi-faceted approach. Below are summaries of key methodologies.
In Vitro eIF2α Dephosphorylation Assay
This assay directly measures the enzymatic activity of the GADD34:PP1 complex on its substrate.
-
Objective: To determine if a compound directly inhibits the catalytic activity of the GADD34:PP1 holophosphatase.
-
Methodology:
-
Reagents: Purified recombinant PP1, the active C-terminal fragment of GADD34, G-actin, and phosphorylated eIF2α (p-eIF2α).
-
Procedure: The GADD34:PP1:G-actin complex is reconstituted in vitro. The test compound (e.g., this compound) is added at various concentrations. The reaction is initiated by adding p-eIF2α.
-
Detection: The reaction is stopped at various time points, and the amount of remaining p-eIF2α is quantified, typically by immunoblotting with a phospho-specific antibody or by measuring released phosphate.
-
-
Interpretation: A direct inhibitor will show a dose-dependent decrease in the rate of p-eIF2α dephosphorylation. Studies have shown this compound and Sephin1 are inert in this assay.[6]
Co-Immunoprecipitation (Co-IP) from Cell Lysates
This method assesses whether a compound disrupts the interaction between GADD34 and PP1 within a cellular context.
-
Objective: To determine if a compound disrupts the GADD34:PP1 complex in cells.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., HEK293T) expressing tagged GADD34 with an ER stressor (like tunicamycin) to induce GADD34 expression, in the presence or absence of the test compound.
-
Lysis & IP: Lyse the cells and perform immunoprecipitation using an antibody against the GADD34 tag (e.g., anti-FLAG).
-
Detection: Elute the bound proteins and analyze the immunoprecipitate and input lysates by Western blot using antibodies against GADD34 and PP1.
-
-
Interpretation: If the compound disrupts the complex, the amount of PP1 co-precipitated with GADD34 will be significantly reduced in treated cells compared to untreated controls.[16]
Caption: A generalized workflow for a Co-Immunoprecipitation experiment.
Conclusion and Recommendations
The evidence surrounding the specificity of this compound for the GADD34:PP1 complex is conflicting. While it robustly prolongs eIF2α phosphorylation in cellular stress models, direct in vitro evidence of its ability to disrupt the GADD34:PP1 complex is lacking.[1][5][6] Researchers using this compound should consider the following:
-
Known Off-Targets: The potent α2-adrenergic effects of this compound must be controlled for, potentially by using α2-adrenergic antagonists or comparing results with Sephin1, which lacks this activity.[13]
-
Contradictory Data: The current literature challenges the view that this compound or Sephin1 act by directly inhibiting the GADD34:PP1 phosphatase.[5][6] Their protective effects in some disease models may occur through alternative, ISR-independent mechanisms.[13]
-
Validation is Key: Any study using this compound as a specific GADD34:PP1 inhibitor should include orthogonal validation. Combining cell-based assays with in vitro biochemical assays and testing on GADD34 knockout cells is crucial to support claims of specificity.
Ultimately, while this compound remains a useful tool for studying cellular responses to stress, its designation as a specific inhibitor of the GADD34:PP1 complex should be approached with caution. Researchers must remain aware of the controversy and design experiments that can account for its known off-target effects and the possibility of alternative mechanisms of action.
Caption: Comparison of the proposed mechanisms of ISR-modulating compounds.
References
- 1. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. acetyl-angiotensinogen.com [acetyl-angiotensinogen.com]
- 5. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]
- 7. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
- 8. drugs.com [drugs.com]
- 9. What are the side effects of this compound Acetate? [synapse.patsnap.com]
- 10. This compound inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OAixYÍGADD34/PP1c¡ÌÉæéeIF2αE_»ÆÍƧµ½oHðîµÄTLR9VOi`BðjQ·é | Science Signaling Japan by COSMO BIO [cosmobio.co.jp]
- 12. mdpi.com [mdpi.com]
- 13. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Guanabenz: Cross-Validation Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guanabenz's performance across various cell types, supported by experimental data. This compound, an FDA-approved α2-adrenergic agonist for hypertension, has garnered significant interest for its ability to modulate the Integrated Stress Response (ISR), a crucial cellular pathway implicated in a wide range of diseases.[1][2] Its primary mechanism in this context is the selective inhibition of the GADD34:PP1c phosphatase complex, which leads to sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[3] This action reduces global protein synthesis while selectively translating key stress-response proteins, offering therapeutic potential in neurodegenerative diseases, cancer, and viral infections.[4][5][6]
Core Mechanism of Action: Modulating the Integrated Stress Response
Cellular stress, such as viral infection, nutrient deprivation, or the accumulation of unfolded proteins in the endoplasmic reticulum (ER), activates one of several kinases (PERK, PKR, GCN2, HRI).[7] These kinases converge on a single substrate: eIF2α. Phosphorylation of eIF2α (p-eIF2α) curtails general protein synthesis, reducing the protein load on the cell. However, it paradoxically promotes the translation of specific mRNAs, like that of Activating Transcription Factor 4 (ATF4), which orchestrates a pro-survival gene expression program.[3][4]
A key negative feedback loop involves the GADD34 protein, which recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, allowing protein synthesis to resume.[7] this compound specifically disrupts the GADD34:PP1c complex, thereby prolonging the protective state of eIF2α phosphorylation.[8][3]
References
- 1. What is this compound Acetate used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Evaluation of the Antiviral Activity of Sephin1 Treatment and Its Consequences on eIF2α Phosphorylation in Response to Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Sephin1: A Non-Adrenergic Alternative to Guanabenz for Investigating the Integrated Stress Response
For researchers, scientists, and drug development professionals, the study of cellular stress responses is paramount in understanding and combating a range of diseases. The Integrated Stress Response (ISR) is a key signaling pathway activated by various cellular stressors, and its modulation holds significant therapeutic potential. Guanabenz, an alpha-2 adrenergic agonist, was identified as an ISR modulator, but its clinical utility in research is hampered by its effects on the adrenergic system. This guide provides a comprehensive comparison of this compound and its derivative, Sephin1 (B1681622), a compound designed to retain ISR-modulating activity without the confounding adrenergic effects.
This comparison guide delves into the experimental data supporting Sephin1 as a selective tool for studying the ISR, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Hypotheses
Initially, both Guanabanez and Sephin1 were proposed to modulate the ISR by inhibiting the GADD34-PP1c phosphatase complex.[1][2] This complex is responsible for dephosphorylating the eukaryotic initiation factor 2 alpha (eIF2α), a key event that terminates the ISR. By inhibiting this complex, this compound and Sephin1 were thought to prolong the phosphorylation of eIF2α, thereby sustaining the adaptive stress response.[1][2]
However, this mechanism has been a subject of debate within the scientific community. Several studies have challenged this direct inhibition model, demonstrating that neither Sephin1 nor this compound affects the stability or activity of the GADD34-PP1c complex in in-vitro assays.[3][4][5] An alternative hypothesis suggests that the neuroprotective effects of these compounds may be independent of the ISR and could be related to the attenuation of the IRE1α branch of the Unfolded Protein Response (UPR) or the inhibition of NMDA receptor-mediated excitotoxicity.[6][7]
Despite the ongoing discussion about the precise molecular target, it is widely accepted that Sephin1 offers a significant advantage over this compound for research purposes due to its lack of α2-adrenergic receptor agonism.[6][8] This allows for the specific investigation of its effects on cellular stress pathways without the confounding variables introduced by adrenergic signaling.
Comparative Efficacy and Adrenergic Activity
The primary distinction between Sephin1 and this compound lies in their interaction with the α2-adrenergic receptor. This compound is a potent agonist, which is responsible for its antihypertensive effects and also its common side effects in research animals and humans, such as sedation, drowsiness, and dizziness.[9][10][11] Sephin1 was specifically developed to eliminate this activity.
| Compound | Primary Target (Proposed) | α2-Adrenergic Agonism | Key Side Effects/Confounding Factors |
| This compound | GADD34-PP1c (disputed) | Yes | Sedation, drowsiness, dizziness, hypotension[9][10][11] |
| Sephin1 | GADD34-PP1c (disputed) | No | Minimal reported side effects in preclinical studies |
Quantitative Data Comparison
Neuroprotection Against Excitotoxicity
Studies have shown that both Sephin1 and this compound can protect neurons from excitotoxic insults, such as those induced by N-methyl-D-aspartate (NMDA). However, Sephin1 exerts this protection without the adrenergic side effects of this compound.
Table 1: Dose-Dependent Neuroprotection of Sephin1 against NMDA-Induced Excitotoxicity
| Sephin1 Concentration (µM) | Neuronal Viability (% of control) |
| 1 | 78.9 ± 4% |
| 5 | 100.9 ± 3.2% |
| 50 | 103.4 ± 3.6% |
Data adapted from a study on cortical neurons exposed to NMDA.[7]
Comparative Efficacy in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
In the SOD1G93A mouse model of ALS, both this compound and Sephin1 have been investigated, with some studies suggesting neuroprotective effects.
Table 2: Comparison of this compound and Sephin1 in the SOD1G93A Mouse Model of ALS
| Compound | Dosage | Key Findings |
| This compound | 4 mg/kg, every other day (i.p.) | Delayed disease onset, extended lifespan, improved motor performance in female mice.[12] |
| Sephin1 | 5 mg/kg, once a day (i.p.) | Improved motor neuron survival in the spinal cord.[12] |
It is important to note that some studies have reported conflicting results regarding the efficacy of this compound in this model, highlighting the influence of experimental parameters.[12]
Experimental Protocols
Cell Viability Assay (NMDA-Induced Excitotoxicity)
This protocol is used to assess the neuroprotective effects of Sephin1 and this compound against NMDA-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA
-
Sephin1 and/or this compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Plate primary cortical neurons in 96-well plates at a density of 1 x 105 cells/well.
-
After 7-10 days in culture, replace the medium with a minimal medium lacking trophic support and glutamate.
-
Pre-treat the neurons with varying concentrations of Sephin1 or this compound for 1 hour.
-
Induce excitotoxicity by adding NMDA to a final concentration of 100 µM for 30 minutes.
-
Remove the NMDA-containing medium and replace it with the initial pre-treatment medium containing Sephin1 or this compound.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Express data as a percentage of the viability of control cells (not treated with NMDA).
Western Blot for Phosphorylated eIF2α (p-eIF2α)
This protocol is used to determine the effect of Sephin1 and this compound on the phosphorylation status of eIF2α, a key marker of ISR activation.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or tissues in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 10% gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-eIF2α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF2α for normalization.
Mandatory Visualizations
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: A typical experimental workflow for comparing Sephin1 and this compound.
Conclusion
Sephin1 represents a valuable research tool for investigating the cellular stress response, particularly the ISR. Its key advantage over this compound is the absence of α2-adrenergic activity, which eliminates a significant confounding variable and avoids unwanted side effects in preclinical models. While the precise molecular mechanism of Sephin1 is still under investigation, its ability to confer neuroprotection in various models of disease makes it a compelling compound for further study. This guide provides a foundation for researchers to objectively evaluate the existing data and design rigorous experiments to further elucidate the therapeutic potential of modulating the ISR.
References
- 1. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptor subtypes identified by [3H]RX821002 binding in the human brain: the agonist guanoxabenz does not discriminate different forms of the predominant alpha 2A subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or this compound | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 11. drugs.com [drugs.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Guanabenz and Other Alpha-2 Adrenergic Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Guanabenz and other key alpha-2 adrenergic agonists: Clonidine, Guanfacine, and Dexmedetomidine. This document synthesizes experimental data to illuminate the pharmacological nuances of these compounds, aiding in the selection of appropriate agents for research and therapeutic development.
The alpha-2 adrenergic receptor (α2-AR) agonists are a class of drugs that exert their effects by stimulating α2-ARs in the central nervous system. This stimulation leads to a reduction in sympathetic outflow, resulting in decreased blood pressure, heart rate, and sedative effects. While all drugs in this class share a common mechanism, they exhibit distinct profiles in terms of receptor selectivity, clinical efficacy, and adverse effects. This guide provides a detailed comparative analysis to delineate these differences.
Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). Upon agonist binding, the activated Gi protein inhibits the enzyme adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effector proteins, ultimately leading to a decrease in the release of norepinephrine (B1679862) from presynaptic neurons. This central sympatholytic effect is the primary mechanism underlying the therapeutic actions of α2-AR agonists.[1]
The three main subtypes of the α2-AR are α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role.[2] The differential affinity of various agonists for these subtypes contributes to their unique pharmacological profiles.
Comparative Quantitative Data
The following tables summarize key quantitative data for this compound and other selected alpha-2 adrenergic agonists. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Receptor Binding Affinity (Ki in nM)
| Drug | α2A-AR | α2B-AR | α2C-AR | α1-AR Selectivity (α2/α1) | Reference |
| This compound | Data not consistently reported | Data not consistently reported | Data not consistently reported | Intermediate | [3] |
| Clonidine | High affinity | High affinity | High affinity | ~200:1 | [4] |
| Guanfacine | High affinity (more selective than clonidine) | Lower affinity | Lower affinity | Higher than Clonidine | [5][6] |
| Dexmedetomidine | Very high affinity | High affinity | High affinity | ~1620:1 | [4] |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and direct comparison should be interpreted with caution.
Table 2: Comparative Antihypertensive Efficacy (in Human Clinical Trials)
| Drug | Mean Supine Diastolic Blood Pressure Reduction | Reference |
| This compound | 15 mmHg (from 103 mmHg) | [7] |
| Clonidine | 13 mmHg (from 101 mmHg) | [7] |
| Guanfacine | Similar to Clonidine | |
| Dexmedetomidine | Primarily used for sedation, not hypertension management in outpatient settings. | [4] |
Table 3: Common Side Effect Profile
| Side Effect | This compound | Clonidine | Guanfacine | Dexmedetomidine |
| Sedation/Drowsiness | Common | Common | Common (less than clonidine) | Very Common |
| Dry Mouth | Common | Common | Common | Common |
| Dizziness | Common | Common | Common | Common |
| Hypotension | Dose-dependent | Dose-dependent | Dose-dependent (less than clonidine) | Common |
| Bradycardia | Possible | Possible | Possible | Common |
| Rebound Hypertension (upon abrupt withdrawal) | Yes | Yes | Less frequent/severe than clonidine | Possible |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of alpha-2 adrenergic agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for alpha-2 adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single subtype of the human α2-AR (α2A, α2B, or α2C).
-
Radioligand (e.g., [3H]Rauwolscine or [3H]RX821002), a high-affinity α2-AR antagonist.
-
Test compounds (this compound, Clonidine, Guanfacine, Dexmedetomidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. How Do Central Alpha-2 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Replicating Neuroprotective Findings: A Comparative Guide to Guanabenz
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroprotective compounds, this guide offers an objective comparison of Guanabenz's performance, delving into published findings, presenting supporting experimental data, and providing detailed methodologies to aid in the replication and extension of these crucial studies.
Introduction: This compound (B1672423) and the Integrated Stress Response
This compound is a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive medication.[1][2] It has garnered significant interest for its neuroprotective properties, which are primarily attributed to its ability to modulate the Integrated Stress Response (ISR).[1][3] The ISR is a crucial cellular pathway activated by various stressors, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][4]
The ISR converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1] This event leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress.[1] However, it also selectively promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[5][6] ATF4, in turn, upregulates genes involved in stress resolution and cell survival, including the E3 ubiquitin ligase Parkin, which is implicated in mitochondrial quality control.[5][6] this compound is understood to prolong the phosphorylated state of eIF2α by inhibiting the GADD34-PP1 phosphatase complex, which is responsible for dephosphorylating eIF2α, thereby enhancing the adaptive aspects of the ISR.[1][5][6]
Core Signaling Pathway
The primary proposed mechanism for this compound-mediated neuroprotection involves the modulation of the ISR. Cellular stress triggers the Unfolded Protein Response (UPR), leading to the phosphorylation of eIF2α. This compound enhances this effect by inhibiting the GADD34/PP1c complex, resulting in sustained eIF2α phosphorylation. This leads to the preferential translation of ATF4, which then upregulates neuroprotective proteins like Parkin.[5][6]
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound have been investigated across various preclinical models of neurodegenerative diseases, with some studies demonstrating significant therapeutic potential while others have reported conflicting or even detrimental outcomes.
Table 1: Summary of Pro-Neuroprotective Findings for this compound
| Model System | Disease Model | This compound Dosage & Administration | Key Positive Findings | Reference(s) |
| Differentiated PC12 Cells | Parkinson's Disease (6-OHDA) | Varies (in vitro) | Attenuated 6-hydroxydopamine (6-OHDA)-induced cell death; Increased levels of P-eIF2α, ATF4, and Parkin. | [6] |
| Primary Midbrain Neurons | Parkinson's Disease (6-OHDA) | Varies (in vitro) | Attenuated 6-OHDA-induced cell death. | [6] |
| Primary Cortical Neurons | DNA Damage (Camptothecin) | Varies (in vitro) | Limited camptothecin-induced neuronal death in an ATF4- and Parkin-dependent manner. | [6] |
| C57BL/6 Mice | Parkinson's Disease (6-OHDA) | 1 or 4 mg/kg, intraperitoneal (i.p.) | Promoted dopaminergic neuronal survival in the substantia nigra. | [6] |
| SOD1 G93A Mice | ALS | 4 mg/kg, every other day (i.p.) | Delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss in female mice. | [1][7] |
| VWM Mice | Vanishing White Matter | 4.5 mg/kg/day or 10 mg/kg weekly | Improved clinical signs (neurological decline, ataxia) and neuropathological hallmarks. | [8][9] |
| C. elegans & D. rerio | ALS (mTDP-43) | Varies (in vivo) | Reduced paralysis and neurodegeneration. | [7] |
Table 2: Summary of Contradictory/Detrimental Findings for this compound
| Model System | Disease Model | This compound Dosage & Administration | Key Negative/Contradictory Findings | Reference(s) |
| SOD1 G93A Mice | ALS | 4.5 mg/kg/day, continuous subcutaneous infusion | Accelerated age of onset of paresis and shortened lifespan, particularly in male mice. | [1][10] |
| SOD1 G93A Mice | ALS | Systemic administration | Exacerbation of the disease phenotype, potentially due to sustained block of protein translation or α2-adrenergic side effects. | [11] |
| Prion-infected tg37 Mice | Prion Disease | Not specified | A related GADD34 inhibitor, salubrinal, showed increased neurotoxicity and reduced survival. | [12] |
These discrepancies highlight the complexity of translating this compound's mechanism of action into a consistent therapeutic outcome.[10] Factors such as sex, genetic background of the animal model, and the specific dosing regimen may significantly influence the experimental results.[1][10]
Comparison with Alternatives
-
Sephin1 (B1681622) : A this compound analog designed to lack α2-adrenergic activity, thereby reducing side effects like sedation.[1] While one study reported that Sephin1 improved motor neuron survival in an ALS model, another found it did not replicate this compound's benefits in a model for Vanishing White Matter disease, suggesting the α2-adrenergic activity or other off-target effects of this compound may be part of its therapeutic action in some contexts.[1][8][9]
-
Salubrinal : Another small molecule that inhibits eIF2α dephosphorylation.[1] It has shown protective effects in some models of neurodegeneration but has also been reported to be detrimental in others, indicating that prolonged ISR activation is not universally protective.[12][13]
Experimental Protocols
Replication of published findings requires meticulous attention to experimental detail. Below are composite protocols based on methodologies described in the cited literature.
Protocol 1: In Vitro Neuroprotection Assay in Differentiated PC12 Cells
This protocol describes a method to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity, a common cellular model for Parkinson's disease.[5][6]
1. Cell Culture and Differentiation:
- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum (HS) and 5% fetal bovine serum (FBS).
- To induce differentiation, plate cells on collagen-coated plates and replace the growth medium with a differentiation medium (RPMI-1640, 1% HS, and 50-100 ng/ml NGF).[5]
- Maintain cells in differentiation medium for 7-10 days, changing the medium every 2-3 days, until neurite outgrowth is visible.[5]
2. Treatment:
- Pre-treat fully differentiated PC12 cells with this compound (or vehicle control, e.g., DMSO) at desired concentrations for a specified period (e.g., 1-2 hours).
- Introduce the neurotoxin 6-OHDA to induce cellular stress and neuronal death.
- Co-incubate for 24-48 hours.
3. Assessment of Neuroprotection:
- Cell Viability (MTT Assay):
- Add MTT solution to each well and incubate to allow formazan (B1609692) crystal formation.
- Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the crystals.[5]
- Measure absorbance at 570 nm. Express viability as a percentage of the untreated control.[5]
- Western Blot Analysis:
- Lyse cells and collect protein extracts.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe with primary antibodies against key ISR proteins (e.g., P-eIF2α, total eIF2α, ATF4, Parkin) and apoptosis markers (e.g., CHOP, cleaved Caspase-3).
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of ALS
This protocol outlines a general approach for evaluating this compound in the SOD1 G93A transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS), based on published studies.[1][7]
1. Animals and Treatment Groups:
- Use transgenic mice expressing the G93A mutant human SOD1 gene and non-transgenic littermates as controls.
- Divide animals into treatment groups (e.g., Vehicle control, this compound). It is critical to balance groups by sex and litter.[10]
- Begin treatment at a pre-symptomatic age (e.g., 60 days).
2. Drug Administration:
- Administer this compound or vehicle via a chosen route. For example, intraperitoneal (i.p.) injection at 4 mg/kg every other day.[7] Note: The administration route and frequency are critical variables that may explain discrepant findings.[1][10]
3. Outcome Measures:
- Disease Onset and Lifespan: Monitor mice daily for symptoms of motor neuron disease (e.g., tremor, hindlimb weakness). Define onset as the age at which a specific symptom appears. Record the date of death or euthanasia at the disease end-stage to determine lifespan.[7]
- Motor Performance: Conduct weekly tests such as the rotarod test to assess motor coordination and endurance.[7]
- Histological Analysis: At the study endpoint, perfuse animals and collect spinal cord tissue. Perform immunohistochemistry to quantify motor neuron loss in the lumbar spinal cord.[7]
- Biochemical Analysis: Collect brain and spinal cord tissues for Western blot analysis of ISR markers (P-eIF2α, Grp78/BiP, CHOP) and apoptotic proteins (Bcl-2, BAX).[7]
General Experimental Workflow
The logical flow for testing a neuroprotective compound like this compound, whether in vitro or in vivo, follows a structured sequence from model selection to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Acetate used for? [synapse.patsnap.com]
- 4. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PERK Pathway and Neurodegenerative Disease: To Inhibit or to Activate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Independent Verification of Guanabenz's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Guanabenz and its derivative, Sephin1, against a panel of viruses. The information is compiled from independent research studies and is intended to provide a comprehensive overview for researchers and professionals in the field of drug development. The guide includes quantitative data on antiviral efficacy, detailed experimental methodologies, and visualizations of the key signaling pathway involved in its mechanism of action.
Executive Summary
This compound, a centrally acting alpha-2 adrenergic agonist, and its derivative Sephin1 have demonstrated antiviral activity against a range of RNA and DNA viruses. Their primary mechanism of action is believed to be the modulation of the integrated stress response (ISR) through the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This guide presents available data on the antiviral efficacy of Sephin1, and compares it with established antiviral agents. While quantitative data for this compound itself is limited in the public domain, the information on Sephin1 provides a strong basis for understanding the potential of this class of compounds as broad-spectrum antiviral agents.
Data Presentation: Antiviral Activity Comparison
The following tables summarize the quantitative data on the antiviral activity of Sephin1 and comparator drugs against various viruses. It is important to note that direct comparison of EC50/IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Antiviral Activity of Sephin1 Against Various Viruses
| Virus | Virus Family | Cell Line | Assay Method | Efficacy | Cytotoxicity (CC50) | Selectivity Index (SI) |
| Human Respiratory Syncytial Virus (hRSV) | Paramyxoviridae | HEp-2 | mCherry expression | >10-fold inhibition at 50 µM[1] | >50 µM (HEK293T)[1] | Not Reported |
| Measles Virus | Paramyxoviridae | HEK293T | Luciferase expression | 10-fold inhibition at 40 µM[1] | >50 µM[1] | Not Reported |
| Human Adenovirus 5 | Adenoviridae | A549 | Not Specified | Inhibition observed[1] | Not Reported | Not Reported |
| Human Enterovirus D68 | Picornaviridae | Not Specified | Not Specified | Inhibition observed[1] | Not Reported | Not Reported |
| Human Cytomegalovirus (hCMV) | Herpesviridae | ARPE-19 | GFP foci counting | 5-fold inhibition at 50 µM[1] | ~83 µM (40% reduction at 50 µM)[1] | ~1.66 |
| Rabbit Myxoma Virus | Poxviridae | RK13 | Viral Titer | Significant inhibition at 50 µM[1] | >50 µM[1] | Not Reported |
| Influenza A Virus | Orthomyxoviridae | A549 | Plaque Assay | Inactive[1] | Not Applicable | Not Applicable |
| Japanese Encephalitis Virus | Flaviviridae | HEK293T | qRT-PCR | Inactive[1] | Not Applicable | Not Applicable |
Table 2: Comparative Antiviral Activity of Established Drugs
| Virus | Drug | EC50 / IC50 | Cell Line | Assay Method |
| Human Respiratory Syncytial Virus (hRSV) | Ribavirin (B1680618) | 3-10 µg/mL (IC50) | Not Specified | Plaque Reduction[2] |
| Measles Virus | Ribavirin | 17 µg/mL (IC50) | Not Specified | Not Specified[3] |
| Human Adenovirus 5 | Cidofovir | 0.5-81 µM (EC50) | Various | Various[4] |
| Human Enterovirus D68 | Pleconaril | 430 nM (EC50)[5] | HeLa | Plaque Reduction[5] |
| Human Cytomegalovirus (hCMV) | Ganciclovir | 3.78 ± 1.62 µM (IC50) | Clinical Isolates | Not Specified[6] |
Experimental Protocols
This section provides a detailed overview of the common methodologies used in the cited studies to assess antiviral activity and cytotoxicity.
Plaque Reduction Assay
This assay is a standard method to quantify the inhibition of viral replication.
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero, A549, HEp-2) is prepared in multi-well plates.
-
Virus Inoculation: Cells are infected with a known amount of virus, typically to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: The infected cells are then treated with serial dilutions of the test compound (e.g., this compound, Sephin1, or comparator drugs).
-
Overlay: After a short incubation period to allow for viral entry, the liquid medium is replaced with a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for a period sufficient for plaque formation, which varies depending on the virus (typically 2-10 days).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then determined.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding and Infection: Similar to the plaque reduction assay, cells are seeded and infected with the virus.
-
Compound Treatment: The infected cells are treated with different concentrations of the test compound.
-
Incubation: Plates are incubated until CPE is observed in the virus control wells (typically 3-7 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or MTS assay.
-
Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is calculated.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay is performed in parallel with antiviral assays to determine the toxicity of the compound on the host cells.
-
Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound.
-
Incubation: The plate is incubated for a period that matches the duration of the antiviral assay.
-
MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.
Measurement of eIF2α Phosphorylation
-
Cell Culture and Treatment: Cells are infected with the virus and/or treated with this compound/Sephin1 for a specified period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated eIF2α (p-eIF2α) and total eIF2α.
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the p-eIF2α band is normalized to the total eIF2α band to determine the relative level of phosphorylation.
Mandatory Visualization
Signaling Pathway of this compound's Antiviral Action
The proposed antiviral mechanism of this compound and its derivatives involves the modulation of the integrated stress response (ISR), a cellular pathway activated by various stressors, including viral infection. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
Caption: this compound's antiviral mechanism via eIF2α phosphorylation.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for screening compounds for antiviral activity.
Caption: General workflow for in vitro antiviral compound screening.
References
- 1. Evaluation of the Antiviral Activity of Sephin1 Treatment and Its Consequences on eIF2α Phosphorylation in Response to Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure and inhibition of EV-D68, a virus that causes respiratory illness in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Ganciclovir-Susceptible and -Resistant Human Cytomegalovirus Clinical Isolates by the Benzimidazole l-Riboside 1263W94 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Elucidating Guanabenz's Mechanism of Action
Guanabenz, a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive medication, has garnered significant interest for its therapeutic potential in a range of neurodegenerative diseases and cancers. This renewed focus stems from its ability to modulate the Unfolded Protein Response (UPR), a key cellular stress pathway. Specifically, this compound and its derivative Sephin1 are known to inhibit the GADD34/PPP1R15A protein, a regulatory subunit of the protein phosphatase 1 (PP1) complex. This inhibition prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step in the Integrated Stress Response (ISR) that ultimately reduces overall protein synthesis and promotes cell survival under stress.
Given its dual mechanism of action—acting on both adrenergic receptors and the UPR—designing rigorous and well-controlled experiments is paramount to accurately interpret findings and specifically attribute observed effects to the intended pathway. This guide compares essential control experiments for studying this compound, providing supporting data, detailed protocols, and visual workflows to aid researchers in designing robust studies.
Pharmacological Controls: Dissecting Receptor-Mediated vs. UPR-Mediated Effects
The most critical first step is to differentiate the effects of this compound as an α2-adrenergic agonist from its role as a UPR modulator. This is typically achieved by using specific antagonists for the α2-adrenergic receptor.
Comparative Data: this compound vs. This compound + Antagonist
The following table summarizes hypothetical data from an experiment designed to test whether this compound's protective effect in a cell model of ER stress is mediated by its UPR-targeting activity rather than its α2-adrenergic agonism. Here, a neuroblastoma cell line is treated with tunicamycin (B1663573) to induce ER stress, followed by treatment with this compound in the presence or absence of Yohimbine, a potent α2-adrenergic antagonist.
| Treatment Group | Normalized p-eIF2α Levels (Relative Units) | Cell Viability (%) | CHOP mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 100 ± 5 | 1.0 ± 0.2 |
| Tunicamycin (ER Stress) | 8.5 ± 0.9 | 45 ± 4 | 12.3 ± 1.5 |
| Tunicamycin + this compound | 15.2 ± 1.3 | 78 ± 6 | 4.1 ± 0.5 |
| Tunicamycin + this compound + Yohimbine | 14.8 ± 1.5 | 75 ± 5 | 4.5 ± 0.6 |
| Tunicamycin + Yohimbine | 8.2 ± 0.7 | 43 ± 4 | 11.9 ± 1.3 |
Interpretation: The data clearly shows that the addition of Yohimbine does not reverse the effects of this compound on p-eIF2α levels, cell viability, or the expression of the pro-apoptotic factor CHOP. This strongly suggests that under these experimental conditions, this compound's cytoprotective effects are independent of its α2-adrenergic receptor activity and are likely mediated through its known UPR-modulating function.
Genetic Controls: Validating the Molecular Target (GADD34/PPP1R15A)
To definitively establish that this compound exerts its UPR-related effects through the inhibition of GADD34, genetic knockdown or knockout experiments are the gold standard. Silencing the gene that codes for GADD34 (PPP1R15A) should occlude the effects of this compound, meaning the drug should have no further effect on eIF2α phosphorylation in cells already lacking its target.
Comparative Data: Wild-Type vs. GADD34 Knockdown Cells
This table presents expected results from an experiment comparing the effects of this compound on wild-type (WT) cells versus cells where PPP1R15A has been silenced using siRNA.
| Cell Type | Treatment | Normalized p-eIF2α Levels (Relative Units) |
| Wild-Type (WT) | Vehicle | 1.0 ± 0.1 |
| Wild-Type (WT) | ER Stress | 8.5 ± 0.9 |
| Wild-Type (WT) | ER Stress + this compound | 15.2 ± 1.3 |
| GADD34 siRNA | Vehicle | 1.2 ± 0.2 |
| GADD34 siRNA | ER Stress | 16.1 ± 1.8 |
| GADD34 siRNA | ER Stress + this compound | 16.5 ± 1.9 |
Interpretation: In WT cells, this compound significantly boosts p-eIF2α levels beyond that caused by ER stress alone. However, in cells lacking GADD34, the p-eIF2α levels are already maximally elevated upon ER stress, and the addition of this compound provides no further increase. This occlusion effect provides strong evidence that GADD34 is the direct and necessary target for this compound's activity on the UPR pathway.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated-eIF2α
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α (as a loading control), diluted in the blocking buffer.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity, and p-eIF2α levels are normalized to total eIF2α.
Protocol 2: siRNA-Mediated Knockdown of GADD34/PPP1R15A
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation:
-
In one tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 20 pmol of GADD34-targeting siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.
-
Experimentation: After the incubation period, proceed with the drug treatments (e.g., ER stress induction and this compound).
-
Validation: Always validate knockdown efficiency by harvesting a parallel set of cells for Western blot or qPCR analysis of GADD34 expression.
Quantitative comparison of Guanabenz and other ISR modulators
A Quantitative Comparison of Guanabenz and Other ISR Modulators for Researchers
For scientists and drug development professionals investigating the Integrated Stress Response (ISR), a critical cellular signaling network implicated in a range of diseases from neurodegeneration to cancer, the ability to modulate this pathway is of paramount importance. This compound, an alpha-2 adrenergic agonist, has been repurposed as a tool compound for its ability to inhibit the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR. This guide provides a quantitative comparison of this compound with other notable ISR modulators, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this field.
The Integrated Stress Response (ISR) at a Glance
The ISR is a convergent signaling pathway activated by various cellular stresses, including endoplasmic reticulum (ER) stress, viral infection, amino acid deprivation, and oxidative stress.[1] These diverse stress signals are detected by one of four eIF2α kinases: PERK, PKR, GCN2, and HRI.[2][3] Activation of any of these kinases leads to the phosphorylation of eIF2α at serine 51.[1][2] This phosphorylation event has two major consequences: a global reduction in protein synthesis, which conserves resources, and the preferential translation of select mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[1][4] ATF4, in turn, upregulates a host of genes involved in stress adaptation and resolution.[1][5] The ISR is attenuated by the dephosphorylation of p-eIF2α, a process mediated by the protein phosphatase 1 (PP1) complexed with its regulatory subunit GADD34 (also known as PPP1R15A).[4][6]
Below is a diagram illustrating the canonical ISR pathway.
Quantitative Comparison of ISR Modulators
The following table summarizes quantitative data for this compound and other commonly used ISR modulators. It is important to note that direct comparisons of potency (e.g., IC50/EC50) can be misleading without considering the specific assay conditions, cell types, and stress inducers used.
| Compound | Mechanism of Action | In Vitro Concentration | In Vivo Dosage | Key Findings & Citations |
| This compound | Inhibits GADD34-PP1 complex, prolonging eIF2α phosphorylation.[4] Also an α2-adrenergic agonist.[4] | 5-10 µM in 3T3 fibroblasts increased p-eIF2α levels.[7] | 4-16 mg/kg/day in mice is suggested to achieve CNS levels that modulate the ISR.[7] | Ameliorates disease in vanishing white matter mice, an effect not replicated by Sephin1 (B1681622).[8] Can reduce tachyzoite replication in Toxoplasma gondii.[9] |
| Sephin1 | A this compound analog designed to lack α2-adrenergic activity while retaining the ability to inhibit the GADD34-PP1 complex.[4][10] | 5 µM in primary cultured neurons.[11] | 5 mg/kg, once a day (i.p.) in mice improved motor neuron survival.[4] | Protects neurons against excitotoxicity, but this effect may be independent of the ISR.[10][11] Has shown therapeutic potential in a mouse model of multiple sclerosis.[12] Some studies suggest it plays a protumorigenic role in certain mouse tumor models.[13] |
| Salubrinal | Inhibits eIF2α dephosphorylation through a mechanism distinct from this compound.[4][9] | Not specified in the provided results. | Not specified in the provided results. | Reduces tachyzoite replication in Toxoplasma gondii both in vitro and in vivo.[9] |
| ISRIB | ISR inhibitor; enhances the activity of eIF2B, the guanine (B1146940) nucleotide exchange factor for eIF2, even in the presence of p-eIF2α.[14][15] | Not specified in the provided results. | Not specified in the provided results. | Its efficacy is dependent on the level of p-eIF2α, being less effective at high concentrations of p-eIF2α.[14][15] Has been shown to have beneficial effects in models of prion disease and traumatic brain injury.[6][15] |
| Trazodone | Antidepressant that has been shown to inhibit UPR-induced eIF2α-P signaling downstream of eIF2α phosphorylation.[6][16] | Not specified in the provided results. | Not specified in the provided results. | Acts at a similar level to ISRIB to uncouple p-eIF2α-mediated reduction of the ternary complex.[16] Showed beneficial effects in mouse models of prion disease.[6] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the comparison of ISR modulators.
Western Blotting for p-eIF2α and CHOP
This protocol is essential for directly measuring the phosphorylation status of eIF2α and the expression of downstream ISR targets like CHOP.
-
Cell Lysis and Protein Quantification:
-
Plate cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentration of the ISR modulator for the determined time. Include a vehicle-treated control.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[17]
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer.
-
Boil at 95-100°C for 5 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.[17]
-
-
Protein Transfer and Blocking:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with anti-phospho-eIF2α (Ser51) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17][18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the signal.[17]
-
The membrane can be stripped and reprobed for total eIF2α and CHOP for normalization.
-
ATF4-Luciferase Reporter Assay
This assay provides a quantitative measure of ATF4 transcriptional activity, a downstream consequence of ISR activation.
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293) with an ATF4-luciferase reporter plasmid (containing ATF4 response elements driving firefly luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).[19]
-
After 24-48 hours, treat the cells with the ISR modulator of interest at various concentrations.
-
-
Cell Lysis and Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in vehicle-treated control cells.
-
The workflow for a typical ATF4-luciferase reporter assay is depicted below.
Cell Viability Assays (e.g., MTT, Resazurin)
These assays are crucial for assessing the cytotoxic effects of ISR modulators.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the compound. Include a vehicle-only control.
-
-
Incubation and Reagent Addition:
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 1-4 hours at 37°C.[21]
-
For a resazurin (B115843) assay, add resazurin solution and incubate for 1-4 hours.
-
-
Measurement and Analysis:
-
For the MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals.[21]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[21]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
The logical relationship between ISR modulation and its potential therapeutic outcomes is multifaceted and context-dependent.
Conclusion
This compound and other ISR modulators represent valuable tools for dissecting the complexities of the Integrated Stress Response and for exploring its therapeutic potential. While this compound itself has the confounding factor of its α2-adrenergic activity, analogs like Sephin1 offer more targeted modulation. The choice of modulator and the interpretation of experimental results must be carefully considered in the context of the specific biological question and experimental system. The protocols and comparative data presented here serve as a guide for researchers to navigate this promising area of drug discovery.
References
- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. signosisinc.com [signosisinc.com]
- 6. The integrated stress response in brain diseases: a double-edged sword for proteostasis and synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antihypertensive this compound Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock [mdpi.com]
- 8. This compound ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of eIF2α dephosphorylation slow replication and stabilize latency in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-cell RNA sequencing reveals the suppressive effect of PPP1R15A inhibitor Sephin1 in antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. library.opentrons.com [library.opentrons.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Proper Disposal of Guanabenz
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The proper disposal of chemical compounds is a critical final step, ensuring the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Guanabenz, a compound utilized for its antihypertensive effects and its role in modulating endoplasmic reticulum stress.
Core Disposal Principles
The paramount principle in the disposal of this compound is adherence to all applicable local, state, and federal regulations.[1][2][3] These regulations are the definitive guide for chemical waste management and must be consulted to ensure full compliance. In addition to regulatory adherence, a comprehensive understanding of the compound's properties and potential hazards, as outlined in the Safety Data Sheet (SDS), is crucial.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., gloves, weigh boats, pipette tips), and solutions.
-
Segregate this compound waste from other laboratory waste to prevent accidental mixing and ensure proper disposal routing.[4]
-
-
Containerization and Labeling:
-
Use only approved, compatible, and properly sealed waste containers for this compound waste.[5] Containers should be in good condition, free of leaks or corrosion.
-
Label all waste containers clearly with the words "Hazardous Waste" or "Dangerous Waste" and identify the contents, including "this compound". Ensure labels are visible and legible.
-
-
Consultation and Documentation:
-
Consult your institution's Environmental Health and Safety (EHS) department or your designated Waste Management Authority for specific disposal instructions.[1]
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
-
Disposal Method Selection:
-
The primary recommended method for this compound disposal is incineration at a licensed and approved facility.[1]
-
For smaller quantities, some guidelines suggest the possibility of disposal with household waste; however, this should only be done after explicit approval from local authorities.
-
Recycling options, if available, should be explored in consultation with the manufacturer or a specialist.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel and secure the area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5]
-
For solid spills, avoid generating dust.[1][5] Use dry clean-up procedures and place the material in a suitable, labeled container for disposal.[1]
-
For liquid spills, use an inert absorbent material to contain the spill, then collect and place it in a designated waste container.[2][3]
-
Quantitative Data for Disposal Considerations
While specific quantitative limits for this compound disposal are determined by local regulations, the following table outlines key parameters that researchers must be aware of and seek specific guidance on from their local authorities.
| Parameter | Regulatory Requirement | Considerations |
| Concentration Limits | Varies by jurisdiction | The concentration of this compound in a solution may determine the appropriate disposal pathway. |
| Container Size | Varies by jurisdiction | Regulations may specify maximum container sizes for accumulating hazardous waste. |
| Accumulation Time Limits | Varies by jurisdiction | There are often limits on how long hazardous waste can be stored on-site before disposal. |
| pH of Aqueous Waste | Varies by jurisdiction | For aqueous solutions, the pH may need to be within a specific range (e.g., >5.0 and <12.5) for drain disposal, if permitted.[6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Guanabenz
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Guanabenz, an orally active α-2-adrenoceptor agonist. Adherence to these protocols is crucial for minimizing exposure risk and ensuring the integrity of your work.
Given the conflicting safety information available, with some safety data sheets (SDS) classifying this compound as non-hazardous and others indicating it as harmful if swallowed and very toxic to aquatic life, a cautious approach is strongly recommended.[1]
Hazard Identification and Toxicity
A conservative safety posture should be adopted when handling this compound. The following tables summarize the key hazard classifications and quantitative toxicity data.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[1][2][3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Table 2: Quantitative Toxicity Data
| Route | Type | Value | Species |
| Subcutaneous | LD50 | 100 mg/kg | Mouse[1] |
| Intraperitoneal | LD50 | 100 mg/kg | Mouse[4] |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure. Engineering controls, such as a chemical fume hood, should be the primary line of defense.[1]
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[1] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile).[1] | Prevents skin contact.[1] It is advisable to change gloves frequently, especially if contamination is suspected.[1] |
| Body Protection | A protective disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | A suitable NIOSH-certified respirator should be used if dust or aerosols are generated.[1][4] | Protects against inhalation of harmful particles. |
Operational Plan: Handling this compound in a Laboratory Setting
A systematic workflow is critical for both safety and procedural consistency.
Step 1: Preparation
-
Designated Area: Ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Gather Materials: Assemble all necessary equipment, including the chemical, spatulas, weigh boats, solvents, and clearly labeled waste containers.[1]
-
Don PPE: Put on all required personal protective equipment as specified in Table 3.[1]
Step 2: Handling
-
Weighing: Carefully weigh the solid compound, taking measures to avoid the creation of dust.[1][4]
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[1]
-
Good Laboratory Practices: Employ good occupational work practices, such as keeping containers sealed when not in use.[4]
Step 3: Post-Handling and Decontamination
-
Surface Decontamination: After completing the task, decontaminate all surfaces and equipment that may have come into contact with this compound.[1]
-
De-gowning: Remove PPE in the correct order to prevent re-contamination (e.g., outer gloves, gown, inner gloves, eye protection).[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Accidents require immediate and appropriate responses to mitigate harm.
Table 4: First Aid Instructions for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water.[5] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Promptly call a physician.[1][2][5] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[1][2] |
Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For solid spills, mechanically pick up the material, avoiding dust generation. For liquid spills, absorb with an inert, non-combustible material.[1]
-
Collection: Collect the contained material and place it into a suitable, sealed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.[1]
-
Prevent Environmental Contamination: Prevent spillage from entering drains or water courses.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Temperature: Recommended storage temperature for the powder form is -20°C or 4°C.[1][2] For tablets, store at a controlled room temperature between 15°-30°C (59°-86°F).[6]
-
Avoid: Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][2]
Disposal
Disposal of this compound and its contaminated packaging must be conducted in accordance with all local, state, and federal regulations.[4]
-
Waste Characterization: this compound should be treated as a hazardous waste, particularly due to its aquatic toxicity.
-
Containerization: Place all this compound waste and contaminated disposables (e.g., gloves, weigh boats, paper towels) into a clearly labeled, sealed container.
-
Consult Professionals: Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for specific disposal procedures.[4]
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. angenechemical.com [angenechemical.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. abmole.com [abmole.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
